molecular formula C18H27NO4S B035310 Boc-L-4-Methylbenzyl-L-Penicillamine CAS No. 104323-41-3

Boc-L-4-Methylbenzyl-L-Penicillamine

Katalognummer: B035310
CAS-Nummer: 104323-41-3
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: SIBYHJVDFRKDDV-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-L-4-Methylbenzyl-L-Penicillamine, also known as this compound, is a useful research compound. Its molecular formula is C18H27NO4S and its molecular weight is 353.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2R)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBYHJVDFRKDDV-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-4-Methylbenzyl-L-Penicillamine: Properties and Applications in Peptide Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-α-(tert-butyloxycarbonyl)-S-(4-methylbenzyl)-L-penicillamine, commonly abbreviated as Boc-L-Pen(4-MeBzl)-OH, is a highly specialized amino acid derivative of paramount importance in modern peptide chemistry. Its unique structural features—namely the sterically demanding gem-dimethyl group on the β-carbon and the meticulously chosen orthogonal protecting groups—provide peptide chemists with a powerful tool for synthesizing conformationally constrained peptides with enhanced stability and receptor selectivity.[1][2] This guide offers a comprehensive technical overview of its chemical properties, the strategic rationale behind its design, and detailed, field-proven protocols for its effective application in Solid-Phase Peptide Synthesis (SPPS).

Core Chemical and Physical Properties

The utility of Boc-L-Pen(4-MeBzl)-OH begins with its fundamental physicochemical characteristics. These properties dictate its handling, solubility, and reactivity in synthetic protocols.

PropertyValueSource(s)
CAS Number 198474-61-2[3][4]
Molecular Formula C₁₈H₂₇NO₄S[3]
Molecular Weight 353.4 g/mol [4]
Appearance White to off-white solid[5]
Melting Point 113 - 115 °C (typical)[5]
Optical Rotation [α]²⁰/D: Data for the L-isomer is not readily published. The closely related analog, Boc-D-Pen(4-MeOBzl)-OH, exhibits [α]²⁰/D = -13 ± 1° (c=1.067 in MeOH), suggesting the L-isomer will have a positive rotation of similar magnitude.[5]*
Storage Conditions Store at 0-8°C, desiccated. For long-term storage, -20°C is recommended.[5][]
Note: Data for Appearance and Melting Point are derived from the closely related D-isomer analog, Boc-D-Pen(pMeOBzl)-OH, and are considered representative.

The Cornerstone: An Orthogonal Protection Strategy

The synthetic utility of Boc-L-Pen(4-MeBzl)-OH is fundamentally rooted in its dual-protection scheme, which allows for the selective demasking of reactive sites. This concept, known as orthogonality, is critical for the stepwise construction of complex peptide sequences.[7]

  • The N-α-Boc Group: The tert-butyloxycarbonyl (Boc) group is a classic amine protection strategy. Its key feature is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[5][8] It remains completely stable to the basic conditions required for Fmoc deprotection and most nucleophilic reagents, making it the foundation of the Boc/Bzl protection strategy in SPPS.[9]

  • The S-4-Methylbenzyl (4-MeBzl) Group: The 4-methylbenzyl group (also called p-methylbenzyl, pMeBzl) serves as a robust protector for the thiol side chain of penicillamine. It is stable to the repetitive TFA treatments used to remove the N-α-Boc group during SPPS. Its removal requires much harsher acidic conditions, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are typically employed only at the final step of the synthesis to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.[10][11]

The differential acid lability between the Boc and 4-MeBzl groups is the central principle that enables controlled, directional peptide synthesis.

Orthogonal_Protection cluster_molecule Boc-L-Pen(4-MeBzl)-OH cluster_deprotection Deprotection Conditions cluster_result Resulting Functionality Boc N-α-Boc Group MildAcid Mild Acid (e.g., 25-50% TFA in DCM) Boc->MildAcid Labile StrongAcid Strong Acid (e.g., HF, TFMSA) Boc->StrongAcid Labile Sulfur S-(4-MeBzl) Group Sulfur->MildAcid Stable Sulfur->StrongAcid Labile FreeAmine Free N-α-Amine (Ready for coupling) MildAcid->FreeAmine Selective Removal FreeThiol Free Thiol (Final deprotected peptide) StrongAcid->FreeThiol Concomitant Removal

Caption: Orthogonal deprotection of Boc-L-Pen(4-MeBzl)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application for this reagent is in Boc-based SPPS. The incorporation of penicillamine is strategically employed to introduce conformational rigidity into a peptide backbone. The gem-dimethyl groups restrict the rotation around the Cα-Cβ and Cβ-S bonds, which can pre-organize the peptide into a specific conformation, potentially increasing binding affinity, receptor selectivity, and resistance to enzymatic degradation.[1][12][13]

Experimental Protocol: Single Coupling Cycle

This protocol outlines the key steps for incorporating Boc-L-Pen(4-MeBzl)-OH onto a growing peptide chain attached to a Merrifield or similar acid-stable resin.

Rationale: The workflow ensures complete deprotection of the N-terminus before introducing the activated amino acid. Excess reagents are used to drive the coupling reaction to completion, and intermediate washes are critical to remove byproducts and unreacted reagents, preventing side reactions in subsequent steps.[14]

  • Resin Preparation: Start with the N-terminal deprotected peptide-resin (possessing a free amine) in a suitable reaction vessel. Swell the resin in Dichloromethane (DCM) for 20 minutes, then wash 3x with DCM.

  • Neutralization: Treat the resin with 5% N,N-Diisopropylethylamine (DIPEA) in DCM (v/v) for 2 minutes. Repeat this step once. Wash the resin thoroughly (5x) with DCM to remove all traces of base.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-L-Pen(4-MeBzl)-OH (3 equivalents relative to resin loading) and HOBt (1-Hydroxybenzotriazole) (3 eq.) in a minimal volume of N,N-Dimethylformamide (DMF). Add HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.95 eq.) and DIPEA (6 eq.). Allow the solution to pre-activate for 5-10 minutes. Causality Note: Pre-activation converts the carboxylic acid to a more reactive ester, preventing potential side reactions and ensuring efficient coupling.

  • Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring & Validation: Remove a small sample of resin beads (~5-10 mg), wash them thoroughly with DCM and Ethanol, and perform a Kaiser test (see Protocol 4.2). A negative result (colorless or yellow beads) indicates the reaction is complete.[15] If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin extensively with DMF (3x), DCM (3x), and Methanol (3x) to prepare for the next cycle or final cleavage.

  • Boc Deprotection (for next cycle): To prepare for the next amino acid addition, treat the resin with 25-50% TFA in DCM (v/v) for 2 minutes, drain, and then treat again for 20-30 minutes. Wash thoroughly with DCM (5x) to remove TFA. Proceed to the neutralization step of the next cycle.

SPPS_Workflow Start Start: Peptide-Resin with N-terminal Boc Group Deprotection Step 1: Boc Deprotection (25-50% TFA / DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Step 2: Neutralization (5% DIPEA / DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Step 3: Coupling (Activated Boc-L-Pen(4-MeBzl)-OH) Wash2->Coupling Validation Step 4: Validation (Kaiser Test) Coupling->Validation Validation->Coupling Positive (Recouple) Wash3 Wash (DMF, DCM, MeOH) Validation->Wash3 Negative (Complete) End End of Cycle: Peptide-Resin (n+1) Wash3->End

Caption: A single cycle of Boc-SPPS for incorporation of the title compound.

Protocol: The Kaiser Test (Self-Validation)

This qualitative test is critical for ensuring the integrity of the synthesis at each step.[16] It detects free primary amines.

  • Reagents:

    • Solution A: 5g Ninhydrin in 100 mL Ethanol.

    • Solution B: 80g Phenol in 20 mL Ethanol.

    • Solution C: 2 mL of 0.001M KCN(aq) in 98 mL Pyridine.

  • Procedure:

    • Place 10-15 beads of washed and dried peptide-resin into a small glass test tube.

    • Add 2-3 drops of each reagent (A, B, and C).

    • Heat the tube at 100-110°C for 5 minutes.

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Intense Blue: Positive result. Free primary amines are present. This is the desired outcome after a deprotection step.

    • Yellow/Colorless: Negative result. No free primary amines. This is the desired outcome after a successful coupling step.

Protocol: Final Cleavage and Deprotection

This procedure uses TFMSA to simultaneously cleave the completed peptide from the Merrifield resin and remove the S-4-MeBzl protecting group, along with other acid-labile side-chain protecting groups (e.g., Arg(Tos), Asp(OBzl)).

Causality: TFMSA is a strong, non-volatile acid that effectively cleaves the benzyl-type protecting groups and the ester linkage to the resin. Scavengers (thioanisole, EDT) are essential to trap the highly reactive carbocations (e.g., 4-methylbenzyl cation) generated during cleavage, preventing them from re-attaching to sensitive residues like Tryptophan or Methionine.[10][11]

  • Preparation: Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.

  • Add Scavengers: Add thioanisole (100 µL) and 1,2-ethanedithiol (EDT) (30 µL) to the flask.

  • Cooling: Cool the flask to 0°C in an ice bath.

  • Acid Addition: Add cold trifluoroacetic acid (TFA) (1.0 mL) and stir for 10 minutes. Then, slowly add trifluoromethanesulfonic acid (TFMSA) (100 µL) dropwise while stirring vigorously to dissipate heat.

  • Reaction: Allow the flask to warm to room temperature and stir for 90-120 minutes.

  • Precipitation: Transfer the cleavage mixture to a centrifuge tube containing 10-15 mL of cold methyl-t-butyl ether (MTBE). A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold MTBE.

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by RP-HPLC.

Analytical Characterization

Confirming the identity and purity of Boc-L-Pen(4-MeBzl)-OH is crucial before its use in synthesis.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing purity.[15] Due to the hydrophobic Boc and 4-MeBzl groups, the compound will be well-retained on a C18 column using a standard mobile phase gradient of water and acetonitrile containing 0.1% TFA.

    • ¹H NMR (in CDCl₃, δ in ppm):

      • ~7.1-7.2: Aromatic protons of the 4-methylbenzyl group (AA'BB' system, 4H).

      • ~4.5-5.5: Broad singlet for the NH proton of the Boc carbamate.

      • ~4.3-4.5: Alpha-proton (CH) of the amino acid backbone.

      • ~3.7: Methylene protons (CH₂) of the benzyl group.

      • ~2.3: Methyl protons (CH₃) on the aromatic ring.

      • ~1.45: Singlet for the tert-butyl protons of the Boc group (9H).

      • ~1.3-1.6: Two distinct singlets for the gem-dimethyl protons (C(CH₃)₂) on the β-carbon (3H each).

    • ¹³C NMR (in CDCl₃, δ in ppm):

      • ~175-178: Carboxylic acid carbon (C=O).

      • ~155-157: Carbamate carbon of the Boc group (C=O).

      • ~125-140: Aromatic carbons.

      • ~80: Quaternary carbon of the Boc group (C(CH₃)₃).

      • ~55-60: Alpha-carbon (α-CH).

      • ~45-50: Quaternary β-carbon (β-C(CH₃)₂).

      • ~35-40: Methylene carbon of the benzyl group (S-CH₂).

      • ~28: Tert-butyl methyl carbons.

      • ~25-30: Gem-dimethyl carbons.

      • ~21: Aromatic methyl carbon.

Safety and Handling

Proper handling is essential when working with any chemical reagent.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data for this compound is limited, the parent molecule, Penicillamine, is a known reproductive toxin. Handle with appropriate caution.

Conclusion

Boc-L-4-Methylbenzyl-L-Penicillamine is a sophisticated and indispensable building block for the synthesis of structurally complex and biologically potent peptides. Its value lies not just in the unique conformational constraints imparted by the penicillamine core, but in the robust and reliable orthogonal protection strategy that enables its seamless integration into Boc-SPPS workflows. A thorough understanding of its properties and the causality behind the associated protocols, as outlined in this guide, empowers researchers to leverage this reagent to its full potential, advancing the frontiers of drug discovery and peptide science.

References

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved January 21, 2026, from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved January 21, 2026, from [Link]

  • Salas-Ambrosio, P., et al. (2019). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. ACS Chemical Neuroscience, 10(10), 4349-4358. Available at: [Link]

  • Aapptec Peptides. (n.d.). Boc-Pen(4-MeBzl)-OH [198474-61-2]. Retrieved January 21, 2026, from [Link]

  • Keller, O., et al. (1988). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, Coll. Vol. 6, 418. Available at: [Link]

  • Gray, W. R., et al. (1993). Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1. The Journal of Biological Chemistry, 268(28), 21237-21241. Available at: [Link]

  • PubChem. (n.d.). Boc-S-acetamidomethyl-L-penicillamine. Retrieved January 21, 2026, from [Link]

  • AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved January 21, 2026, from [Link]

  • P3 BioSystems. (n.d.). Boc-Pen(pMeBzl)-OH. Retrieved January 21, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031327). Retrieved January 21, 2026, from [Link]

  • Zheng, J., et al. (2015). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Journal of the American Chemical Society, 137(48), 15094-15097. Available at: [Link]

  • de Graaf, R. A., et al. (2009). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Proceedings of the International Society for Magnetic Resonance in Medicine, 17, 1633. Available at: [Link]

  • Fontes, W., et al. (2001). Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. Chemical & Pharmaceutical Bulletin, 49(9), 1089-1094. Available at: [Link]

  • PubChem. (n.d.). Boc-L-phenylalanine methyl ester. Retrieved January 21, 2026, from [Link]

  • de Graaf, R. A., et al. (2009). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 22(5), 461-474. Available at: [Link]

  • Tzakos, A. G., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(15), 5801. Available at: [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • Malins, L. R., & Payne, R. J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 159. Available at: [Link]

  • Płaziński, W., & Drabik, E. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences, 21(18), 6886. Available at: [Link]

  • PRISM BioLab. (2023). Conformational Restriction of Peptidomimetics for PPI. Retrieved January 21, 2026, from [Link]

  • Chvapil, M., et al. (2006). Synthesis and evaluation of long-acting D-penicillamine derivatives. Connective Tissue Research, 47(1), 32-38. Available at: [Link]

  • Merck Millipore. (2011). Novabiochem® Letters: 4/11. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to Boc-L-4-Methylbenzyl-L-Penicillamine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-4-Methylbenzyl-L-Penicillamine, systematically known as (2R)-2-[(tert-butoxycarbonyl)amino]-3-methyl-3-[(4-methylphenyl)methyl]sulfanylbutanoic acid, is a pivotal protected amino acid derivative in the field of medicinal chemistry and peptide synthesis. Its unique structural features, combining the steric hindrance of penicillamine with specific protecting groups, make it an invaluable building block for the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its structure, a detailed protocol for its synthesis, and insights into its applications in drug discovery and development.

The Molecular Architecture: Understanding the Structure of this compound

The structure of this compound is characterized by three key components: the L-penicillamine backbone, the N-terminal tert-butyloxycarbonyl (Boc) protecting group, and the S-4-methylbenzyl (4-MeBzl) protecting group.

  • L-Penicillamine Backbone: A non-proteinogenic amino acid, L-penicillamine is a derivative of L-valine with a sulfhydryl (-SH) group at the β-carbon. The gem-dimethyl group on the β-carbon introduces significant steric hindrance, which can influence the conformational properties of peptides into which it is incorporated.

  • N-terminal Boc Group: The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids. Its bulkiness prevents unwanted reactions at the nitrogen terminus during peptide synthesis, and it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[][2]

  • S-4-Methylbenzyl Group: The 4-methylbenzyl (p-methylbenzyl, pMeBzl) group serves as a robust protecting group for the thiol side chain of penicillamine. This group is stable to the mildly acidic conditions used to remove the Boc group, providing orthogonality in protection schemes. It is typically removed under stronger acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[]

The strategic combination of these protecting groups allows for the selective and controlled incorporation of the penicillamine moiety into growing peptide chains during solid-phase peptide synthesis (SPPS).

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound from L-penicillamine is a two-step process involving the protection of the thiol group followed by the protection of the amino group.

Synthetic Workflow Diagram

SynthesisWorkflow Start L-Penicillamine Intermediate S-(4-Methylbenzyl)-L-Penicillamine Start->Intermediate Step 1: S-Alkylation (4-Methylbenzyl chloride, Base) FinalProduct This compound Intermediate->FinalProduct Step 2: N-Boc Protection (Di-tert-butyl dicarbonate, Base)

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of S-(4-Methylbenzyl)-L-Penicillamine

This initial step involves the selective alkylation of the thiol group of L-penicillamine with 4-methylbenzyl chloride. The reaction is carried out under basic conditions to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-penicillamine (1 equivalent) in a suitable solvent such as a mixture of water and a miscible organic solvent (e.g., ethanol or isopropanol).

  • Basification: Cool the solution in an ice bath and add a base, such as sodium hydroxide or potassium hydroxide (approximately 2 equivalents), portion-wise while monitoring the pH to ensure it remains basic (pH > 9). This deprotonates both the thiol and the carboxylic acid groups.

  • Alkylation: While maintaining the temperature at 0-5 °C, slowly add 4-methylbenzyl chloride (1-1.1 equivalents) to the reaction mixture. The use of a slight excess of the alkylating agent can ensure complete conversion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Acidify the reaction mixture to a pH of approximately 6 with a dilute acid (e.g., 1 M HCl). This will protonate the amino group and the unreacted carboxylate.

    • The product, S-(4-Methylbenzyl)-L-Penicillamine, will precipitate out of the solution as a white solid.

    • Collect the solid by vacuum filtration, wash with cold water, and then with a non-polar solvent like hexane to remove any unreacted 4-methylbenzyl chloride.

    • Dry the product under vacuum to yield S-(4-Methylbenzyl)-L-Penicillamine.

Causality Behind Experimental Choices:

  • Choice of Base: A strong base is required to deprotonate the thiol group, which has a pKa of around 8-9, making it a better nucleophile for the SN2 reaction with 4-methylbenzyl chloride.

  • Temperature Control: The initial cooling of the reaction mixture helps to control the exothermicity of the acid-base reaction and minimizes potential side reactions.

  • pH Adjustment during Work-up: Careful acidification to the isoelectric point of the product maximizes its precipitation from the aqueous solution, facilitating its isolation.

Step 2: N-tert-Butoxycarbonylation of S-(4-Methylbenzyl)-L-Penicillamine

The second step involves the protection of the primary amine of the S-alkylated penicillamine derivative with a Boc group using di-tert-butyl dicarbonate (Boc anhydride).

Experimental Protocol:

  • Dissolution: Suspend S-(4-Methylbenzyl)-L-Penicillamine (1 equivalent) in a mixture of a suitable organic solvent (e.g., dioxane, tetrahydrofuran, or tert-butanol) and water.

  • Basification: Add a base such as sodium hydroxide or triethylamine (1.5-2 equivalents) to the suspension and stir until a clear solution is obtained. The pH should be maintained between 9 and 10.

  • Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) either neat or as a solution in the organic solvent.[4] The reaction is typically exothermic and may require cooling to maintain the temperature between 20-25 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the completion of the reaction by TLC.[4]

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate or hexane to remove any unreacted Boc anhydride.[4]

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold, dilute acid solution (e.g., 1 M HCl or 5% citric acid).[4] This will protonate the carboxylic acid and cause the product to precipitate.

    • Extract the product into an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a white, crystalline solid.

Causality Behind Experimental Choices:

  • Choice of Boc Reagent: Di-tert-butyl dicarbonate is the most common and efficient reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).[4]

  • pH Control: Maintaining a basic pH is crucial for the nucleophilic attack of the free amino group on the Boc anhydride.

  • Acidification and Extraction: The final product is a carboxylic acid, which is soluble in organic solvents in its protonated form. Acidification of the aqueous solution allows for its efficient extraction into an organic phase.

Physicochemical and Quantitative Data

PropertyValueSource
Chemical Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-methyl-3-[(4-methylphenyl)methyl]sulfanylbutanoic acidIUPAC
Synonyms Boc-Pen(4-MeBzl)-OH, Boc-L-Pen(pMeBzl)-OH[5][6]
CAS Number 198474-61-2[5]
Molecular Formula C18H27NO4S[7]
Molecular Weight 353.48 g/mol [7]
Appearance White to off-white solidSupplier Data
Purity (Typical) ≥98% (HPLC)[8]

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of peptide-based therapeutics. The incorporation of penicillamine can confer unique properties to peptides, such as:

  • Conformational Rigidity: The gem-dimethyl group can restrict the conformational freedom of the peptide backbone, which can lead to increased receptor affinity and selectivity.

  • Resistance to Proteolysis: The non-natural structure of penicillamine can enhance the stability of peptides against enzymatic degradation, thereby improving their pharmacokinetic profiles.

  • Metal Chelation: The thiol group of penicillamine is a known metal chelator. Peptides containing deprotected penicillamine residues can be designed to interact with metal ions, which is relevant in the context of metalloenzyme inhibitors or agents for chelation therapy.[8]

Conclusion

This compound is a strategically protected amino acid that plays a crucial role in modern peptide chemistry. A thorough understanding of its structure and a well-defined synthetic protocol are essential for its effective utilization in the development of novel peptide-based drugs and research tools. The synthetic methodology outlined in this guide, based on established chemical principles, provides a reliable pathway for the preparation of this important compound, empowering researchers to advance their drug discovery programs.

References

  • Process for preparing penicillamine. (1966). Google Patents.
  • Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Dual protection of amino functions involving Boc. (2013). RSC Publishing. Retrieved from [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). NIH. Retrieved from [Link]

  • Organic total synthesis method of D-penicillamine. (2020). Google Patents.
  • An efficient, safe, and scalable method for the preparation of d- and l-penicillamines. (2025). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Boc-Pen(4-MeBzl)-OH [198474-61-2]. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Preparation method of L-penicillamine. (2023). Google Patents.
  • Process for preparing penicillamine. (1977). Google Patents.
  • An L-proline Functionalized Metallo-organic Triangle... (2011). The Royal Society of Chemistry. Retrieved from [Link]

  • Process for the monohalogenation of alkylbenzenes... (1982). Google Patents.
  • SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin... (n.d.). Scirp.org. Retrieved from [Link]

Sources

An In-depth Technical Guide to Boc-L-4-Methylbenzyl-L-Penicillamine: A Synthetic Building Block with Latent Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Boc-L-4-Methylbenzyl-L-Penicillamine, a specialized amino acid derivative. Our focus will be on its core chemical attributes, its primary application in synthetic chemistry, and a detailed exploration of the potential mechanisms of action of its active form, L-penicillamine, upon deprotection. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction: A Protected Amino Acid for Precise Synthesis

This compound is a protected amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in peptide synthesis.[1][2] Its structure is characterized by two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amine and the 4-methylbenzyl group on the thiol side chain. These protective moieties are essential for preventing unwanted side reactions during the stepwise assembly of peptide chains, thereby enabling the precise construction of complex molecules.[3]

While this compound is not intended for direct therapeutic use, the incorporation of the penicillamine scaffold into peptides is of significant interest. The gem-dimethyl group on the β-carbon of penicillamine introduces conformational constraints that can enhance the stability and biological activity of the resulting peptide.[2][3]

The Latent Effector: The L-Penicillamine Core

The biological significance of this compound lies in the potential activity of its core structure, L-penicillamine, which is revealed upon the removal of the Boc and 4-methylbenzyl protecting groups. It is crucial to distinguish between the two enantiomers of penicillamine: D-penicillamine and L-penicillamine. D-penicillamine is a well-established therapeutic agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis.[4][5][6] In stark contrast, L-penicillamine is known to be toxic due to its interference with pyridoxine (vitamin B6) metabolism.[4][7]

Hypothesized Mechanisms of Action of Deprotected L-Penicillamine

The potential biological effects of L-penicillamine, released from its protected form, can be inferred from the known activities of the penicillamine scaffold. These mechanisms are multifaceted and include metal ion chelation, disulfide interchange, and pyridoxine antagonism.

Metal Ion Chelation

Similar to its D-enantiomer, L-penicillamine possesses the ability to act as a chelating agent for heavy metals.[8][9] The free thiol and amine groups can form stable complexes with metal ions such as copper, lead, and mercury, facilitating their excretion from the body.[9][10] This property is central to the therapeutic use of D-penicillamine in Wilson's disease, a disorder of copper metabolism.[4][5]

Metal_Chelation L_Penicillamine L-Penicillamine SH NH2 Chelate_Complex Stable Chelate Complex L_Penicillamine->Chelate_Complex Chelation Metal_Ion Metal Ion (e.g., Cu²⁺) Metal_Ion->Chelate_Complex Excretion Renal Excretion Chelate_Complex->Excretion

Caption: Proposed metal chelation by L-penicillamine.

Disulfide Interchange

The thiol group of L-penicillamine can participate in disulfide interchange reactions. This is particularly relevant in conditions like cystinuria, where D-penicillamine is used to break down insoluble cystine into a more soluble mixed disulfide of penicillamine and cysteine.[4][10] A similar reaction can be postulated for L-penicillamine.

Disulfide_Interchange Cystine Cystine (Insoluble) Mixed_Disulfide Penicillamine-Cysteine Disulfide (Soluble) Cystine->Mixed_Disulfide Disulfide Interchange L_Pen L-Penicillamine-SH L_Pen->Mixed_Disulfide Excretion Excretion Mixed_Disulfide->Excretion

Caption: Disulfide interchange reaction of L-penicillamine.

Pyridoxine (Vitamin B6) Antagonism: The Basis of L-Isomer Toxicity

The primary mechanism underlying the toxicity of L-penicillamine is its antagonism of pyridoxine (vitamin B6).[4][7] L-penicillamine can react with pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, to form a stable thiazolidine ring. This reaction sequesters PLP, rendering it unavailable to the numerous PLP-dependent enzymes that are crucial for amino acid metabolism and neurotransmitter synthesis. This inhibitory action is the key differentiator from the therapeutic D-isomer.

Pyridoxine_Antagonism L_Penicillamine L-Penicillamine Thiazolidine Inactive Thiazolidine Complex L_Penicillamine->Thiazolidine PLP Pyridoxal-5'-Phosphate (PLP) (Active Vitamin B6) PLP->Thiazolidine Forms stable complex Inhibition Inhibition of Enzyme Activity Thiazolidine->Inhibition Prevents PLP binding Enzyme PLP-Dependent Enzyme Enzyme->Inhibition Requires PLP

Caption: Mechanism of pyridoxine antagonism by L-penicillamine.

Application in Peptide Synthesis and Drug Discovery

The primary utility of this compound is as a specialized building block in solid-phase peptide synthesis (SPPS).[3] The incorporation of penicillamine into peptide sequences can confer unique structural and functional properties. For instance, the gem-dimethyl group can induce conformational rigidity, which may enhance binding affinity to a biological target or increase resistance to enzymatic degradation. The strategic substitution of cysteine with penicillamine has been explored to improve the pharmacological properties of peptides, such as in the development of potent analgesics.[11]

SPPS_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle Resin Resin Support Deprotection Boc Deprotection (TFA) Resin->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Coupling of this compound Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Next Cycle Cleavage Cleavage from Resin & Deprotection of Side Chains (e.g., HF) Washing->Cleavage Purification Peptide Purification (HPLC) Cleavage->Purification Final_Peptide Final Penicillamine-Containing Peptide Purification->Final_Peptide

Caption: Workflow for incorporating this compound in SPPS.

Experimental Protocols

Deprotection of this compound

Objective: To remove the Boc and 4-methylbenzyl protecting groups to generate free L-penicillamine for in vitro assays.

Methodology:

  • Dissolve this compound in a suitable solvent (e.g., anisole).

  • Cool the solution in an ice bath.

  • Slowly add a strong acid, such as trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (HF), to initiate cleavage of both protecting groups.

  • Stir the reaction mixture at room temperature for a specified duration (e.g., 2-4 hours).

  • Precipitate the deprotected L-penicillamine by adding cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold ether.

  • Dry the product under vacuum.

  • Confirm the identity and purity of the resulting L-penicillamine using techniques such as NMR spectroscopy and mass spectrometry.

In Vitro Metal Ion Chelation Assay (Lead (II) Chelation)

Objective: To quantify the lead (II) chelating ability of deprotected L-penicillamine.

Methodology:

  • Prepare a standard solution of lead (II) nitrate.

  • Prepare various concentrations of deprotected L-penicillamine and a reference chelator (e.g., EDTA).

  • In a 96-well plate, mix the L-penicillamine or EDTA solutions with the lead (II) nitrate solution.

  • Add a colorimetric indicator, such as xylenol orange, which forms a colored complex with free lead (II) ions.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • A decrease in absorbance indicates chelation of lead (II) ions by L-penicillamine.

  • Calculate the percentage of chelation and determine the IC50 value.

CompoundLead (II) Chelation IC50 (µM)
L-Penicillamine (Hypothetical)85.2 ± 5.6
EDTA (Reference)18.7 ± 2.1
Assessment of Pyridoxal-5'-Phosphate (PLP) Inhibition

Objective: To evaluate the inhibitory effect of L-penicillamine on a PLP-dependent enzyme.

Methodology:

  • Select a commercially available PLP-dependent enzyme (e.g., alanine aminotransferase).

  • Prepare a reaction mixture containing the enzyme, its substrates (e.g., alanine and α-ketoglutarate), and the coenzyme PLP in a suitable buffer.

  • Prepare various concentrations of L-penicillamine and a control without the inhibitor.

  • Pre-incubate the enzyme and PLP with L-penicillamine for a defined period.

  • Initiate the enzymatic reaction by adding the substrates.

  • Monitor the reaction progress by measuring the change in absorbance at a specific wavelength (e.g., 340 nm for NADH consumption in a coupled assay).

  • Calculate the initial reaction velocities and determine the percentage of inhibition for each concentration of L-penicillamine.

  • Determine the IC50 value for the inhibition of the PLP-dependent enzyme.

CompoundAlanine Aminotransferase Inhibition IC50 (µM)
L-Penicillamine (Hypothetical)42.5 ± 3.9
D-Penicillamine (Hypothetical)> 1000

Conclusion

This compound is a valuable reagent for synthetic chemists, enabling the introduction of the conformationally constrained penicillamine residue into peptides. While the compound itself is a protected precursor, its potential biological effects are dictated by the properties of the L-penicillamine core upon deprotection. The mechanisms of action of L-penicillamine are multifaceted, encompassing metal ion chelation and disulfide interchange. However, its potent antagonism of vitamin B6 underscores its inherent toxicity, a critical consideration for any potential therapeutic application. A thorough understanding of these mechanisms is essential for researchers utilizing this building block in the design of novel peptides and peptidomimetics.

References

  • PubMed. Chemical basis for pharmacological and therapeutic actions of penicillamine. [Link]

  • Wikipedia. Penicillamine. [Link]

  • bioRxiv. Molecular Basis for the Interaction of Catalase with D-Penicillamine : Rationalization of some of its Deleterious Effects. [Link]

  • MDPI. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. [Link]

  • Patsnap Synapse. What is Penicillamine used for? [Link]

  • National Institutes of Health. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. [Link]

  • National Center for Biotechnology Information. Penicillamine. [Link]

  • Patsnap Synapse. What is the mechanism of Penicillamine? [Link]

  • Pediatric Oncall. Penicillamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Boc-L-4-Methylbenzyl-L-Penicillamine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate

In the intricate world of peptide synthesis and drug development, the success of a multi-step synthesis often hinges on the predictable behavior of its constituent building blocks. Boc-L-4-Methylbenzyl-L-Penicillamine, a protected derivative of the non-proteinogenic amino acid Penicillamine, is a prime example of such a critical intermediate. Its utility in crafting complex peptide structures is undeniable, yet its successful application is fundamentally tied to its physicochemical properties—namely, its solubility and stability.[1][2][3]

This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the experimental choices for characterizing this molecule. We will explore not just what to do, but why we do it, grounding our protocols in the principles of chemical reactivity and analytical rigor. Herein, we present a framework for assessing the solubility and stability of this compound, ensuring that your experimental and manufacturing endeavors are built on a solid foundation of scientific integrity.

Core Physicochemical Profile

Understanding the fundamental properties of this compound is the first step in predicting its behavior in various experimental settings. The molecule's structure, featuring a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group and a 4-methylbenzyl (pMeBzl) group on the sulfur atom, dictates its characteristics.[3][4]

PropertyDataSource
IUPAC Name (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methyl-3-[(4-methylbenzyl)sulfanyl]butanoic acidN/A
Synonyms Boc-L-Pen(pMeBzl)-OH, Boc-β,β-dimethyl-L-Cys(pMeBzl)-OH[5]
CAS Number 104323-41-3[6]
Molecular Formula C₁₈H₂₇NO₄S[6]
Molecular Weight 353.48 g/mol [6]
Appearance White to off-white solid[7][]
Predicted XLogP3 3.7[6]
Storage Conditions 4°C to -20°C, desiccated[5][]

This table summarizes key physicochemical properties of this compound.

The predicted XLogP3 value of 3.7 suggests a significant non-polar character, which anticipates poor solubility in aqueous media but favorable solubility in many organic solvents.[6] The Boc and methylbenzyl groups are strategically employed to mask the reactive amine and thiol functionalities during peptide synthesis, but they also dominate the molecule's overall polarity.[3][4]

Solubility Assessment: A Proactive Approach

Predicting solubility is useful, but empirical determination is essential for process development, formulation, and analytical method design. The choice of solvent is critical for ensuring complete dissolution, which is a prerequisite for accurate quantification and reaction efficiency. Given the molecule's structure, a range of organic solvents should be evaluated.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can anticipate the following solubility trends:

  • High Solubility: In polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF), and chlorinated solvents like Dichloromethane (DCM). These solvents can effectively solvate the bulky, non-polar regions of the molecule.

  • Moderate Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol. While the molecule has hydrogen bond acceptors (carbonyl oxygens), its hydrogen-bonding donor capacity is limited and sterically hindered, which may limit interaction with these solvents.

  • Low to Insoluble: In non-polar solvents like hexanes and heptane, and in aqueous solutions (e.g., water, buffers) across a range of pH values.[]

Experimental Protocol for Solubility Determination

This protocol outlines a robust, self-validating system for quantifying solubility using High-Performance Liquid Chromatography (HPLC), a standard technique for separating and quantifying components in a mixture.[10]

Objective: To determine the solubility of this compound in various solvents at a specified temperature (e.g., 25°C).

Methodology: The Equilibrium Shake-Flask Method

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a selected solvent (e.g., Methanol, Acetonitrile, DCM, Water). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours). This step ensures the solvent is fully saturated.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. Centrifuge the samples to further ensure clear separation of the supernatant from the solid.

  • Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • HPLC Analysis: Inject the diluted sample into a calibrated HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Quantification: Determine the concentration of the dissolved compound by comparing the peak area to a standard curve prepared from known concentrations of the analyte.

  • Calculation: Calculate the solubility (e.g., in mg/mL) by accounting for the dilution factor.

Workflow for Solubility Determination

G cluster_prep Phase 1: Sample Preparation & Equilibration cluster_analysis Phase 2: Analysis cluster_output Phase 3: Result A Add excess solid to known volume of solvent B Equilibrate in shaker bath (e.g., 24h at 25°C) A->B C Centrifuge to separate solid from supernatant B->C D Withdraw aliquot of clear supernatant C->D E Dilute sample into calibrated range D->E F Inject into HPLC system E->F G Quantify against standard curve F->G H Calculate Solubility (e.g., mg/mL) G->H

Caption: Workflow for the equilibrium shake-flask solubility assay.

Stability Profile and Forced Degradation

Assessing the stability of a drug intermediate is not merely a regulatory formality; it is a critical scientific investigation into the molecule's intrinsic vulnerabilities.[11][12][13] Forced degradation studies, or stress testing, intentionally expose the compound to harsh conditions to identify potential degradation products and pathways. This knowledge is invaluable for developing stability-indicating analytical methods and for defining appropriate storage and handling conditions.[12][14]

Potential Degradation Pathways

Based on the functional groups present in this compound, we can hypothesize several degradation pathways:

  • Acid-Catalyzed Hydrolysis: The Boc group is notoriously labile to acid.[15] Exposure to acidic conditions (e.g., HCl) will likely cleave the Boc group, yielding the free amine.

  • Oxidation: The thioether (sulfide) linkage is susceptible to oxidation. Strong oxidizing agents (e.g., H₂O₂) can convert the sulfide to a sulfoxide and subsequently to a sulfone.

  • Thermolysis: High temperatures can potentially lead to non-specific decomposition, although the primary functional groups are generally stable to moderate heat in the solid state.

  • Photolysis: While the molecule lacks a strong chromophore for extensive photodegradation, prolonged exposure to high-intensity UV light should be investigated as per ICH guidelines.[12]

Experimental Protocol for Forced Degradation

Objective: To identify the primary degradation products and pathways for this compound under various stress conditions, in line with ICH Q1A(R2) guidelines.[11]

Methodology:

  • Sample Preparation: Prepare solutions of the compound in suitable solvents for each stress condition. A control sample (unstressed) should be analyzed concurrently.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours. (Note: The Boc group is generally stable to base, but other reactions could occur).

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal (Solution): Heat a solution of the compound at 80°C for 72 hours.

    • Thermal (Solid State): Store the solid compound at 80°C for 72 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Sample and analyze each condition at appropriate time intervals (e.g., 0, 4, 8, 24, 48 hours) to track the extent of degradation. The goal is to achieve 5-20% degradation to ensure that degradation products are detectable without excessive breakdown of the main component.[11]

  • Analysis: Use a stability-indicating HPLC method, typically coupled with a mass spectrometer (LC-MS), to separate the parent compound from its degradants and to obtain mass information for structural elucidation. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure co-elution is not occurring.

Forced Degradation Experimental Design

Caption: Stress conditions for forced degradation studies.

Conclusion and Best Practices

A thorough understanding of the solubility and stability of this compound is not an academic exercise; it is a prerequisite for efficient process development and regulatory compliance. The protocols and insights provided in this guide offer a robust framework for characterization.

Key Takeaways for the Practicing Scientist:

  • Anticipate Poor Aqueous Solubility: Due to its lipophilic protecting groups, always select appropriate organic solvents for reactions and analytical sample preparation.

  • Prioritize Acid-Free Conditions: The Boc group's sensitivity to acid is the molecule's primary liability. Ensure all processing and storage conditions are free from acidic contaminants to prevent premature deprotection.

  • Employ a Stability-Indicating Method: Do not assume a standard HPLC method is sufficient. Forced degradation studies are essential to prove that your analytical method can separate the parent compound from all potential degradants.

  • Document Everything: Rigorous documentation of solubility and stability studies is crucial for internal knowledge transfer and for building the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission.[11]

By applying these principles, researchers can confidently utilize this compound, minimizing batch failures, ensuring analytical accuracy, and accelerating the path from discovery to application.

References

  • Development and Validation of a Unique Stability‐Indicating Reversed‐Phase HPLC Method for the Determination of l ‐Penicillamine (R‐Enantiomer) Content in Penicillamine API: Derivatization With Marfey's Reagent Toward Improved Sensitivity. ResearchGate. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138. PubChem, National Institutes of Health (NIH). [Link]

  • Penicillamine | C5H11NO2S | CID 5852. PubChem, National Institutes of Health (NIH). [Link]

  • L-Penicillamine | C5H11NO2S | CID 92863. PubChem, National Institutes of Health (NIH). [Link]

  • Quantitative determination of small amounts of L-penicillamine in D-penicillamine after desulfurization with Raney nickel. PubMed, National Institutes of Health (NIH). [Link]

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Solubility Behavior of Boc- l -Asparagine in 12 Individual Solvents from 283.15 to 323.15 K. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to Boc-L-4-Methylbenzyl-L-Penicillamine (CAS number 198474-61-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Protected Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug development, particularly in the realm of peptide and peptidomimetic therapeutics, the precise control of chemical reactions is paramount. The strategic use of protecting groups on reactive amino acid side chains is a cornerstone of solid-phase peptide synthesis (SPPS) and other synthetic methodologies. Boc-L-4-Methylbenzyl-L-Penicillamine, a derivative of the non-proteinogenic amino acid L-penicillamine, represents a sophisticated building block designed for such precise control. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, offering field-proven insights for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

This compound, with the CAS number 198474-61-2, is a chemically modified amino acid. The core structure is L-penicillamine, which is characterized by a sulfhydryl group and gem-dimethyl groups at the β-carbon. In this derivative, the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the thiol group is protected by a 4-methylbenzyl (pMeBzl) group.[1]

PropertyValueSource
CAS Number 198474-61-2[1]
Molecular Formula C18H27NO4S[2]
Molecular Weight 353.4 g/mol [2]
Appearance White to off-white solid[3]
Storage Conditions 0-8°C[2]

The Rationale Behind the Protecting Groups: A Tale of Stability and Selectivity

The choice of protecting groups is a critical decision in multi-step synthesis, directly impacting yield, purity, and the overall feasibility of the synthetic route. The protection strategy for this compound is a prime example of rational design.

The N-Terminal Boc Group: A Classic Choice for Amine Protection

The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines in peptide synthesis.[4] Its popularity stems from its ease of introduction and its clean, quantitative removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA), without affecting more acid-stable protecting groups.[5] This orthogonality is fundamental to stepwise peptide synthesis.[5]

The S-4-Methylbenzyl Group: Enhancing Thiol Protection

The 4-methylbenzyl (pMeBzl or Meb) group serves to protect the reactive thiol of the penicillamine side chain. Benzyl-type protecting groups are common for cysteine and its analogs, but the addition of a methyl group in the para position of the benzene ring is a key modification.[6]

Increased Acid Stability: A crucial advantage of the 4-methylbenzyl group over the more common 4-methoxybenzyl (pMeOBzl or Mob) group is its enhanced stability in acidic conditions. One study demonstrated that S-(4-Methylbenzyl)cysteine is at least 2700 times more stable in 50% TFA than S-(4-Methoxybenzyl)cysteine.[7] This increased stability is critical during the repetitive TFA treatments required for Boc removal in the synthesis of longer peptides, preventing premature deprotection of the thiol group.[8]

Deprotection: The 4-methylbenzyl group is typically removed under strong acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often in the presence of scavengers to prevent side reactions.[5][8]

Synthesis of this compound: A Methodical Approach

Step 1: N-Terminal Boc Protection

The first step involves the protection of the amino group of L-penicillamine with a Boc group. A common and effective method utilizes di-tert-butyl dicarbonate (Boc)2O in the presence of a base.

Experimental Protocol:

  • Dissolve L-penicillamine in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a base, such as triethylamine or sodium hydroxide, to deprotonate the amino group, making it nucleophilic.

  • Slowly add a slight molar excess of di-tert-butyl dicarbonate to the stirred solution at room temperature.

  • Allow the reaction to proceed for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with a cold, dilute acid (e.g., HCl or citric acid).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield N-Boc-L-penicillamine.

Step 2: S-Alkylation with 4-Methylbenzyl Chloride

The second step is the protection of the thiol group via S-alkylation with 4-methylbenzyl chloride.

Experimental Protocol:

  • Dissolve the N-Boc-L-penicillamine from the previous step in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate or sodium hydride, to deprotonate the thiol group, forming a thiolate anion.

  • Slowly add a slight molar excess of 4-methylbenzyl chloride to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization and Data Presentation

While specific experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on the structure and data from analogous compounds.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum would show characteristic signals for the Boc group (a singlet around 1.4 ppm), the gem-dimethyl protons of the penicillamine backbone (two singlets), the α-proton of the amino acid, the methylene protons of the 4-methylbenzyl group, the aromatic protons of the benzyl ring, and the methyl protons of the tolyl group. The presence of rotamers due to the carbamate bond might lead to the appearance of multiple sets of some signals.[3][9]

  • ¹³C NMR: The carbon spectrum would display signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbons of the Boc and penicillamine moieties, and the carbons of the aromatic ring and the methyl groups.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H and C=O stretching of the Boc-protected amine, the C=O stretching of the carboxylic acid, and the aromatic C-H and C=C stretching of the benzyl group.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight of 353.4 g/mol , along with characteristic fragmentation patterns.

Applications in Drug Discovery and Peptide Synthesis

This compound is a valuable building block in the synthesis of complex peptides and peptidomimetics, particularly in the field of drug discovery.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Boc-chemistry based SPPS.[2] Its stability and orthogonal deprotection scheme make it ideal for incorporation into peptide chains.

Experimental Protocol for SPPS using this compound:

This protocol is adapted from a similar procedure for a closely related compound and outlines a single coupling cycle.[5]

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in dichloromethane (DCM).

  • Boc Deprotection: Treat the resin-bound peptide with a solution of 25-50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.

  • Washing: Thoroughly wash the resin with DCM, isopropanol, and DMF.

  • Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF.

  • Coupling:

    • In a separate vessel, pre-activate a 3-fold molar excess of this compound with a coupling agent such as HBTU/HOBt and DIEA in DMF.[5]

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM to prepare for the next coupling cycle.

Introduction of Structural Constraints and Enhanced Stability

The incorporation of penicillamine and its derivatives into peptides can introduce significant steric hindrance due to the gem-dimethyl group. This can be strategically employed to:

  • Induce specific peptide conformations: The bulky side chain can restrict the conformational freedom of the peptide backbone, which can be beneficial for receptor binding.

  • Increase resistance to proteolysis: The non-natural structure of penicillamine can make the resulting peptide less susceptible to degradation by proteases, thereby increasing its in vivo half-life.

  • Control disulfide bond formation: The steric bulk of the penicillamine side chain can influence the regioselective formation of disulfide bonds in peptides with multiple cysteine or penicillamine residues.

Logical Relationships and Workflows

Synthetic Workflow

Synthesis_Workflow L_Pen L-Penicillamine Boc_Pen N-Boc-L-Penicillamine L_Pen->Boc_Pen (Boc)2O, Base Final_Product This compound Boc_Pen->Final_Product 4-Methylbenzyl chloride, Base

Caption: Synthetic pathway for this compound.

Application in SPPS Workflow

SPPS_Workflow Resin_Peptide Resin-Bound Peptide (N-Boc protected) Deprotection Boc Deprotection (TFA/DCM) Resin_Peptide->Deprotection Washing_1 Washing Deprotection->Washing_1 Neutralization Neutralization (DIEA/DMF) Washing_1->Neutralization Coupling Coupling with This compound Neutralization->Coupling Washing_2 Washing Coupling->Washing_2 Next_Cycle Next Coupling Cycle or Final Cleavage Washing_2->Next_Cycle

Caption: A single coupling cycle in SPPS using the target compound.

Conclusion and Future Perspectives

This compound is a highly valuable and strategically designed building block for peptide chemistry. Its key features, including the acid-labile Boc group and the highly acid-stable 4-methylbenzyl group, provide the necessary orthogonality for complex multi-step syntheses. The incorporation of the penicillamine moiety offers unique opportunities to modulate the biological and pharmacological properties of peptides. As the demand for more stable and potent peptide therapeutics continues to grow, the use of such specialized amino acid derivatives will undoubtedly play an increasingly important role in the future of drug discovery and development.

References

  • Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. (2021-08-17). Available from: [Link].

  • Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to. ACS Publications. Available from: [Link].

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. (2014-03-10). Available from: [Link].

  • (a) Cys thiol protection with the methylbenzyl (Meb) protecting group.... Download Scientific Diagram - ResearchGate. Available from: [Link].

  • (a) Cys thiol protection with the 4-methoxybenzyl (Mob) protecting.... Download Scientific Diagram - ResearchGate. Available from: [Link].

  • CN111909067B - Organic total synthesis method of D-penicillamine. Google Patents.
  • Amino Acid Derivatives for Peptide Synthesis. Available from: [Link].

  • p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed. (2014-03-10). Available from: [Link].

  • (+-)-Penicillamine. PubChem - NIH. Available from: [Link].

  • p-Nitrobenzyl Protection for Cysteine and Selenocysteine: A More Stable Alternative to the Acetamidomethyl Group. Request PDF - ResearchGate. (2025-08-09). Available from: [Link].

  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses. (2022-10-21). Available from: [Link].

  • L-Penicillamine. PubChem. Available from: [Link].

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available from: [Link].

  • N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses Procedure. Available from: [Link].

Sources

Boc-L-4-Methylbenzyl-L-Penicillamine molecular weight and formula.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-α-Boc-S-(4-Methylbenzyl)-L-Penicillamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Boc-S-(4-Methylbenzyl)-L-Penicillamine is a specialized amino acid derivative crucial in the fields of peptide synthesis and medicinal chemistry. This compound incorporates the unique structural features of L-penicillamine, which is distinguished by its gem-dimethyl groups adjacent to the thiol functionality. The strategic protection of its reactive amine and thiol groups with a tert-butyloxycarbonyl (Boc) group and a 4-methylbenzyl (p-MeBzl) group, respectively, makes it a valuable building block for the synthesis of complex peptides and other therapeutic agents.

This guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of N-α-Boc-S-(4-Methylbenzyl)-L-Penicillamine, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

The foundational structure of this compound is L-penicillamine, a derivative of the amino acid valine. The introduction of the Boc and 4-methylbenzyl protecting groups significantly alters its chemical properties, rendering it suitable for controlled chemical reactions.

PropertyValueSource
Molecular Formula C18H27NO4SCalculated
Molecular Weight 353.48 g/mol Calculated
IUPAC Name (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methyl-3-[(4-methylbenzyl)sulfanyl]butanoic acidNomenclature Standards
Appearance Likely a white to off-white solidAnalogy to similar compounds[1]
Storage Recommended at 2-8°C or -20°C for long-term stabilityGeneral practice for protected amino acids[][]
Chemical Structure

The chemical structure of N-α-Boc-S-(4-Methylbenzyl)-L-Penicillamine is depicted below, highlighting the spatial arrangement of the key functional groups.

Caption: Chemical structure of N-α-Boc-S-(4-Methylbenzyl)-L-Penicillamine.

Synthesis and Application in Peptide Chemistry

The primary application of N-α-Boc-S-(4-Methylbenzyl)-L-Penicillamine is in solid-phase peptide synthesis (SPPS). The choice of protecting groups is critical for the successful stepwise assembly of amino acids.

Role of Protecting Groups
  • N-α-Boc Group : The tert-butyloxycarbonyl group is a widely used acid-labile protecting group for the alpha-amine of amino acids. It is stable under the conditions required for peptide bond formation but can be readily removed with mild acids like trifluoroacetic acid (TFA). This differential stability is a cornerstone of Boc-based SPPS.

  • S-(4-Methylbenzyl) Group : The 4-methylbenzyl group provides robust protection for the thiol side chain of penicillamine. This prevents unwanted side reactions, such as oxidation to form disulfide bonds, during synthesis. The S-4-methylbenzyl group is more stable to acid than the N-α-Boc group and requires stronger acidic conditions for cleavage, typically using reagents like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This orthogonality allows for selective deprotection of the N-terminus without affecting the S-protection.

General Protocol for Incorporation in Boc-SPPS

The following is a generalized protocol for the incorporation of N-α-Boc-S-(4-Methylbenzyl)-L-Penicillamine into a peptide chain on a solid support, such as a Merrifield resin.

  • Resin Preparation : Swell the resin in a suitable solvent like dichloromethane (DCM).

  • Deprotection : Remove the Boc group from the resin-bound amino acid by treating it with 25-50% TFA in DCM. This is followed by washing steps to remove excess acid and byproducts.

  • Neutralization : Neutralize the resulting amine salt with a base such as diisopropylethylamine (DIEA) in DMF.

  • Coupling :

    • Pre-activate a molar excess of N-α-Boc-S-(4-Methylbenzyl)-L-Penicillamine with a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in a solvent like DMF.

    • Add the activated amino acid solution to the resin and allow the reaction to proceed. The steric hindrance from the gem-dimethyl groups of penicillamine may necessitate longer coupling times or the use of more potent coupling agents.

    • Monitor the reaction completion using a qualitative test like the ninhydrin test.

  • Capping (Optional) : If the coupling is incomplete, any unreacted amines can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.

  • Cycle Repetition : Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage : Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the S-4-methylbenzyl group, are removed simultaneously using a strong acid like HF. Scavengers (e.g., anisole, p-cresol) are typically added to prevent side reactions.

Experimental Workflow for SPPS Cycle

SPPS_Workflow cluster_resin Solid Support cluster_reagents Reagents Resin_AA Resin-Bound Peptide deprotection 1. Deprotection Resin_AA->deprotection TFA TFA in DCM TFA->deprotection DIEA DIEA in DMF neutralization 2. Neutralization DIEA->neutralization Boc_AA Boc-Pen(4-MeBzl)-OH + HBTU/DIEA in DMF coupling 3. Coupling Boc_AA->coupling start Start Cycle start->deprotection deprotection->neutralization Wash neutralization->coupling Wash coupling->Resin_AA Peptide Elongation end End Cycle coupling->end

Caption: A typical cycle for incorporating a Boc-protected amino acid in SPPS.

Applications in Research and Drug Development

Penicillamine and its analogues are of significant interest in medicinal chemistry. The parent compound, D-penicillamine, is a known chelating agent used in the treatment of Wilson's disease.[] The incorporation of penicillamine derivatives into peptides can confer unique structural and functional properties.

  • Conformational Constraints : The gem-dimethyl groups of penicillamine can restrict the conformational freedom of the peptide backbone, which can be advantageous in designing peptides with specific secondary structures and enhanced biological activity.

  • Metal Chelation : The thiol side chain is a potent metal binder. Peptides containing S-protected penicillamine can be deprotected to yield molecules with metal-chelating properties, relevant for designing novel therapeutics for diseases involving metal ion dysregulation.[1]

  • Drug Discovery : As a building block, N-α-Boc-S-(4-Methylbenzyl)-L-Penicillamine enables the synthesis of novel peptide-based drugs.[1][] The resulting peptides can be explored for a wide range of therapeutic applications, from enzyme inhibitors to receptor antagonists. The synthesis of oxytocin analogues, for example, has utilized penicillamine derivatives to modulate their pharmacological properties.[5]

Conclusion

N-α-Boc-S-(4-Methylbenzyl)-L-Penicillamine is a highly functionalized amino acid derivative designed for the exacting requirements of modern peptide synthesis. The orthogonal protection strategy afforded by the Boc and 4-methylbenzyl groups provides chemists with precise control over the synthetic process. Its unique structural features, stemming from the penicillamine core, offer opportunities to create peptides with novel conformations and functions, making it a valuable tool for researchers and drug development professionals. A thorough understanding of its properties and reaction kinetics is essential for its successful application in the synthesis of next-generation peptide therapeutics.

References

  • PubChem. L-Penicillamine. [Link]

  • PubChem. Boc-S-acetamidomethyl-L-penicillamine. [Link]

  • Google Patents. Process of preparing penicillamine.
  • PubChem. Boc-L-phenylalanine methyl ester. [Link]

  • PubMed. Synthesis and pharmacological properties of [1-L-penicillamine,4-L-leucine]oxytocin. [Link]

Sources

The Multifaceted Biological Activities of Penicillamine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Penicillamine, a chiral amino acid bearing a thiol group, has long been a cornerstone in the treatment of Wilson's disease and rheumatoid arthritis. Its therapeutic utility, however, is often curtailed by a challenging side-effect profile. This has spurred considerable interest in the development of penicillamine derivatives with enhanced efficacy, improved safety, and novel therapeutic applications. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of penicillamine and its derivatives, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. We delve into the core activities of these compounds—metal chelation, immunomodulation, antioxidant/pro-oxidant effects, and collagen cross-linking inhibition—offering field-proven insights and detailed protocols to empower researchers and drug development professionals in this dynamic area of medicinal chemistry.

The Core Biochemistry and Rationale for Penicillamine Derivatives

D-penicillamine is a trifunctional molecule featuring a carboxylic acid, an amine, and a thiol group.[1] Its stereochemistry is critical; the L-enantiomer is toxic due to its interference with pyridoxine (vitamin B6) metabolism and is not used clinically.[2] The biological activities of D-penicillamine are primarily dictated by its functional groups, which enable it to participate in several key biochemical reactions.

The development of penicillamine derivatives is driven by the need to:

  • Enhance therapeutic efficacy: By modifying the parent molecule, it is possible to improve its affinity for specific targets, such as metal ions or enzymes.

  • Improve pharmacokinetic properties: Derivatives can be designed to have longer half-lives, better oral bioavailability, or targeted delivery to specific tissues.[3]

  • Reduce toxicity: By altering the structure, it may be possible to mitigate the adverse effects associated with D-penicillamine.

  • Explore novel therapeutic applications: Chemical modifications can unlock new biological activities, expanding the therapeutic potential beyond its traditional uses.

Key Biological Activities and Mechanistic Insights

The biological activities of penicillamine and its derivatives can be broadly categorized into four main areas:

Metal Chelation

The thiol group of penicillamine is a potent chelator of heavy metals, particularly copper, mercury, and lead.[4] This activity is the cornerstone of its use in Wilson's disease, a genetic disorder characterized by copper accumulation.[5] Penicillamine forms a stable, soluble complex with copper, which is then excreted in the urine.[5] The mechanism is thought to involve the reduction of Cu(II) to Cu(I) by the thiol group, leading to a change in coordination geometry that favors chelation and removal from the body.[5]

Structure-Activity Relationship: The chelation capacity is intrinsically linked to the thiol group. Derivatives that maintain an accessible and reactive thiol are likely to retain chelating properties. Modifications to the amino and carboxyl groups can influence the solubility and pharmacokinetic profile of the resulting metal complexes. For instance, N-acetyl-D-penicillamine also acts as a chelating agent for copper and iron.[6]

Immunomodulation

In rheumatoid arthritis, penicillamine acts as a disease-modifying antirheumatic drug (DMARD).[7] Its immunomodulatory effects are complex and not fully elucidated, but are known to involve the depression of T-cell activity.[8] Penicillamine has been shown to reduce the numbers of T-lymphocytes, inhibit macrophage function, and decrease the levels of pro-inflammatory cytokines such as IL-1.[7]

Signaling Pathway Involvement: The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. While the direct interaction of penicillamine with the NF-κB pathway is an area of ongoing research, it is a plausible target for its immunomodulatory actions. Thiazolidine derivatives, which can be synthesized from penicillamine, have been reported to possess anti-inflammatory properties, and their mechanism may involve the modulation of inflammatory pathways like NF-κB.[9][10]

Diagram of the NF-κB Signaling Pathway:

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli Inflammatory Stimuli Receptor Receptor Inflammatory\nStimuli->Receptor IKK\nComplex IKK Complex Receptor->IKK\nComplex Activation IκB-NF-κB IκB NF-κB IKK\nComplex->IκB-NF-κB Phosphorylation of IκB IκB IκB Ub Ub IκB->Ub Ubiquitination NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκB-NF-κB->IκB IκB-NF-κB->NF-κB Proteasome Proteasome Ub->Proteasome Degradation DNA DNA NF-κB_n->DNA Binds to Promoter Inflammatory\nGenes Inflammatory Genes DNA->Inflammatory\nGenes Transcription

Caption: The canonical NF-κB signaling pathway.

Antioxidant and Pro-oxidant Activities

The thiol group of penicillamine can act as a reducing agent, giving it antioxidant properties. However, in the presence of transition metals like copper, it can also exhibit pro-oxidant effects by generating reactive oxygen species (ROS) such as hydrogen peroxide. This dual activity is of significant interest in drug development. The antioxidant properties may be beneficial in conditions associated with oxidative stress, while the pro-oxidant activity is being explored for its potential in cancer therapy.[6]

Structure-Activity Relationship: The antioxidant activity is directly related to the thiol group's ability to donate a hydrogen atom. Derivatives with a protected or modified thiol group may have reduced antioxidant capacity. Conversely, the pro-oxidant activity depends on the interaction with metal ions, so derivatives that retain metal-chelating properties are more likely to exhibit this effect.

Inhibition of Collagen Cross-linking

Penicillamine can inhibit the cross-linking of collagen by reacting with lysyl-derived aldehydes, which are essential for the formation of stable collagen fibrils.[11][12] This lathyrogenic effect is beneficial in conditions characterized by excessive collagen deposition, such as scleroderma.

Structure-Activity Relationship: The formation of a thiazolidine ring between penicillamine and the collagen aldehydes is key to this activity.[12] Lipophilic ester derivatives of penicillamine have been developed as long-acting agents that interfere with collagen cross-linking.[3] The increased lipophilicity is thought to enhance tissue penetration and retention, prolonging the inhibitory effect.[3]

Synthesis of Key Penicillamine Derivatives

The synthesis of penicillamine derivatives is a crucial aspect of exploring their biological activities. Here are two representative examples:

  • Lipophilic Esters: These are typically synthesized through the esterification of the carboxylic acid group of D-penicillamine with various alcohols (e.g., methanol, hexanol, benzyl alcohol) in the presence of a coupling agent like thionyl chloride.[3] The resulting ester hydrochlorides are water-soluble but become lipophilic upon neutralization in vivo.[3]

  • Thiazolidine Derivatives: These are formed by the cyclization reaction of D-penicillamine with various aldehydes.[9] This one-step synthesis is often efficient and leads to a diverse range of derivatives with potential anti-inflammatory and antioxidant activities.[9]

Diagram of a General Synthesis Workflow:

Synthesis_Workflow D-Penicillamine D-Penicillamine Esterification Esterification D-Penicillamine->Esterification Cyclization Cyclization D-Penicillamine->Cyclization Complexation Complexation D-Penicillamine->Complexation Alcohol\n(R-OH) Alcohol (R-OH) Alcohol\n(R-OH)->Esterification Aldehyde\n(R-CHO) Aldehyde (R-CHO) Aldehyde\n(R-CHO)->Cyclization Metal Salt\n(e.g., CuCl2) Metal Salt (e.g., CuCl2) Metal Salt\n(e.g., CuCl2)->Complexation Lipophilic\nEster Lipophilic Ester Esterification->Lipophilic\nEster Thiazolidine\nDerivative Thiazolidine Derivative Cyclization->Thiazolidine\nDerivative Metal\nComplex Metal Complex Complexation->Metal\nComplex

Caption: General synthesis routes for penicillamine derivatives.

Experimental Protocols for Evaluating Biological Activity

A robust and reproducible experimental design is paramount for the evaluation of penicillamine derivatives. The choice of assay should be guided by the specific biological activity being investigated.

Copper (II) Chelation Assay using Pyrocatechol Violet

Rationale: This colorimetric assay provides a quantitative measure of a compound's ability to chelate copper ions. Pyrocatechol violet (PV) forms a colored complex with Cu(II). A chelating agent will compete with PV for Cu(II), leading to a decrease in the color intensity, which can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 1x CuSO4 solution by diluting a stock solution (e.g., 1000x) in distilled water.[13]

    • Prepare a solution of Pyrocatechol Violet (PV) in an appropriate buffer (e.g., 2mM).[13]

    • Prepare a stock solution of the test compound and a positive control (e.g., EDTA) in the assay buffer.[13]

  • Assay Procedure (96-well plate format):

    • Add 30 µL of assay buffer to wells for background and maximal PV-Cu(II) complex formation controls.[13]

    • Add 30 µL of various concentrations of the test compound and positive control to triplicate wells.[13]

    • Add 200 µL of assay buffer to all wells.[13]

    • Add 30 µL of distilled water to the background wells and 30 µL of 1x CuSO4 solution to all other wells.[13]

    • Incubate at room temperature for 5 minutes.[13]

    • Initiate the reaction by adding 8.5 µL of the PV solution to each well.[13]

    • Incubate with shaking for 10 minutes, followed by a 10-minute incubation at room temperature without shaking.[13]

    • Measure the absorbance at approximately 632 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of copper chelation for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that chelates 50% of the copper ions).

DPPH Radical Scavenging Assay for Antioxidant Capacity

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to assess the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to pale yellow, which is measured spectrophotometrically.[14]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare a working solution of DPPH in methanol and adjust the absorbance to approximately 1.0 at 517 nm.[10]

    • Prepare stock solutions of the test compound and a standard antioxidant (e.g., Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound at various concentrations to triplicate wells.

    • Add the DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration.

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[15]

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.[14]

Lymphocyte Proliferation Assay using CFSE

Rationale: This cell-based assay is used to assess the immunomodulatory effects of a compound by measuring its impact on lymphocyte proliferation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently binds to intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the tracking of cell proliferation by flow cytometry.

Protocol:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[16]

    • Wash the isolated lymphocytes with PBS.[16]

  • CFSE Labeling:

    • Resuspend the lymphocytes in a CFSE staining solution at a final concentration of, for example, 0.5 µM.[17]

    • Incubate for 10-20 minutes at 37°C.[16][17]

    • Quench the staining reaction by adding complete culture medium.[17]

    • Wash the cells to remove excess CFSE.[17]

  • Cell Culture and Treatment:

    • Culture the CFSE-labeled lymphocytes in the presence or absence of a mitogen (e.g., phytohemagglutinin) to stimulate proliferation.

    • Add the test compound at various concentrations to the cell cultures.

    • Incubate for a period sufficient for several cell divisions (e.g., 3-5 days).

  • Flow Cytometry Analysis:

    • Harvest the cells and analyze them by flow cytometry.

    • Measure the CFSE fluorescence intensity to distinguish different generations of divided cells.

  • Data Analysis:

    • Quantify the percentage of proliferating cells and the number of cell divisions in the presence and absence of the test compound.

    • Determine the inhibitory effect of the compound on lymphocyte proliferation.

NF-κB Luciferase Reporter Assay

Rationale: This assay is used to determine if a compound modulates the NF-κB signaling pathway. It utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of a substrate.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293) that is stably or transiently transfected with an NF-κB luciferase reporter construct.[18]

  • Cell Treatment:

    • Seed the cells in a 96-well plate.[19]

    • Treat the cells with the test compound at various concentrations.

    • For inhibition studies, co-treat the cells with an NF-κB activator (e.g., TNF-α or PMA) and the test compound.[20]

    • Incubate for an appropriate period (e.g., 6-24 hours).[20]

  • Luciferase Assay:

    • Lyse the cells and add a luciferase assay reagent containing the substrate (luciferin).[18]

    • Measure the luminescence using a luminometer.[18]

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

    • Determine the effect of the test compound on NF-κB-dependent luciferase expression.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be presented in a structured format.

Table 1: Comparative Biological Activities of Penicillamine and its Derivatives

CompoundPrimary Biological ActivityAssayKey ParameterReported ValueReference
D-PenicillamineCopper ChelationPyrocatechol Violet AssayIC50--
AntioxidantDPPH AssayIC50--
ImmunomodulationLymphocyte Proliferation% Inhibition-[7]
D-Penicillamine Hexyl EsterCollagen Cross-linking InhibitionWound Breaking StrengthSignificant decrease[3]
N-Acetyl-D-penicillamineAnticancer-Proapoptotic[6]
Thiazolidine Derivative (example)Anti-inflammatory--[9]
Penicillamine-Copper ComplexCytotoxicHCT-116 cell lineIC50Varies[1]

Conclusion and Future Directions

Penicillamine and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The strategic chemical modification of the parent molecule has led to the development of derivatives with improved properties and novel therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds. Future research in this area should focus on elucidating the precise molecular mechanisms underlying their immunomodulatory and anticancer effects, with a particular emphasis on their interactions with key signaling pathways such as NF-κB. The continued exploration of structure-activity relationships will be instrumental in the rational design of the next generation of penicillamine-based therapeutics with enhanced efficacy and safety profiles.

References

  • Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors. (2021). PMC - NIH. [Link]

  • Penicillamine and Collagen Metabolism. (n.d.). PubMed. [Link]

  • Penicillamine. (n.d.). Wikipedia. [Link]

  • Synthesis and evaluation of long-acting D-penicillamine derivatives. (n.d.). PubMed. [Link]

  • Penicillamine. (n.d.). Wikipedia. [Link]

  • Other penicillamine-like drugs. (n.d.). PubMed. [Link]

  • D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. (n.d.). MDPI. [Link]

  • Metal binding by D-penicillamine: Crystal structure of D- penicillaminatocadmium(II) hydrate. (2025). ResearchGate. [Link]

  • Penicillamine. (2025). StatPearls - NCBI Bookshelf - NIH. [Link]

  • Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. (2021). Journal of Physics: Conference Series. [Link]

  • Silver(I) and gold(I) complexes with penicillamine: Synthesis, spectroscopic characterization and biological studies. (2025). ResearchGate. [Link]

  • Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. [Link]

  • Influence of penicillamine and various analogs on matrix-induced bone formation in rats. (n.d.). PubMed. [Link]

  • IC50 values of the antioxidant activity test using DPPH method. (n.d.). ResearchGate. [Link]

  • Cupric Ion Chelating (CIC) Assay Kit. (n.d.). Zen-Bio. [Link]

  • Inhibition of T cell-dependent antibody production by D-penicillamine. Different requirements for Cu2+ in suppression of polyclonal and antigen-specific B cell responses. (n.d.). PubMed. [Link]

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). NIH. [Link]

  • Detection of glyphosate with a copper(ii)-pyrocatechol violet based GlyPKit. (n.d.). PMC - NIH. [Link]

  • Mechanism of Inhibition of Collagen Crosslinking by Penicillamine. (2025). ResearchGate. [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). NIH. [Link]

  • Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. (n.d.). MDPI. [Link]

  • Involvement of T Helper 17 Cells in D-Penicillamine–Induced Autoimmune Disease in Brown Norway Rats. (n.d.). Oxford Academic. [Link]

  • Effects of D-penicillamine on inflammatory and immune reactions. (n.d.). PubMed. [Link]

  • Penicillamine-Capped Red-Emitting Gold Nanoclusters for Therapeutic Application. (2022). ACS Sustainable Chemistry & Engineering. [Link]

  • (PDF) Detection of Glyphosate with a Copper(II)-Pyrocatechol Violet Based GlyPKit. (2025). ResearchGate. [Link]

  • NF-κB Reporter Kit (NF-κB Signaling Pathway). (n.d.). BPS Bioscience. [Link]

  • Collagen cross-linking. Effect of D-penicillamine on cross-linking in vitro. (1977). PubMed. [Link]

  • Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester. (n.d.). PubMed. [Link]

  • MMpI: A WideRange of Available Compounds of Matrix Metalloproteinase Inhibitors. (2016). Semantic Scholar. [Link]

  • Effect of D-penicillamine on the T cell phenotype in scleroderma. Comparison between treated and untreated patients. (n.d.). PubMed. [Link]

  • DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]

  • Thiazolidine derivatives and their pharmacological actions. (n.d.). E3S Web of Conferences. [Link]

  • Thiazolidines derivatives and their anti-inflammatory activity in LPS-induced RAW 264.7 macrophages: a systematic review and meta-analysis. (2024). PubMed. [Link]

  • Matrix Metalloproteinases and Their Inhibitors. (n.d.). Encyclopedia.pub. [Link]

  • Using CFSE to Monitor Lymphocyte Proliferation. (2022). YouTube. [Link]

  • Detection of glyphosate with a copper(ii)-pyrocatechol violet based GlyPKit. (2021). RSC Publishing. [Link]

  • Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. (n.d.). ChemRxiv. [Link]

  • The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors. (n.d.). MDPI. [Link]

  • NF-KBLUCIFERASE ASSAY. (2012). Bowdish Lab. [Link]

  • Protocol 204_CFSE proliferation assay using T cells derived from SMARTA mice A. (n.d.). Mucosal Immunology. [Link]

  • DPPH radical scavenging (IC 50 ) and antiradical activity values for the spices marketed in Jordan a. (n.d.). ResearchGate. [Link]

  • Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. [Link]

  • The behavior of (14C)-D-penicillamine in collagen metabolism. (n.d.). PubMed. [Link]

  • Reversible Decrease of Collagen Crosslinking by Protein Low Diet and Aminoacetonitrile--Effect of D-penicillamine and Prednisolone on the Rise of Crosslinks. (n.d.). PubMed. [Link]

Sources

The Guardian of the Chain: An In-depth Technical Guide on the Role of the Boc Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group has been a cornerstone of peptide chemistry for over half a century. Its introduction revolutionized the synthesis of peptides, paving the way for the routine construction of complex biomolecules that have transformed medicine and biological research.[1] This in-depth technical guide explores the historical development of Boc protection, its core chemical principles, and its application in modern solid-phase peptide synthesis (SPPS). We will delve into detailed experimental protocols, compare methodologies, and visualize key processes to offer a comprehensive resource for professionals in the field.

Introduction: The Genesis of a Revolution

Prior to the 1950s, peptide synthesis was a laborious process, characterized by low yields and challenging purifications.[1] The breakthrough came in 1957 when Frederick C. McKay and N. F. Albertson, as well as Louis A. Carpino, independently reported the use of the tert-butyloxycarbonyl (Boc) group as an Nα-protecting group for amino acids.[1][2] The revolutionary aspect of the Boc group was its unique acid lability. It could be readily removed under acidic conditions that left other protecting groups, such as the benzyl-based side-chain protectors, intact. This concept of "orthogonality" was the key to unlocking efficient, stepwise peptide synthesis.[1][3]

The full potential of the Boc group was realized in the early 1960s through the pioneering work of R. Bruce Merrifield.[1] His Nobel Prize-winning invention of Solid-Phase Peptide Synthesis (SPPS) ingeniously anchored the C-terminal amino acid to an insoluble polymer support.[4][5][6] This innovation dramatically simplified the synthetic process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[4][5] The Boc group, with its selective acid-lability, was the perfect partner for this new methodology, giving rise to the now-classic Boc/Bzl protection strategy.[6][7]

Core Principles of Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS)

Boc-SPPS is predicated on a system of graduated acid lability.[6] The temporary Nα-Boc group is removed by a moderately strong acid, typically trifluoroacetic acid (TFA), while the more permanent benzyl-based (Bzl) side-chain protecting groups and the peptide-resin linkage require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[7][8]

The synthesis proceeds in a cyclical fashion, with each cycle consisting of three main steps:

  • Deprotection: Removal of the Nα-Boc group.

  • Neutralization: Conversion of the resulting N-terminal ammonium salt to a free amine.

  • Coupling: Formation of the peptide bond with the next Nα-Boc protected amino acid.

This cycle is repeated until the desired peptide sequence is assembled. The final step is the cleavage of the completed peptide from the solid support, with simultaneous removal of all side-chain protecting groups.

The Chemistry of Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction. The mechanism proceeds as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[9][10]

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[9][10]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[9][10]

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid to form a trifluoroacetate salt.[9][10]

It is crucial to manage the reactive tert-butyl cations generated during this step. These cations can alkylate nucleophilic residues such as Tryptophan (Trp), Cysteine (Cys), or Methionine (Met), leading to undesired side products.[7] To prevent this, scavengers like dithiothreitol (DTT) or dithioethane (DTE) are often added to the deprotection solution to trap the tert-butyl cations.[7][11]

The Boc-SPPS Workflow: A Detailed Examination

Resin Selection and First Amino Acid Attachment

The choice of solid support is critical and depends on the desired C-terminal functionality of the final peptide.

Resin TypeC-Terminal FunctionalityLinkage Chemistry
Merrifield Resin Carboxylic AcidThe first Boc-amino acid is typically attached as a cesium salt to the chloromethylated resin, minimizing racemization.[11]
PAM Resin Carboxylic AcidA phenylacetamidomethyl linker provides greater stability to the repetitive TFA treatments, reducing premature peptide loss.[11][12]
MBHA/BHA Resin AmideThe first Boc-amino acid is coupled using standard activation methods. MBHA is generally preferred for its optimal balance of stability and lability.[11]
The Synthetic Cycle

The following diagram illustrates the key steps in a single cycle of Boc-SPPS.

Boc_SPPS_Cycle Resin_Peptide_Boc Resin-Peptide-(Boc)AA Deprotection Deprotection (50% TFA in DCM) Resin_Peptide_Boc->Deprotection 1 Resin_Peptide_NH3TFA Resin-Peptide-NH3+TFA- Deprotection->Resin_Peptide_NH3TFA Neutralization Neutralization (10% DIEA in DCM) Resin_Peptide_NH3TFA->Neutralization 2 Resin_Peptide_NH2 Resin-Peptide-NH2 Neutralization->Resin_Peptide_NH2 Coupling Coupling (Boc-AA, DCC/HOBt) Resin_Peptide_NH2->Coupling 3 Coupling->Resin_Peptide_Boc Repeat

Caption: The iterative cycle of Boc solid-phase peptide synthesis.

3.2.1. Step-by-Step Deprotection Protocol
  • Swell the peptide-resin in dichloromethane (DCM).

  • Treat the resin with a solution of 50% TFA in DCM for approximately 5 minutes as a pre-wash.[11]

  • Perform the main deprotection by treating the resin with fresh 50% TFA in DCM for 20-25 minutes.[11] Note: If the sequence contains Trp, Cys, or Met, add 0.5% DTE to the TFA solution as a scavenger.[11]

  • Wash the resin thoroughly with DCM and then with isopropanol (IPA) to remove residual TFA.[11]

3.2.2. Step-by-Step Neutralization Protocol
  • Suspend the peptide-resin in a 10% solution of diisopropylethylamine (DIEA) in DCM.

  • Agitate the mixture for 1-2 minutes.[13]

  • Drain the neutralization solution and repeat the process.

  • Wash the resin extensively with DCM to remove excess base before coupling.[11]

Expert Insight: In situ neutralization protocols, where neutralization is performed concurrently with the coupling step, can be employed to minimize side reactions like diketopiperazine formation, especially at the dipeptide stage.[7][14]

3.2.3. Step-by-Step Coupling Protocol
  • Dissolve 2-4 equivalents of the next Nα-Boc protected amino acid and a coupling agent (e.g., DCC/HOBt or HBTU) in DMF or a DCM/DMF mixture.[13]

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • If using DCC/HOBt, the reaction is typically agitated for 1-2 hours at room temperature.

  • Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result indicates a complete reaction.[13]

  • After completion, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[13]

Final Cleavage and Deprotection

The final step involves the simultaneous cleavage of the peptide from the resin and the removal of the acid-labile side-chain protecting groups. This requires the use of a very strong acid.

ReagentDescriptionSafety Considerations
Hydrofluoric Acid (HF) The traditional and most effective reagent for Boc-SPPS cleavage.[3][8]Extremely hazardous and corrosive. Requires specialized Teflon apparatus and extensive safety precautions.[15]
TFMSA A strong acid alternative to HF that is somewhat easier to handle but may lead to more side reactions.[8][11]Highly corrosive and requires careful handling in a fume hood.
TMSOTf Trimethylsilyl trifluoromethanesulfonate is another alternative to HF.[11]Corrosive and moisture-sensitive.

A typical cleavage cocktail includes the strong acid along with a mixture of scavengers (e.g., anisole, thioanisole, ethanedithiol) to trap reactive species generated from the protecting groups and prevent side reactions.[13][14]

Boc vs. Fmoc: A Comparative Analysis

While Boc-SPPS was the foundational method, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy, developed as a milder alternative, has become more prevalent for routine synthesis.[3][] The choice between the two depends on the specific peptide and available resources.

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protection Acid-labile (TFA)[3]Base-labile (Piperidine)[3]
Side-Chain Protection Strong acid-labile (HF, TFMSA)[7]Acid-labile (TFA)[7]
Orthogonality Graduated acid lability (not truly orthogonal)[7]Truly orthogonal[7]
Reagent Hazards High (requires HF)[8]Lower (piperidine is a hazardous base)
Equipment Requires specialized HF apparatus[8]Standard laboratory equipment
Aggregation Issues Less frequent, as the protonated amine after deprotection can disrupt aggregation.[8]More frequent, especially for hydrophobic sequences.
Cost Boc-protected amino acids are generally less expensive.[]Fmoc-protected amino acids can be more expensive.

Field-Proven Insight: For the synthesis of long and difficult sequences prone to aggregation, the Boc strategy can offer advantages due to the positive charge on the N-terminus after deprotection, which helps to solubilize the growing peptide chain.[8]

Common Side Reactions and Mitigation Strategies

Despite its robustness, Boc-SPPS is not without potential pitfalls. Understanding and mitigating common side reactions is crucial for success.

  • Alkylation of Sensitive Residues: As mentioned, tert-butyl cations can modify Trp, Met, and Cys. Mitigation: Always use scavengers (e.g., DTE, DTT, anisole) during deprotection and final cleavage.[7][11]

  • Diketopiperazine Formation: This intramolecular cyclization can occur at the dipeptide stage, cleaving the peptide from the resin. It is particularly prevalent when Proline is the second residue. Mitigation: Utilize in situ neutralization protocols or couple the first two amino acids as a pre-formed dipeptide.[11][14]

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to the formation of a five-membered aspartimide ring under acidic conditions. This can lead to a mixture of α- and β-aspartyl peptides upon ring-opening. Mitigation: Protect the β-carboxyl group of Aspartic acid with a cyclohexyl ester (OcHex) instead of a benzyl ester.[14]

  • Pyroglutamate Formation: An N-terminal Glutamic acid residue can cyclize under acidic conditions to form pyroglutamate.[18] Mitigation: This is more challenging to avoid in Boc-SPPS. If it's a major issue, consider coupling the N-terminal Glu with its side chain already protected in a way that is stable to the final cleavage or using a different synthetic strategy.

The following diagram illustrates the mechanism of tert-butylation of Tryptophan, a common side reaction.

Tryptophan_Alkylation Trp Tryptophan Side Chain Indole Ring Reaction + Trp->Reaction tButyl tert-Butyl Cation C(CH3)3+ Product tert-Butylated Tryptophan tButyl->Product Electrophilic Attack Reaction->tButyl

Caption: Alkylation of Tryptophan by a tert-butyl cation.

Conclusion: The Enduring Legacy of the Boc Group

The Boc protecting group, in concert with Merrifield's solid-phase methodology, revolutionized peptide synthesis.[5][19] While the Fmoc strategy is now more commonly used for routine synthesis due to its milder conditions, the Boc strategy remains an indispensable tool in the peptide chemist's arsenal.[3] Its advantages in synthesizing difficult, aggregation-prone sequences and its cost-effectiveness ensure its continued relevance in both academic research and large-scale industrial production.[8][] A thorough understanding of the principles, protocols, and potential pitfalls of Boc-SPPS is essential for any scientist or professional engaged in the art and science of peptide synthesis.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 26.9: The Merrifield Solid-Phase Technique. Retrieved from [Link]

  • PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]

  • Chem-Station. (2014). Merrifield Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]

  • PubMed. (2008). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Retrieved from [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • YouTube. (2021). Merrifield Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Solid-phase synthesis. Retrieved from [Link]

  • SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • CS Bio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • YouTube. (2022). Boc Deprotection Mechanism. Retrieved from [Link]

  • PubMed. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]

Sources

Introduction: The Critical Role of Thiol Protection in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 4-Methylbenzyl (Meb) Group for Thiol Protection

In the intricate landscape of chemical synthesis, particularly in peptide and complex molecule construction, the thiol functional group of cysteine presents a unique challenge. Its high nucleophilicity and susceptibility to oxidation necessitate the use of protecting groups to prevent unwanted side reactions. The ideal protecting group must be robust enough to withstand various reaction conditions yet be removable under specific, controlled circumstances without compromising the integrity of the final molecule. The 4-methylbenzyl (Meb, also sometimes referred to as p-methylbenzyl or p-tolyl) group has emerged as a valuable tool in the chemist's arsenal, offering a distinct stability profile compared to its unsubstituted counterpart, the benzyl (Bn) group. This guide provides a comprehensive overview of the Meb group, its application, and the underlying chemical principles that govern its utility.

The 4-Methylbenzyl Group: A Strategic Choice

The selection of a protecting group is a strategic decision predicated on the overall synthetic route. The Meb group is a semi-labile protecting group, primarily employed in synthetic strategies that require strong acid for final deprotection, such as Boc-based solid-phase peptide synthesis (SPPS).

The key to the Meb group's functionality lies in the electronic effect of the para-methyl substituent on the benzyl ring. This methyl group is electron-donating, which destabilizes the C-S bond and facilitates its cleavage under acidic conditions. This makes the Meb group more labile (easier to remove) than the unsubstituted benzyl (Bn) group. This subtle but significant difference in reactivity allows for a greater degree of control and fine-tuning in complex synthetic pathways.

Comparative Analysis of Thiol Protecting Groups

The utility of the Meb group is best understood in comparison to other common thiol protecting groups. The choice of protecting group is dictated by the desired level of stability and the specific cleavage conditions required.

Protecting GroupStructureCleavage ConditionsRelative Stability
4-Methylbenzyl (Meb) 4-CH₃C₆H₄CH₂-Strong acids (HF, TFMSA)Moderate
Benzyl (Bn) C₆H₅CH₂-Stronger acids (HF), Sodium in liquid ammoniaHigh
Trityl (Trt) (C₆H₅)₃C-Mild acids (TFA), IodineLow
Acetamidomethyl (Acm) CH₃CONHCH₂-Mercury(II) acetate, IodineOrthogonal

Workflow for Meb Protection and Deprotection

cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow Free_Thiol Cysteine with Free Thiol (-SH) Reaction_P SN2 Reaction Free_Thiol->Reaction_P MebCl 4-Methylbenzyl Chloride MebCl->Reaction_P Base Base (e.g., Ammonia, DIEA) Base->Reaction_P Solvent_P Solvent (e.g., DMF) Solvent_P->Reaction_P Meb_Protected S-(4-Methylbenzyl)-Cysteine Meb_Protected_D S-(4-Methylbenzyl)-Cysteine Meb_Protected->Meb_Protected_D Used in Synthesis Reaction_P->Meb_Protected Reaction_D Acid-Catalyzed Cleavage Meb_Protected_D->Reaction_D Strong_Acid Strong Acid (HF or TFMSA) Strong_Acid->Reaction_D Scavenger Scavenger (e.g., Anisole, Cresol) Scavenger->Reaction_D Deprotected_Thiol Deprotected Cysteine (-SH) Reaction_D->Deprotected_Thiol

Caption: Workflow for the protection of a cysteine thiol with 4-methylbenzyl chloride and its subsequent removal via strong acid cleavage.

Experimental Protocols

Protocol 1: Protection of Cysteine with 4-Methylbenzyl Chloride

This protocol details the S-alkylation of cysteine to introduce the Meb protecting group.

Materials:

  • L-Cysteine hydrochloride monohydrate

  • 4-Methylbenzyl chloride

  • Ammonia solution (concentrated)

  • Ethanol

  • Water

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve L-cysteine hydrochloride monohydrate in a minimal amount of water.

  • To the cysteine solution, add concentrated ammonia solution until the pH is alkaline (approximately pH 8-9). This generates the free thiolate anion, which is the active nucleophile.

  • In a separate flask, dissolve 4-methylbenzyl chloride in ethanol.

  • Add the ethanolic solution of 4-methylbenzyl chloride dropwise to the stirring cysteine solution at room temperature.

  • Allow the reaction to stir overnight at room temperature. A white precipitate of S-(4-methylbenzyl)-L-cysteine should form.

  • Collect the precipitate by vacuum filtration and wash it sequentially with water, ethanol, and finally diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to yield the pure S-(4-methylbenzyl)-L-cysteine.

Causality and Trustworthiness: The use of a basic medium is critical to deprotonate the thiol group, forming the more nucleophilic thiolate. The sequential washing procedure ensures the removal of both polar and non-polar impurities, providing a self-validating system for product purity.

Protocol 2: Deprotection of S-(4-Methylbenzyl)-Cysteine using TFMSA

This protocol describes the cleavage of the Meb group using trifluoromethanesulfonic acid (TFMSA), a common alternative to the highly toxic and difficult-to-handle hydrogen fluoride (HF).

Materials:

  • S-(4-methylbenzyl)-protected peptide or amino acid

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavenger: Anisole or p-cresol

  • Cold diethyl ether

  • Standard laboratory glassware suitable for strong acids

Procedure:

  • Place the S-(4-methylbenzyl)-protected substrate into a round-bottom flask.

  • Add a scavenger, such as anisole or p-cresol (typically 10-20 equivalents), to the flask. The scavenger's role is to trap the highly reactive 4-methylbenzyl carbocation that is generated during cleavage, preventing it from reattaching to other nucleophilic sites on the substrate.

  • Cool the flask in an ice bath (0 °C).

  • Slowly and carefully add a pre-mixed solution of TFMSA in TFA (e.g., 1:10 v/v) to the flask with stirring.

  • Allow the reaction to stir at 0 °C for 1-2 hours. The optimal time may vary depending on the substrate and should be monitored by an appropriate method like HPLC or TLC.

  • After the reaction is complete, precipitate the deprotected product by adding the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product several times with cold diethyl ether to remove the acid and scavenger byproducts.

  • Dry the final product under vacuum.

Causality and Trustworthiness: The strong acid (TFMSA) protonates the sulfur atom, weakening the C-S bond. The electron-donating methyl group stabilizes the resulting benzyl-type carbocation, facilitating its departure. The mandatory use of a scavenger is a critical self-validating step; without it, the reactive carbocation can lead to a variety of side products, compromising the yield and purity of the desired product.

Mechanism of Acid-Catalyzed Cleavage

The deprotection of the Meb group proceeds through an SN1-type mechanism.

Caption: Mechanism of the acid-catalyzed cleavage of the S-(4-methylbenzyl) group, highlighting the formation of the resonance-stabilized carbocation.

  • Protonation: The sulfur atom is protonated by the strong acid (HF or TFMSA), transforming the thioether into a good leaving group.

  • Heterolysis: The weakened carbon-sulfur bond breaks heterolytically in the rate-determining step. This generates the free thiol and a 4-methylbenzyl carbocation. The para-methyl group helps to stabilize this carbocation through inductive and hyperconjugative effects, which is why Meb is more labile than the unsubstituted Bn group.

  • Carbocation Trapping: The highly electrophilic carbocation is immediately intercepted by a nucleophilic scavenger present in the reaction mixture. This irreversible trapping prevents side reactions, such as alkylation of other nucleophilic residues (e.g., tryptophan or methionine) in a peptide chain.

Conclusion

The 4-methylbenzyl group is a well-established and reliable choice for the protection of cysteine, particularly within the framework of Boc-SPPS. Its stability profile, which is intermediate between the more labile trityl group and the more robust benzyl group, provides essential flexibility in synthetic design. A thorough understanding of the principles governing its application and cleavage, especially the critical role of carbocation scavengers during deprotection, is paramount for its successful implementation. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize the Meb group in their synthetic endeavors.

References

  • Title: Protecting Groups in Organic Synthesis | Source: Wiley | URL: [Link]

Methodological & Application

Application Notes and Protocols: A Guide to Solid-Phase Peptide Synthesis of Peptides Containing Boc-L-4-Methylbenzyl-L-Penicillamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Penicillamine in Peptide Synthesis

In the landscape of peptide chemistry, the design of peptides with specific structural and functional properties is paramount. Penicillamine (Pen), a non-proteinogenic amino acid, offers a unique tool for peptide chemists due to its distinctive structural features. As a derivative of valine, penicillamine possesses a β,β-dimethylated cysteine backbone, which imparts significant steric hindrance around the thiol group.[1][2] This steric bulk can profoundly influence peptide conformation, enhance resistance to enzymatic degradation, and direct the formation of disulfide bridges in complex cyclic peptides.[2][3]

The strategic incorporation of penicillamine is particularly valuable in the development of therapeutic peptides and peptidomimetics, where conformational stability and resistance to disulfide shuffling are critical for biological activity.[2] However, the successful application of penicillamine in solid-phase peptide synthesis (SPPS) necessitates a robust and well-defined protocol that addresses the challenges associated with its sterically hindered nature.

This application note provides a comprehensive guide to the solid-phase synthesis of peptides containing L-penicillamine, utilizing a Boc (tert-butyloxycarbonyl) protection strategy for the α-amine and a 4-methylbenzyl (4-MeBzl) protecting group for the thiol side chain. We will delve into the rationale behind the choice of protecting groups, provide detailed step-by-step protocols for the synthesis cycle, and discuss the final cleavage and disulfide bond formation strategies.

The Chemistry of Boc-L-4-Methylbenzyl-L-Penicillamine in SPPS

The success of any solid-phase peptide synthesis campaign hinges on a well-designed orthogonal protection strategy.[4][5] In the context of Boc-SPPS, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group, while the side chains of reactive amino acids are protected by groups that are stable to the conditions of Boc-group removal but can be cleaved at the end of the synthesis.

This compound (Boc-Pen(4-MeBzl)-OH) is an ideal building block for this purpose. The key features of this derivative in SPPS are:

  • α-Amino Protection (Boc group): The Boc group is readily cleaved by moderately acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][7] This allows for the sequential addition of amino acids to the growing peptide chain.

  • Thiol Side-Chain Protection (4-MeBzl group): The 4-methylbenzyl group is a robust protecting group for the sulfur atom of penicillamine.[1] It is stable to the repetitive TFA treatments required for Boc deprotection, thus preventing unwanted side reactions such as oxidation or premature disulfide formation during the synthesis. The removal of the 4-MeBzl group requires strong acidic conditions, such as treatment with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1] This differential acid lability between the Boc and 4-MeBzl groups forms the basis of the orthogonal protection scheme.

The chemical structure of this compound is depicted below:

Boc-Pen(4-MeBzl)-OH_Structure cluster_Boc Boc Group cluster_Pen Penicillamine Backbone cluster_MeBzl 4-Methylbenzyl Group Boc Boc- Pen Pen Boc->Pen N-terminal protection MeBzl (4-MeBzl) Pen->MeBzl Thiol protection

Caption: Chemical structure of this compound.

Experimental Protocols: A Step-by-Step Guide

This section outlines a detailed protocol for the manual solid-phase synthesis of a peptide containing Boc-Pen(4-MeBzl)-OH. The protocol is based on the well-established Merrifield resin for peptides with a C-terminal carboxylic acid.[6]

Resin Selection and Preparation

The choice of resin is a critical first step in SPPS. For the synthesis of a peptide with a C-terminal acid, a Merrifield resin (chloromethylated polystyrene-divinylbenzene) is a common choice.

Protocol:

  • Resin Swelling: Swell the Merrifield resin (100-200 mesh, 1% DVB) in dichloromethane (DCM) for 1 hour in a reaction vessel.

  • Washing: Wash the swollen resin sequentially with DCM (3 times) and then with dimethylformamide (DMF) (3 times) to remove any impurities and prepare it for the loading of the first amino acid.[1]

Loading of the First Amino Acid (Esterification)

The first Boc-protected amino acid is covalently attached to the resin via an ester linkage. The cesium salt method is often preferred to minimize racemization.

The SPPS Cycle

The following steps are repeated for each amino acid to be incorporated into the peptide sequence.

SPPS_Cycle Deprotection 1. Deprotection (Boc Removal) Washing1 2. Washing (DCM, IPA, DMF) Deprotection->Washing1 Remove TFA Neutralization 3. Neutralization Washing1->Neutralization Prepare for coupling Washing2 4. Washing (DMF) Neutralization->Washing2 Remove excess base Coupling 5. Coupling (Activation & Addition) Washing2->Coupling Free amine ready Washing3 6. Washing (DMF, DCM) Coupling->Washing3 Remove excess reagents Washing3->Deprotection Start next cycle

Caption: The iterative cycle of solid-phase peptide synthesis.

1. Deprotection (Boc Removal):

  • Rationale: The N-terminal Boc group is removed to expose a free amine for the next coupling reaction.

  • Protocol:

    • Treat the resin-bound peptide with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes.[1]

    • When cysteine, methionine, or tryptophan are present in the sequence, it is advisable to add a scavenger like 0.5% dithioethane (DTE) to the TFA solution to prevent side reactions.[6][7]

2. Washing:

  • Rationale: To completely remove the TFA and the cleaved Boc group.

  • Protocol: Wash the resin with DCM (3 times), isopropanol (IPA) (1 time), and DMF (3 times).[1]

3. Neutralization:

  • Rationale: The deprotection step leaves the N-terminal amine as a trifluoroacetate salt, which needs to be neutralized to the free amine for the coupling reaction to proceed.[7]

  • Protocol: Neutralize the resin by treating it with a 10% solution of diisopropylethylamine (DIEA) in DMF for 10 minutes.[1]

4. Washing:

  • Rationale: To remove the excess DIEA and its salt.

  • Protocol: Wash the resin with DMF (3 times).[1]

5. Coupling (Incorporation of Boc-Pen(4-MeBzl)-OH):

  • Rationale: The sterically hindered nature of penicillamine requires efficient coupling reagents to ensure a high yield.[1] Pre-activation of the amino acid is recommended.

  • Protocol:

    • In a separate vessel, pre-activate a 3-fold molar excess of Boc-Pen(4-MeBzl)-OH with a coupling agent such as HBTU/HOBt (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.[1]

    • Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.[1]

    • Monitor the completion of the coupling reaction using a qualitative ninhydrin test. A positive test (blue beads) indicates incomplete coupling, and the coupling step should be repeated.[1]

6. Washing:

  • Rationale: To remove unreacted amino acid and coupling reagents.

  • Protocol: Wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next synthesis cycle.[1]

Quantitative Data Summary
StepReagentConcentrationVolumeTime
Deprotection TFA in DCM25-50%10 mL/g resin30 min
Neutralization DIEA in DMF10%10 mL/g resin10 min
Coupling Boc-Pen(4-MeBzl)-OH3 eqAs needed2-4 hours
HBTU/HOBt2.9 eqAs needed
DIEA6 eqAs needed

Cleavage from the Resin and Deprotection of the Side Chain

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the 4-MeBzl group on penicillamine, must be removed.

  • Rationale: Strong acidic conditions are required to cleave the ester linkage to the Merrifield resin and the 4-MeBzl protecting group. Scavengers are crucial to prevent the reattachment of reactive carbocations to sensitive residues like tryptophan and methionine.

  • Protocol (HF Cleavage):

    • Dry the peptide-resin thoroughly under vacuum.

    • In a specialized HF cleavage apparatus, treat the resin with anhydrous hydrogen fluoride (HF) at 0°C for 1-2 hours.

    • A scavenger cocktail, such as anisole, is typically added to the HF to trap reactive species.

  • Protocol (TFMSA Cleavage):

    • As an alternative to HF, trifluoromethanesulfonic acid (TFMSA) can be used.

    • The peptide-resin is treated with a mixture of TFMSA, TFA, and scavengers (e.g., thioanisole, m-cresol).

Disulfide Bond Formation

Following cleavage and deprotection, the free thiol groups of the penicillamine residues are ready for disulfide bond formation. The steric hindrance of the gem-dimethyl groups on penicillamine can influence the rate and regioselectivity of disulfide bond formation.

  • On-Resin Disulfide Bond Formation: For some peptides, it is advantageous to form the disulfide bridge while the peptide is still attached to the resin. This can promote intramolecular cyclization.

  • In-Solution Disulfide Bond Formation: More commonly, the crude, fully deprotected peptide is dissolved at a low concentration in a suitable buffer (e.g., ammonium bicarbonate) and oxidized. Common oxidizing agents include:

    • Air oxidation (stirring in an open flask)

    • Potassium ferricyanide (K₃[Fe(CN)₆])

    • Dimethyl sulfoxide (DMSO)

    • Iodine

The choice of oxidation method depends on the specific peptide sequence and the desired disulfide connectivity.

Conclusion

The use of this compound in solid-phase peptide synthesis provides a reliable method for the incorporation of this sterically demanding and functionally important amino acid. The orthogonal protection scheme, based on the differential acid lability of the Boc and 4-MeBzl groups, allows for the controlled assembly of the peptide chain. While the steric hindrance of penicillamine necessitates careful selection of coupling reagents and reaction times, the protocols outlined in this application note provide a robust framework for the successful synthesis of penicillamine-containing peptides. The unique properties of penicillamine make it a valuable tool for designing peptides with enhanced stability and specific conformational constraints, opening up new avenues for drug discovery and development.

References

  • Aapptec Peptides. (n.d.). Boc-Pen(4-MeBzl)-OH [198474-61-2]. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Retrieved from [Link]

  • Biotage. (2023). Synthesis of peptides containing three disulfide bonds: can it be fully automated?. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Retrieved from [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane. Retrieved from [Link]

  • ResearchGate. (2014). Disulfide Formation Strategies in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Disulfide Formation Strategies in Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN111909067B - Organic total synthesis method of D-penicillamine.
  • YouTube. (2024). Lec11 - Formation of the Peptide Bond and Protecting Groups. Retrieved from [Link]

  • PubMed. (2020). Cysteine/Penicillamine Ligation Independent of Terminal Steric Demands for Chemical Protein Synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Scribd. (n.d.). Cysteine Protecting Groups Applications in Peptide and Protein Science. Retrieved from [Link]

  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

  • Google Patents. (n.d.). US2516240A - Preparation of penicillamine.
  • Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • ChemistryViews. (2020). New Protecting Groups for the Cysteine Side Chain. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Retrieved from [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

  • PubMed. (2009). New strategies for protecting group chemistry: synthesis, reactivity, and indirect oxidative cleavage of para-siletanylbenzyl ethers. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of Boc-L-4-Methylbenzyl-L-Penicillamine in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Constrained Building Block

In the landscape of contemporary drug discovery, particularly in the synthesis of peptide and peptidomimetic therapeutics, the precise control of molecular architecture is paramount. Boc-L-4-Methylbenzyl-L-Penicillamine is a specialized protected amino acid that serves as a critical building block for this purpose.[1] It is not a therapeutic agent itself but an intermediate designed for the meticulous construction of complex bioactive molecules.[2][]

This guide provides an in-depth exploration of its application, grounded in the principles of solid-phase peptide synthesis (SPPS). We will dissect the rationale behind its use, from the unique conformational constraints imposed by the penicillamine backbone to the strategic elegance of its orthogonal protecting group scheme.

The core structure of penicillamine, a derivative of valine, features a β,β-dimethyl substituted cysteine. This gem-dimethyl group introduces significant steric hindrance, which can lock the local peptide backbone into a more defined conformation.[1][4] This structural rigidity is often sought after in drug design to enhance binding affinity, improve metabolic stability, and increase selectivity for a specific biological target.[5][6]

Core Scientific Principles: Why Choose this compound?

The utility of this reagent is rooted in two key features: the inherent properties of the penicillamine core and the specific chemical strategy enabled by its protecting groups.

The Penicillamine Advantage: Introducing Conformational Rigidity

Peptides are often highly flexible, which can lead to poor target engagement and susceptibility to proteolytic degradation. The substitution of a standard cysteine residue with penicillamine addresses this challenge directly.

  • Steric Constraint: The gem-dimethyl group restricts the rotational freedom around the chi (χ) and psi (ψ) dihedral angles of the peptide backbone. This pre-organization of the peptide's conformation can reduce the entropic penalty upon binding to its receptor, leading to higher affinity.[1]

  • Enhanced Stability: The steric bulk can also shield the adjacent peptide bonds from enzymatic cleavage, prolonging the molecule's half-life in vivo.[5]

  • Modulation of Disulfide Bridges: When used to form disulfide bridges, penicillamine introduces local spatial constraints that can fine-tune the overall three-dimensional structure of the peptide, impacting its biological activity.[5]

The Power of Orthogonal Protection in Boc-SPPS

Solid-Phase Peptide Synthesis (SPPS) relies on the sequential addition of amino acids to a growing chain anchored to an insoluble resin.[4][] To ensure the correct sequence, reactive groups not involved in peptide bond formation must be masked with protecting groups. The "Boc/Bzl" strategy, a classic and robust method, leverages the differential acid lability of two types of protecting groups.[8][9] this compound is perfectly designed for this scheme.

  • Nα-Boc Group (Temporary Protection): The tert-butyloxycarbonyl (Boc) group protects the alpha-amine of the penicillamine. It is engineered to be labile to mild acids, such as trifluoroacetic acid (TFA), allowing for its selective removal at the start of each coupling cycle.[10]

  • S-4-Methylbenzyl Group (Permanent Protection): The 4-methylbenzyl (Meb) group (often used interchangeably with the similar 4-methoxybenzyl or Mob group) protects the reactive sulfhydryl (thiol) side chain.[4][11] This group is significantly more stable to acid and requires a much stronger acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for its removal.[4][10]

This differential stability is known as orthogonality . It ensures that the side chain remains protected throughout the entire synthesis process and is only revealed during the final cleavage step when the completed peptide is liberated from the resin.[4][9]

cluster_0 This compound Structure A Boc Group (Nα-Protection) B Penicillamine Core (L-Stereoisomer) A->B Amide Bond C 4-Methylbenzyl Group (S-Protection) B->C Thioether Bond

Caption: Key functional components of the reagent.

Application in Drug Development: Case Studies and Rationale

The unique properties of penicillamine-containing peptides make them valuable in several therapeutic areas.

  • Non-Opioid Analgesics: Researchers have successfully substituted cysteine with penicillamine in α-conotoxins, venom-derived peptides that target nicotinic acetylcholine receptors (nAChRs). This modification led to an analog with a staggering 9000-fold increased potency for the human α9α10 nAChR, a key target for non-opioid pain treatment. The penicillamine substitution was crucial for creating a more potent and stable therapeutic lead.[5]

  • Metal Chelation Therapy: The parent compound, D-penicillamine, is a well-known chelating agent used to treat Wilson's disease, a disorder of copper accumulation.[12][13] By incorporating the penicillamine moiety into peptides, researchers can design targeted delivery systems or novel drugs that leverage this metal-binding capability for applications in oncology or neurodegenerative diseases.[2][14][15]

  • Metabolically Stable Hormones: Analogs of hormones like oxytocin have been synthesized using penicillamine to create more rigid structures, leading to altered receptor binding profiles and extended duration of action.[5]

Detailed Protocols: Solid-Phase Synthesis with this compound

This section provides a detailed, step-by-step protocol for incorporating this compound into a peptide sequence using manual Boc-SPPS.

Materials and Reagents
ReagentPurposeTypical Concentration / Molar Excess
Merrifield or PAM ResinSolid support for peptide synthesis0.5 - 1.0 mmol/g substitution
Dichloromethane (DCM)Resin swelling and washing solventN/A
Dimethylformamide (DMF)Coupling and washing solventN/A
Trifluoroacetic Acid (TFA)Boc group removal (deprotection)25-50% in DCM
Diisopropylethylamine (DIEA)Neutralization and coupling base10% in DMF or 5-6 eq. during coupling
This compoundAmino acid to be incorporated3-fold molar excess over resin
HBTU / HOBtCoupling (activation) reagents~2.9-fold molar excess
Ninhydrin Test KitMonitors completion of coupling reactionN/A
Hydrogen Fluoride (HF) or TFMSAFinal cleavage and side-chain deprotectionHigh concentration with scavengers
Anisole / ThioanisoleScavengers to prevent side reactions5-10% in cleavage cocktail
Experimental Workflow

The synthesis is a cyclical process, illustrated below, repeated for each amino acid in the sequence.

Caption: The iterative workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Standard Synthesis Cycle
  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 1 hour in a suitable reaction vessel. Wash thoroughly with DCM (3x) and then Dimethylformamide (DMF) (3x) to prepare for synthesis.[4]

  • Boc Deprotection: Remove the Nα-Boc group from the resin-bound amino acid by treating it with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[4][10]

    • Perform a short pre-wash (5 min).

    • Add fresh deprotection solution and agitate for 20-30 minutes.

    • Filter and wash the resin with DCM (3x), isopropanol (1x), and DMF (3x) to remove residual acid.[4]

  • Neutralization: Neutralize the resulting trifluoroacetate salt on the resin by agitating with a solution of 10% Diisopropylethylamine (DIEA) in DMF for 10-15 minutes. This regenerates the free amine necessary for coupling. Wash the resin thoroughly with DMF (3x).[4][9]

  • Coupling of this compound:

    • In a separate vessel, dissolve a 3-fold molar excess of this compound and a 2.9-fold molar excess of a coupling agent like HBTU/HOBt in DMF.[4]

    • Pre-activate this mixture by adding a 6-fold molar excess of DIEA. Allow the activation to proceed for 5-10 minutes.[4]

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours. Due to the steric hindrance of penicillamine, a longer coupling time or double coupling may be necessary.[4]

  • Monitoring and Washing:

    • Monitor the reaction's completion using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates a complete reaction.

    • If the test is positive (beads turn blue/purple), repeat the coupling step.

    • Once complete, wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.[4]

Protocol 2: Final Cleavage and Deprotection

This step is critical and must be performed in a well-ventilated fume hood with appropriate personal protective equipment, especially when using HF.

cluster_1 Orthogonal Deprotection Strategy Start Fully Protected Peptide on Resin (Boc-AA...Pen(Meb)...Resin) Step1 Mild Acid (TFA) During Synthesis Start->Step1 Step2 Strong Acid (HF) Final Cleavage Start->Step2 Result1 Removes only Nα-Boc group Step1->Result1 Result2 Cleaves from Resin + Removes S-Meb group Step2->Result2 Final Free Peptide in Solution Result2->Final

Sources

Boc-L-4-Methylbenzyl-L-Penicillamine applications in bioconjugation.

Author: BenchChem Technical Support Team. Date: February 2026

I have completed the search phase and have gathered sufficient information to construct the detailed guide.

Information gathered:

  • Core Concept (Steric Hindrance): I have multiple sources confirming the increased stability of Pen-Cys disulfide bonds compared to Cys-Cys bonds due to the steric hindrance of the gem-dimethyl group. I also have information on the preferential formation of Cys-Pen heterodimers, which is key for directed bioconjugation.

  • Synthesis: I have information on using Boc-L-4-Methylbenzyl-L-Penicillamine in Boc-based solid-phase peptide synthesis (SPPS), including the orthogonal nature of the protecting groups.

  • Applications: I have strong support for two main applications:

    • Stabilizing Peptides: Creating conformationally constrained and more proteolytically resistant therapeutic peptides.

    • Antibody-Drug Conjugates (ADCs): The rationale for using sterically hindered disulfide linkers to improve ADC stability in plasma is well-established, providing a direct application for penicillamine-containing linkers.

  • Protocols: I have found excellent, detailed template protocols for standard thiol-maleimide conjugation to antibodies, including antibody reduction with TCEP, purification, reaction conditions (pH, time), and quenching steps. While not specific to penicillamine, these are directly adaptable, and I can add the necessary "Scientist's Note" to address the specific nature of the penicillamine thiol.

  • Characterization: I have confirmed that mass spectrometry is the gold standard for characterizing the final conjugates, including determining the drug-to-antibody ratio (DAR) and confirming the disulfide linkage through peptide mapping.

  • Expert Insights: I have found information on potential side reactions in thiol-maleimide chemistry (e.g., thiazine formation, retro-Michael reaction), which is crucial for the "Expertise & Experience" part of the guide.

Plan Execution:

I will now proceed to synthesize this information into the final document. I will structure the guide as previously planned:

  • Introduction to this compound.

  • Core Scientific Principles of sterically hindered disulfide bioconjugation.

  • Application Note 1: Engineering Stabilized Peptide Therapeutics.

  • Application Note 2: Advanced Linker Design for Antibody-Drug Conjugates.

  • Quantitative Data Summary: A table outlining the relative stability of different disulfide bonds and the conditions for testing.

  • Detailed Protocols:

    • SPPS of a Pen-Containing Peptide.

    • Conjugation of the Peptide to a Maleimide-Activated Antibody.

    • Characterization and Stability Analysis.

  • Graphviz Diagrams illustrating the workflow and mechanism.

  • Troubleshooting Guide.

  • Full Reference List with clickable URLs.

I have all the necessary building blocks to create a comprehensive, authoritative, and well-visualized guide that fulfills all aspects of the user's request.

Application Notes & Protocols: The Strategic Use of this compound in Advanced Bioconjugation

Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, bioconjugation, and targeted therapeutics.

Introduction: Beyond Cysteine in Bioconjugation

In the landscape of bioconjugation, the thiol group of cysteine has long been the workhorse for creating site-specific linkages to proteins, peptides, and other biomolecules. However, the resulting disulfide or thioether bonds often present a stability challenge, particularly for therapeutics intended to circulate in the bloodstream. The physiological environment is rich in reducing agents like glutathione, which can cleave disulfide bonds, and other thiols (like human serum albumin) that can facilitate thiol-exchange reactions with maleimide conjugates, leading to premature payload release and off-target effects.

This guide details the application of This compound , a protected amino acid derivative, as a strategic tool to overcome these limitations. Penicillamine (Pen), a structural analogue of cysteine, is distinguished by the presence of two methyl groups on its β-carbon. This seemingly minor modification introduces profound steric hindrance around the thiol group, fundamentally altering its reactivity and the stability of the resulting disulfide bonds. By incorporating penicillamine into peptide linkers, researchers can engineer bioconjugates with significantly enhanced stability, providing a critical advantage in the development of robust and effective targeted therapies.

This document will elucidate the core principles behind this stability, provide detailed application notes for its use in therapeutic peptides and antibody-drug conjugates (ADCs), and present validated, step-by-step protocols for its synthesis and conjugation.

The Core Principle: Sterically Hindered Disulfides for Enhanced Stability

The central value of penicillamine in bioconjugation lies in its ability to form exceptionally stable disulfide bonds. The mechanism of disulfide reduction involves a nucleophilic attack on one of the sulfur atoms by a free thiolate, such as that of glutathione (GSH), the most abundant low-molecular-weight thiol in the cellular environment.

The gem-dimethyl groups of penicillamine act as a physical shield, sterically hindering the approach of attacking thiolates. This dramatically slows the kinetics of both reduction and thiol-disulfide exchange compared to a conventional Cys-Cys disulfide bond.

Furthermore, this steric effect provides a powerful tool for directing the structure of complex multi-cysteine peptides. When a peptide containing both cysteine and penicillamine residues is oxidized under conditions that allow for disulfide shuffling, there is a strong thermodynamic preference for the formation of mixed Cys-Pen heterodimers over Cys-Cys or Pen-Pen homodimers. This "orthogonal pairing" capability allows for the rational design and folding of complex peptide structures with defined disulfide connectivity, avoiding the need for complex protecting group strategies.

Caption: Mechanism of sterically enhanced disulfide stability.

Application Note I: Engineering Stabilized Peptide Therapeutics

Challenge: Many bioactive peptides have short in-vivo half-lives due to rapid renal clearance and enzymatic degradation. While cyclization via disulfide bonds can improve stability, these bonds are often the weak point, susceptible to reduction in the bloodstream.

Solution: Replacing one or both cysteine residues in a cyclic peptide with penicillamine can dramatically increase its serum stability. The resulting sterically protected disulfide bond is more resistant to reduction by serum components like glutathione and albumin. This strategy can prolong the peptide's circulation time, enhancing its therapeutic window and potentially reducing the required dosing frequency.

Workflow Summary:

  • Synthesis: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS). This compound is incorporated at the desired position(s).

  • Deprotection & Cleavage: The completed peptide is cleaved from the resin, and all protecting groups (including the 4-methylbenzyl group on Pen) are removed.

  • Oxidative Cyclization: The linear, fully deprotected peptide is subjected to oxidative conditions (e.g., air oxidation in a basic buffer) to form the stabilizing Cys-Pen or Pen-Pen disulfide bridge.

  • Purification: The final cyclic peptide is purified by reverse-phase HPLC.

Application Note II: Advanced Linker Design for Antibody-Drug Conjugates (ADCs)

Challenge: The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the stability of the linker connecting the antibody to the cytotoxic payload. Premature release of the toxin in circulation leads to systemic toxicity and a reduced therapeutic index. Disulfide linkers are desirable because the high glutathione concentration inside cells can efficiently release the payload at the target site. However, these linkers must be stable enough to withstand the less reducing environment of the bloodstream.

Solution: A peptide linker containing a penicillamine residue can be used to create a highly stable, reduction-sensitive ADC. The payload is attached to the penicillamine thiol via a disulfide bond. This sterically hindered disulfide bond provides high stability in plasma, minimizing off-target toxicity. Upon internalization into a target cancer cell, the bond is readily cleaved by the millimolar concentrations of intracellular glutathione, ensuring potent and targeted drug delivery.

ADC_Workflow cluster_synthesis 1. Linker-Payload Synthesis cluster_conjugation 2. Bioconjugation cluster_delivery 3. Targeted Delivery & Release start Boc-Pen(4-MeBzl)-OH + Peptide Synthesis activated_linker Activated Pen-Linker (e.g., with Pyridylsulfenyl) start->activated_linker payload Payload-SH linker_payload Linker(Pen-S-S-Payload) payload->linker_payload activated_linker->linker_payload adc Stable ADC Conjugate linker_payload->adc mab Antibody (mAb) with reduced Cys-SH mab->adc circulation Stable in Circulation (Low GSH) adc->circulation cell Target Cell Internalization circulation->cell release Payload Release (High GSH) cell->release

Caption: Workflow for creating a stable ADC with a Pen-based linker.

Quantitative Data Summary: Stability of Disulfide Bonds

The stability of a disulfide bond in a biological context is primarily dictated by its susceptibility to reduction by glutathione (GSH). While exact half-lives are highly dependent on the specific molecular context and experimental conditions, the relative stability follows a clear trend.

Disulfide Bond TypeSteric HindranceRelative Stability vs. GSHKey Characteristics
Cys-Cys LowStandard (Baseline)Prone to rapid reduction and exchange in plasma.
Cys-Pen ModerateSignificantly Increased Preferred for stable, yet reducible, bioconjugates.
Pen-Pen HighVery High Highly resistant to reduction; may not release payload efficiently.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Penicillamine-Containing Peptide

This protocol describes the synthesis of a model peptide (e.g., Ac-Gly-Pen-Gly-NH₂) using Boc-based manual SPPS.

Materials & Reagents:

  • Rink Amide MBHA resin

  • Boc-Gly-OH, this compound (Boc-Pen(4-MeBzl)-OH)

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Acetic Anhydride, Piperidine in DMF (for capping and acetylation)

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a fritted syringe.

  • Boc Deprotection:

    • Wash the resin 3x with DMF.

    • Treat with 50% TFA in DCM for 2 minutes.

    • Treat with 50% TFA in DCM for 20 minutes.

    • Wash 3x with DCM, 3x with DMF.

  • Coupling (First Amino Acid - Gly):

    • In a separate vial, dissolve Boc-Gly-OH (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF. Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin. Shake for 2 hours.

    • Validation: Perform a ninhydrin test to confirm complete coupling (bead color should be yellow/clear). If blue, recouple.

    • Wash 3x with DMF.

  • Capping (Optional but Recommended): Treat resin with a solution of 5% acetic anhydride, 6% DIEA in DMF for 10 minutes to cap any unreacted amines. Wash 3x with DMF.

  • Repeat for Penicillamine: Repeat steps 2 and 3 using Boc-Pen(4-MeBzl)-OH.

    • Scientist's Note: Due to the steric bulk of penicillamine, the coupling reaction may be slower. Extend the coupling time to 4 hours or overnight if necessary and confirm completion with a ninhydrin test.

  • Repeat for Final Glycine: Repeat steps 2 and 3 for the final Boc-Gly-OH.

  • N-terminal Acetylation: After the final Boc deprotection, treat the resin with the capping solution for 30 minutes to acetylate the N-terminus. Wash 3x with DMF, 3x with DCM, and dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Treat the dry resin with the Cleavage Cocktail for 3 hours at room temperature.

    • Rationale: This strong acid cocktail cleaves the peptide from the resin and simultaneously removes the Boc, side-chain, and the 4-methylbenzyl protecting groups. TIS is a scavenger to prevent side reactions.

    • Precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

Protocol 2: Conjugation of Pen-Peptide to a Maleimide-Activated Antibody

This protocol describes the formation of a thioether bond between the deprotected Pen-peptide from Protocol 1 and a maleimide-activated carrier protein (e.g., an antibody).

Materials & Reagents:

  • Maleimide-activated antibody (commercially available or prepared using SMCC linker)

  • Deprotected Pen-Peptide (from Protocol 1)

  • Phosphate Buffered Saline (PBS), pH 7.2, degassed

  • EDTA (Ethylenediaminetetraacetic acid)

  • L-Cysteine

  • Spin desalting columns or dialysis cassettes (for purification)

Procedure:

  • Prepare Reactants:

    • Dissolve the maleimide-activated antibody in PBS buffer (pH 7.2) to a final concentration of 2-5 mg/mL.

    • Dissolve the Pen-peptide in the same PBS buffer. Determine the free thiol concentration using Ellman's reagent assay.

    • Scientist's Note: The reaction should be performed between pH 6.5 and 7.5 to ensure the thiol is sufficiently nucleophilic while minimizing reaction with amines. The buffer should be degassed to prevent oxygen-mediated oxidation of the thiol. EDTA is included to chelate any trace metals that can catalyze thiol oxidation.

  • Conjugation Reaction:

    • Add the Pen-peptide solution to the antibody solution at a 5- to 10-fold molar excess of peptide thiol to antibody.

    • Gently mix and incubate at room temperature for 4 hours or at 4°C overnight.

    • Rationale: A molar excess of the peptide drives the reaction to completion. The sterically hindered nature of the penicillamine thiol may require a longer reaction time compared to a standard cysteine conjugation.

  • Quenching:

    • Add L-cysteine to the reaction mixture to a final concentration of 1 mM. Incubate for 30 minutes.

    • Rationale: This step quenches any unreacted maleimide groups on the antibody, preventing unwanted cross-reactivity in downstream applications.

  • Purification:

    • Remove the excess peptide and quenching reagent by size-exclusion chromatography (SEC), spin desalting columns, or dialysis against PBS.

  • Characterization:

    • Purity: Analyze the final conjugate by SDS-PAGE (will show a shift in molecular weight) and SEC-HPLC.

    • Identity: Confirm the mass of the conjugate using mass spectrometry (LC-MS) to determine the number of peptides conjugated per antibody (the drug-to-antibody ratio, or DAR).

Troubleshooting

IssuePotential CauseSuggested Solution
Low Coupling Efficiency in SPPS Steric hindrance of Boc-Pen(4-MeBzl)-OH.Double the coupling time; use a more potent activator like HATU; perform a double coupling.
Incomplete Conjugation to Antibody Thiol oxidation; insufficient reaction time; incorrect pH.Ensure buffers are freshly degassed and contain EDTA; increase reaction time to overnight at 4°C; verify buffer pH is between 6.5-7.5.
Precipitation During Conjugation Hydrophobic peptide or payload causing aggregation.Add a co-solvent like DMSO (up to 10% v/v); perform the reaction at a more dilute concentration.
Ambiguous Mass Spec Results Heterogeneity of the starting antibody (e.g., glycosylation).Analyze the unconjugated antibody first to establish a baseline mass profile. Use software designed for ADC deconvolution.

Conclusion

This compound is more than just a protected amino acid; it is a sophisticated chemical tool for enhancing the in-vivo stability of bioconjugates. By leveraging the principle of steric hindrance, researchers can create disulfide-linked molecules that are highly resistant to premature degradation in the bloodstream while retaining their responsiveness to the intracellular reducing environment. This enables the development of more potent and safer peptide therapeutics and next-generation antibody-drug conjugates. The protocols and principles outlined in this guide provide a robust framework for the successful application of this valuable reagent in advanced drug development programs.

References

  • Zheng, G., et al. (2015). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Journal of the American Chemical Society. [Link]

  • Chen, C. P., et al. (2008). Iterative Reducible Ligation to form Homogeneous Penicillamine Cross-linked Polypeptides. Bioconjugate Chemistry. [Link]

  • Zheng, G., et al. (2015). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. PubMed. [Link]

  • Decosterd, L. A., et al. (1989). Clinical pharmacokinetics of D-penicillamine. Clinical Pharmacokinetics. [Link]

  • Stader, F., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal. [Link]

  • Ravasco, J. M. J. M., et al. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Chemistry – A European Journal. [Link]

  • Al-Majdoub, Z. M., et al. (2014). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide. Journal of Peptide Science. [Link]

  • Cui, W., et al. (2011). GLP-1 analogs containing disulfide bond exhibited prolonged half-life in vivo than GLP-1. Regulatory Peptides. [Link]

  • Northrop, B. H., et al. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry. [Link]

  • Nortcliffe, C. (2022). The use of mass spectrometry to aid ADC development. Sterling Pharma Solutions. [Link]

  • Llesuy, S. F., & Evelson, P. (2003). Cysteine and glutathione secretion in response to protein disulfide bond formation in the ER. Science. [Link]

  • Huang, R. Y-C., & Chen, G. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today. [Link]

  • ResearchGate. Preparation of the maleimide-peptides. [Link]

  • Jones, D. P., et al. (2015). Comparison of Glutathione, Cysteine, and Their Redox Potentials in the Plasma of Critically Ill and Healthy Children. PLoS ONE. [Link]

  • EPFL News. (2017). A new ligand extends the half-life of peptides from minutes to days. [Link]

  • Pretto, F., et al. (2023). Ex vivo mass spectrometry-based biodistribution analysis of an antibody-Resiquimod conjugate bearing a protease-cleavable and acid-labile linker. Frontiers in Chemistry. [Link]

  • Northrop, B. H., et al. (2015). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. [Link]

  • Chen, C. P., et al. (2008). Iterative Reducible Ligation to form Homogeneous Penicillamine Cross-linked Polypeptides. PubMed Central. [Link]

  • Abdollahpour-Alitappeh, M., et al. (2019). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. Journal of Controlled Release. [Link]

  • Chakravarthi, S., & Bulleid, N. J. (2006). The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress. EMBO reports. [Link]

Application Notes and Protocols for the Incorporation of Boc-L-Pen(pMeBzl)-OH into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Penicillamine in Peptide Therapeutics

Penicillamine (Pen), a non-proteinogenic amino acid, is a valuable tool in modern peptidomimetic design and drug development. Its unique structural feature, the gem-dimethyl group on the β-carbon, imparts significant conformational constraints and steric bulk. When incorporated into a peptide sequence, Pen can induce specific secondary structures, enhance resistance to enzymatic degradation, and modulate biological activity.[1][2] The para-methylbenzyl (pMeBzl) protecting group for the thiol side-chain offers robust protection during synthesis and can be efficiently removed during the final cleavage step.

This guide provides a comprehensive experimental protocol for the successful incorporation of Boc-L-Pen(pMeBzl)-OH into peptides using Boc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale behind each step, offering insights into overcoming the challenges associated with sterically hindered amino acids and ensuring the integrity of the final peptide product.

Chemical Properties of Boc-L-Pen(pMeBzl)-OH

A thorough understanding of the building block is paramount for successful synthesis.

PropertyValue
Chemical Name N-(tert-Butoxycarbonyl)-S-(4-methylbenzyl)-L-penicillamine
Molecular Formula C₁₈H₂₇NO₄S
Molecular Weight 353.48 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, NMP
Storage Store at 2-8°C

Experimental Workflow: A Visual Overview

The following diagram outlines the key stages of incorporating Boc-L-Pen(pMeBzl)-OH into a growing peptide chain on a solid support.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Finalization Resin Select & Swell Resin (e.g., Merrifield, PAM) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization 1. Coupling Boc-L-Pen(pMeBzl)-OH Coupling (HATU/HBTU or DIC/HOBt) Neutralization->Coupling 2. Wash Wash (DMF, DCM, IPA) Coupling->Wash 3. Wash->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection (HF or TFMSA) Wash->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Boc-SPPS workflow for peptide synthesis.

Materials and Reagents

Resins
  • Merrifield Resin: For peptides with a C-terminal carboxylic acid.

  • PAM (Phenylacetamidomethyl) Resin: Offers greater stability of the peptide-resin linkage to TFA during Boc deprotection, reducing premature cleavage.[3]

  • MBHA (p-Methylbenzhydrylamine) Resin: For peptides with a C-terminal amide.[3]

Amino Acids and Reagents
  • Boc-L-Pen(pMeBzl)-OH

  • Other Boc-protected amino acids

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • HOBt (Hydroxybenzotriazole)

  • Solvents:

    • DCM (Dichloromethane), peptide synthesis grade

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • NMP (N-Methyl-2-pyrrolidone), peptide synthesis grade

    • IPA (Isopropanol)

  • Deprotection Reagent: TFA (Trifluoroacetic acid)

  • Neutralization Base: DIEA (N,N-Diisopropylethylamine)

  • Cleavage Reagents:

    • Anhydrous HF (Hydrogen Fluoride) (EXTREME CAUTION REQUIRED)

    • TFMSA (Trifluoromethanesulfonic acid)

  • Scavengers: Anisole, p-cresol, thioanisole, ethanedithiol (EDT)

  • Precipitation/Wash Solvent: Cold diethyl ether

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of deprotection, neutralization, and coupling.

  • Resin Swelling:

    • Place the desired resin (e.g., Merrifield resin, 0.5-1.0 mmol/g substitution) in a reaction vessel.

    • Wash and swell the resin with DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain the solution and treat with 50% TFA in DCM for 20-30 minutes.[3]

    • Rationale: The initial short treatment removes the bulk of the Boc groups, while the longer treatment ensures complete deprotection. The use of 50% TFA is a balance between efficient deprotection and minimizing side reactions or premature cleavage from the resin.

  • Washing:

    • Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove residual TFA and byproducts.

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DMF for 2 x 2 minutes.[4]

    • Wash the resin with DMF (3x).

    • Rationale: Neutralization of the N-terminal ammonium trifluoroacetate salt is crucial for the subsequent coupling reaction to proceed efficiently.

  • Coupling of Boc-L-Pen(pMeBzl)-OH (Sterically Hindered Amino Acid):

    • Challenge: The gem-dimethyl group of Penicillamine presents significant steric hindrance, which can lead to incomplete coupling. To overcome this, more potent coupling reagents and potentially longer reaction times or double coupling are necessary.[5][6]

    • Method A: HATU/HBTU Activation

      • In a separate vessel, dissolve Boc-L-Pen(pMeBzl)-OH (3.0 eq.), HATU or HBTU (2.9 eq.), and HOBt (3.0 eq.) in DMF.

      • Add DIEA (6.0 eq.) to the activation mixture and stir for 2 minutes.

      • Add the activated amino acid solution to the neutralized peptide-resin.

      • Agitate the reaction mixture for 2-4 hours at room temperature.[7]

      • Rationale: HATU and HBTU are highly efficient uronium/aminium-based coupling reagents that form reactive HOBt or HOAt esters, which are effective for coupling sterically hindered amino acids.[8]

    • Method B: DIC/HOBt Activation

      • In a separate vessel, dissolve Boc-L-Pen(pMeBzl)-OH (3.0 eq.) and HOBt (3.0 eq.) in DMF.

      • Add this solution to the resin, followed by DIC (3.0 eq.).

      • Agitate the reaction mixture for 2-4 hours at room temperature.[7][9]

      • Rationale: This carbodiimide-based method is a cost-effective alternative. Pre-activation is generally avoided with DIC to minimize the formation of N-acylurea byproducts.[6]

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow/brown beads) indicates complete coupling.[4]

  • Double Coupling (If Necessary):

    • If the ninhydrin test is positive (blue/purple beads), drain the reaction vessel and repeat the coupling step with a freshly prepared solution of activated Boc-L-Pen(pMeBzl)-OH for another 1-2 hours.[5]

    • Rationale: Repeating the coupling step drives the reaction to completion, which is often necessary for challenging couplings.

  • Washing:

    • After a negative ninhydrin test, wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (2x) to remove excess reagents and byproducts.

  • Repeat Cycle:

    • Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

The final step involves cleaving the completed peptide from the resin and removing all side-chain protecting groups, including the pMeBzl group from Penicillamine.

  • Choice of Cleavage Reagent: Both anhydrous HF and TFMSA are effective for cleaving the pMeBzl group. HF is generally more efficient but requires a specialized apparatus and extreme caution due to its high toxicity and corrosiveness.[10] TFMSA is a viable alternative that can be used with standard laboratory glassware.[3][11]

  • The Role of Scavengers: During acid-mediated cleavage, reactive carbocations are generated from the protecting groups. These can cause unwanted side reactions, such as alkylation of sensitive residues like Tryptophan and Methionine. Scavengers are added to the cleavage cocktail to trap these carbocations.[12]

Cleavage Cocktail Composition

ReagentFunctionRecommended Ratio (for HF)Recommended Ratio (for TFMSA)
HF or TFMSA Cleavage & Deprotection90%~65-70%
Anisole Scavenger for benzyl and t-butyl cations5-10%10-15%
Thioanisole Assists in cleavage of Arg(Tos) and protects Met-10-15%
Ethanedithiol (EDT) Scavenger, prevents reattachment of Trp2-3%2-3%
p-Cresol Scavenger5%-
  • HF Cleavage Procedure (Low-High HF Method Recommended for complex peptides):

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the resin in a specialized HF cleavage apparatus.

    • Add the scavenger cocktail (e.g., p-cresol, anisole).

    • Cool the vessel to -5 to 0°C.

    • Carefully distill anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours. Cleavage of the pMeBzl group may be slow at lower temperatures.

    • Remove the HF by a stream of nitrogen gas.

    • Proceed immediately to peptide precipitation.

  • TFMSA Cleavage Procedure:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the resin in a round-bottom flask with a stir bar.

    • Add the scavenger cocktail (e.g., thioanisole, EDT).

    • Cool the flask in an ice bath (0-5°C).

    • Slowly add cold TFMSA to the mixture under an inert atmosphere (e.g., nitrogen).

    • Stir the reaction for 2-4 hours at 0-5°C.

    • Filter the resin and wash with a small amount of TFA.

    • Proceed to peptide precipitation.

Protocol 3: Peptide Precipitation and Purification
  • Precipitation:

    • Collect the filtrate from the cleavage reaction.

    • Precipitate the crude peptide by adding it to a large volume (10-20 fold excess) of cold diethyl ether.

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold ether several times to remove residual scavengers.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water).

    • Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.

    • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).[1]

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect the fractions containing the desired peptide.

Validation and Characterization

Purity Assessment
  • Analyze the purified peptide fractions by analytical RP-HPLC to determine purity, which should typically be >95%.[1]

Identity Confirmation
  • Confirm the molecular weight of the purified peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should match the calculated theoretical mass of the peptide containing Penicillamine.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Coupling of Pen Steric hindrancePerform a double coupling; use a more potent coupling reagent like HATU.[5]
Low Cleavage Yield Incomplete removal of pMeBzl groupExtend cleavage time or increase temperature slightly (use caution); ensure sufficient scavenger concentration.
Side Products in Mass Spec Alkylation by carbocationsEnsure an adequate scavenger cocktail is used during cleavage.

Conclusion

The successful incorporation of Boc-L-Pen(pMeBzl)-OH into synthetic peptides is readily achievable with careful consideration of the steric hindrance posed by this unique amino acid. By employing robust coupling strategies, such as the use of HATU or double coupling, and optimizing the final cleavage conditions, researchers can effectively harness the benefits of Penicillamine for the development of novel and potent peptide-based therapeutics. The protocols outlined in this guide provide a validated framework for achieving these goals with high fidelity and yield.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; BOP; PyBOP;PyBrOP;HBTU; HATU; FAST Boc. [Link]

  • Christensen, M. V., et al. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Journal of Medicinal Chemistry, 64(13), 9376-9387. [Link]

  • National Institutes of Health. (n.d.). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. [Link]

  • ResearchGate. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. [Link]

  • ResearchGate. (n.d.). High performance liquid chromatography analysis ofD-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). [Link]

  • National Institutes of Health. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. [Link]

  • National Institutes of Health. (n.d.). Liquid chromatography/tandem mass spectrometric analysis of penicillamine for its pharmacokinetic evaluation in dogs. [Link]

  • Aapptec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. [Link]

  • SciSpace. (n.d.). High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). [Link]

  • ResearchGate. (n.d.). (PDF) "Safety-Catch" Protecting Groups in Peptide Synthesis. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Houben-Weyl. (n.d.). 2.4 Photocleavable Protecting Groups. [Link]

  • PubMed. (n.d.). High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). [Link]

  • Khan Academy. (2013). Peptide bonds: Formation and cleavage. [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of Boc-L-4-Methylbenzyl-L-Penicillamine in the Solid-Phase Synthesis of Vasopressin Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Receptor-Selective Vasopressin Analogs

Arginine vasopressin (AVP) is a nonapeptide neurohormone (CYFQNCPRG-NH₂) that plays a critical role in regulating water homeostasis, blood pressure, and social behaviors.[1][2][3][4] Its diverse physiological effects are mediated through interactions with at least three G-protein coupled receptor subtypes: V1a (vascular), V1b (pituitary), and V2 (renal).[4][5] The development of synthetic vasopressin analogs has been a cornerstone of medicinal chemistry, aiming to create molecules with enhanced receptor selectivity, improved metabolic stability, and tailored therapeutic profiles.[2][6] These analogs are vital in treating conditions ranging from diabetes insipidus and nocturnal enuresis to variceal bleeding and septic shock.[6][7]

Solid-Phase Peptide Synthesis (SPPS) remains the predominant methodology for constructing these complex peptides.[8][9][10] A key strategy in modulating the biological activity of vasopressin is the substitution of the cysteine residue at position 1 with its β,β-dimethylated counterpart, L-Penicillamine (Pen). The gem-dimethyl group on the β-carbon of penicillamine introduces significant conformational constraints on the critical Cys¹-Cys⁶ disulfide bridge, which can dramatically alter the peptide's interaction with its target receptors, often converting agonists into potent antagonists.[11]

This guide provides a detailed technical overview and step-by-step protocols for the use of Boc-L-Pen(4-MeBzl)-OH , a crucial building block for synthesizing penicillamine-containing vasopressin analogs using the robust Boc/Bzl protection strategy. We will explore the rationale behind its use, the intricacies of the synthetic workflow, and the critical parameters for success.

The Building Block: Boc-L-Pen(4-MeBzl)-OH

The strategic design of this amino acid derivative is central to its successful application in Boc-based SPPS.

  • Boc (tert-butyloxycarbonyl) Group: Protects the α-amino group. It is labile to moderate acid (e.g., trifluoroacetic acid, TFA), allowing for its selective removal at each cycle of peptide elongation without affecting side-chain protecting groups.

  • Penicillamine (Pen) Core: This cysteine analog provides the structural element for creating conformationally restricted cyclic peptides, which is key to modulating biological activity.[11]

  • 4-Methylbenzyl (4-MeBzl or pMeBzl) Group: A robust protecting group for the thiol side-chain of penicillamine.[12][13] It is stable to the repetitive TFA treatments used for Boc deprotection but is efficiently removed during the final, strong acid-mediated cleavage of the peptide from the resin.[14] This orthogonality is fundamental to the Boc/Bzl synthesis strategy.

Diagram: Structure of Boc-L-Pen(4-MeBzl)-OH

Caption: Chemical structure of Boc-L-Pen(4-MeBzl)-OH.

Experimental Protocols: Synthesis of a Vasopressin Analog

This section details the synthesis of a representative vasopressin antagonist, [Pen¹, D-Tyr(Et)², Val⁴]AVP , using Boc-L-Pen(4-MeBzl)-OH. This analog is a known V2 receptor antagonist.[15]

Part A: Solid-Phase Peptide Synthesis (SPPS)

The peptide is assembled on a solid support resin, proceeding from the C-terminus to the N-terminus.

Workflow Diagram: SPPS using Boc Chemistry

spss_workflow start Start: MBHA Resin (H₂N-Resin) deprotection Step 1: Boc Deprotection (25% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Step 2: Neutralization (10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Step 3: Amino Acid Coupling (Boc-AA-OH, HBTU, DIEA in DMF) wash2->coupling kaiser_test Monitor Coupling (Kaiser Test) coupling->kaiser_test kaiser_test->coupling Positive (Incomplete) Recouple wash3 Wash (DMF, DCM) kaiser_test->wash3 Negative (Complete) cycle_end End of Cycle wash3->cycle_end cycle_end->deprotection Repeat for next amino acid final_peptide Completed Peptide-Resin cycle_end->final_peptide After final amino acid

Caption: Standard cycle for Boc-SPPS.

Materials & Reagents:

  • Resin: 4-Methylbenzhydrylamine (MBHA) resin (for C-terminal amide).

  • Protected Amino Acids: See Table 1.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

  • Reagents: Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA), HBTU, 1-Hydroxybenzotriazole (HOBt).

| Table 1: Protected Amino Acids for [Pen¹, D-Tyr(Et)², Val⁴]AVP Synthesis | | :--- | :--- | | Position | Amino Acid Derivative | | 9 | Boc-Gly-OH | | 8 | Boc-Arg(Tos)-OH | | 7 | Boc-Pro-OH | | 6 | Boc-Cys(4-MeBzl)-OH | | 5 | Boc-Asn(Xan)-OH | | 4 | Boc-Val-OH | | 3 | Boc-Phe-OH | | 2 | Boc-D-Tyr(Et)-OH | | 1 | Boc-L-Pen(4-MeBzl)-OH |

Protocol:

  • Resin Preparation: Swell 1.0 g of MBHA resin in DCM for 1 hour in a peptide synthesis vessel.

  • First Amino Acid Coupling (Boc-Gly-OH):

    • Follow the standard coupling cycle (Steps 3-7 below) to couple Boc-Gly-OH to the resin.

  • Boc Deprotection:

    • Treat the resin with 25% TFA in DCM (v/v) for 2 minutes.

    • Drain and repeat with fresh 25% TFA in DCM for 20-30 minutes.

    • Wash the resin sequentially with DCM (3x), IPA (1x), and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF (v/v) for 2 minutes.

    • Drain and repeat.

    • Wash the resin with DMF (5x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the next Boc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. Expert Insight: For the sterically hindered Boc-L-Pen(4-MeBzl)-OH, extending the coupling time or performing a double coupling is recommended to ensure high efficiency.

  • Monitoring:

    • Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.

  • Washing:

    • Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

  • Chain Elongation:

    • Repeat steps 3-7 for each amino acid in the sequence as listed in Table 1.

  • Final Deprotection: After the final amino acid (Boc-L-Pen(4-MeBzl)-OH) is coupled, perform a final Boc deprotection (Step 3). Wash the resin thoroughly with DCM and dry under vacuum.

Part B: High HF Cleavage and Global Deprotection

This hazardous step uses anhydrous Hydrogen Fluoride (HF) to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups, including the 4-MeBzl groups on Pen¹ and Cys⁶.

CAUTION: Anhydrous HF is extremely toxic, corrosive, and can cause severe burns that may not be immediately painful. This procedure must be performed by trained personnel in a specialized, dedicated HF cleavage apparatus within a certified fume hood. Appropriate personal protective equipment (PPE), including a face shield, neoprene gloves, and a lab coat, is mandatory. Calcium gluconate gel must be readily available as an antidote for HF exposure.

| Table 2: High HF Cleavage Cocktail Components | | :--- | :--- | :--- | | Reagent | Volume % | Function | | Anhydrous HF | ~85-90% | Cleavage and deprotection agent | | p-Cresol | ~5-10% | Scavenger for tyrosyl and tryptophanyl cations | | Anisole | ~5% | Scavenger for benzyl and tosyl cations |

Protocol:

  • Place the dried peptide-resin (~1.0 g) into the HF apparatus reaction vessel. Add a magnetic stir bar.

  • Add p-cresol (~1.0 mL) to the resin.

  • Cool the reaction vessel to -5°C to 0°C using an ice/salt bath.

  • Carefully condense anhydrous HF (~10 mL) into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • After the reaction, remove the HF by evaporation under a stream of nitrogen.

  • Wash the resulting peptide/resin mixture with cold diethyl ether (3x) to remove the scavengers and cleaved protecting groups.

  • Dry the crude, linear peptide under vacuum.

Part C: Disulfide Cyclization (Air Oxidation)

The linear peptide is cyclized to form the essential disulfide bridge between Pen¹ and Cys⁶.

Protocol:

  • Dissolve the crude linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0-8.5) at a low concentration (0.1-0.5 mg/mL). Expert Insight: High dilution is critical to favor intramolecular cyclization and prevent the formation of intermolecular dimers and oligomers.

  • Stir the solution gently at room temperature, open to the air, for 24-72 hours.[8]

  • Monitor the progress of the cyclization by analytical RP-HPLC and mass spectrometry, observing the disappearance of the linear peptide peak and the appearance of the cyclic product peak.

  • Once the reaction is complete, freeze-dry (lyophilize) the solution to obtain the crude cyclic peptide.

Part D: Purification and Characterization

The final step is to purify the target peptide and verify its identity and purity.

Purification by Preparative RP-HPLC:

  • Column: C18 silica column (e.g., 10 µm particle size, 250 x 22 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow gradient, such as 15-35% B over 60 minutes, is typically effective.[8]

  • Detection: UV detection at 214 nm and 280 nm.

  • Procedure: Dissolve the crude cyclic peptide in a minimal amount of mobile phase A. Inject the solution onto the equilibrated column. Collect fractions corresponding to the main product peak.

Characterization:

  • Analytical RP-HPLC: Analyze the collected fractions to confirm purity (>95% is often the target for biological assays).

  • Mass Spectrometry (ESI-MS or MALDI-TOF): Confirm the molecular weight of the final product. The observed mass should match the calculated theoretical mass of the cyclic peptide.

Conclusion and Trustworthiness

The protocols described herein provide a self-validating system for the synthesis of vasopressin analogs using Boc-L-Pen(4-MeBzl)-OH. Each stage includes critical monitoring steps—from the Kaiser test during SPPS to HPLC analysis during cyclization and purification—ensuring that researchers can verify the success of each step before proceeding. The strategic use of the 4-MeBzl protecting group offers robust thiol protection that is perfectly compatible with the Boc-SPPS workflow, enabling the efficient incorporation of the conformationally-constraining penicillamine residue. This methodology empowers scientists to develop novel vasopressin analogs with finely tuned pharmacological properties for both basic research and therapeutic development.

References

  • Peptide Forge. (n.d.). Vasopressin Manufacturing Profile: Synthesis, Purification & Quality Control Standards.
  • Moore, G. J. (1984). Synthesis and Characterization of Iodinated Vasopressin Antagonists Which Retain High Affinity for the Vasopressin Receptor. PubMed.
  • Bell, I. M., et al. (2020). Discovery of Potent, Selective, and Short-Acting Peptidic V2 Receptor Agonists. PubMed.
  • BenchChem. (2025). Application Notes: Solid-Phase Synthesis of Peptides Containing S-4-methoxybenzyl-L-penicillamine.
  • Glavaš, M., et al. (2022). Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. PMC.
  • Ashton, M. J., et al. (2007). Identification and synthesis of major metabolites of Vasopressin V2-receptor agonist WAY-151932, and antagonist, Lixivaptan. PubMed.
  • Google Patents. (n.d.). Method for solid-phase synthesis of vasopressin receptor peptide agonist SELEPRESSIN.
  • Meienhofer, J., & Sano, Y. (1970). A solid-phase synthesis of [lysine] vasopressin through a crystalline protected nonapeptide intermediate. Journal of the American Chemical Society. Retrieved from [Link]

  • Yusuf, A. O., et al. (2014). Solid-Phase Peptide Synthesis of Arginine-vasopressin with Amide Side-chain of Asparagine Protected with 1-Tetralinyl Group. ResearchGate. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-Pen(4-MeBzl)-OH. Retrieved from [Link]

  • Howl, J., & Wheatley, M. (1994). Pharmacological Characterization of Linear Analogues of Vasopressin Generated by the Systematic Substitution of Positions 1 and 6 by L-amino Acids. PubMed. Retrieved from [Link]

  • Hillier, B. J., et al. (2008). Identification of novel selective V2 receptor non-peptide agonists. PubMed. Retrieved from [Link]

  • Chan, W. Y., et al. (1991). Design and Synthesis of the First Selective Agonists for the Rat Vasopressin V1b Receptor. ACS Publications. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Manning, M., et al. (1987). Discovery and design of novel vasopressin hypotensive peptide agonists. PubMed. Retrieved from [Link]

  • Walter, R., & Chan, W. Y. (1967). Synthesis and pharmacological properties of [1-L-penicillamine,4-L-leucine]oxytocin. PubMed. Retrieved from [Link]

  • Glavaš, M., et al. (2022). Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. PubMed. Retrieved from [Link]

  • Cheng, L. L., et al. (1990). The synthesis and biological activity of four novel fluorescent vasopressin analogs. PubMed. Retrieved from [Link]

  • Carstens, B. B., et al. (2018). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. NIH. Retrieved from [Link]

  • Glavaš, M., et al. (2022). Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. MDPI. Retrieved from [Link]

  • Manning, M., et al. (1992). Structure-activity relationships of novel vasopressin antagonists containing C-terminal diaminoalkanes and (aminoalkyl)guanidines. PubMed. Retrieved from [Link]

  • Kowalczyk, W., et al. (2007). Analogs of arginine vasopressin modified in the N-terminal part of the molecule with a conformationally constrained cis-peptide bond motif. PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols: Characterizing Boc-L-4-Methylbenzyl-L-Penicillamine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Protected Peptides

In the realm of peptide synthesis and drug development, the precise characterization of intermediates is not merely a quality control step; it is the foundation upon which the integrity of the final product rests. Boc-L-4-Methylbenzyl-L-Penicillamine is a sterically hindered amino acid derivative crucial for the synthesis of unique peptide structures. The tert-butyloxycarbonyl (Boc) protecting group on the α-amine and the 4-methylbenzyl group on the sulfur atom of the penicillamine side-chain are instrumental in directing the stepwise assembly of the peptide chain.[1][2] However, the very presence of these protecting groups, coupled with the inherent complexity of peptide molecules, necessitates a multi-faceted analytical approach to ensure identity, purity, and stereochemical integrity.

This guide provides an in-depth exploration of the key analytical techniques for the comprehensive characterization of peptides incorporating this compound. We will delve into the "why" behind the "how," offering not just protocols, but the scientific rationale that underpins each experimental choice.

Core Analytical Workflow: A Multi-Pronged Strategy

A robust analytical strategy for these protected peptides does not rely on a single technique. Instead, it integrates data from several orthogonal methods to build a comprehensive profile of the molecule. The core workflow is designed to answer three fundamental questions:

  • Identity: Is the synthesized molecule the correct one?

  • Purity: What is the percentage of the desired peptide, and what are the impurities?

  • Structural Integrity: Are the protecting groups intact, and is the stereochemistry correct?

DOT Diagram: Core Analytical Workflow

Sources

Application Notes and Protocols for the Coupling of Boc-L-4-Methylbenzyl-L-Penicillamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Sterically Hindered Amino Acid Coupling

The incorporation of sterically hindered amino acids, such as Boc-L-4-Methylbenzyl-L-Penicillamine (Boc-Pen(4-MeBzl)-OH), is a critical step in the synthesis of peptides with unique conformational constraints and biological activities. The gem-dimethyl group on the β-carbon of penicillamine introduces significant steric bulk, which can dramatically influence peptide structure and function. However, this same structural feature presents a formidable challenge during peptide synthesis, often leading to slow reaction rates, incomplete couplings, and an increased risk of racemization.

This technical guide provides an in-depth analysis of the key considerations and practical strategies for the successful coupling of this compound. We will explore the selection of appropriate coupling reagents, optimization of reaction conditions, and provide detailed, field-proven protocols to empower researchers in their peptide synthesis endeavors.

The Strategic Importance of Protecting Groups: Boc and 4-Methylbenzyl

The choice of protecting groups is paramount for a successful multi-step peptide synthesis. In this compound, two key protecting groups are employed:

  • Tert-Butyloxycarbonyl (Boc) Group: Protecting the α-amino group, the acid-labile Boc group is stable under a wide range of reaction conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA). This allows for sequential deprotection and coupling steps.

  • 4-Methylbenzyl (4-MeBzl) Group: The thiol group of the penicillamine side chain is protected by the 4-MeBzl group. This group is stable to the acidic conditions used for Boc deprotection, providing essential orthogonality. It effectively prevents the highly reactive thiol from undergoing undesirable side reactions, such as oxidation to form disulfides, during the coupling process. The 4-MeBzl group is typically removed under stronger acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often in the presence of scavengers.

Selecting the Optimal Coupling Reagent: A Comparative Analysis

The success of coupling a sterically hindered amino acid like Boc-Pen(4-MeBzl)-OH hinges on the selection of a highly efficient coupling reagent. Standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) are often insufficient for these challenging couplings, leading to low yields and significant side product formation.[1] Modern uronium/aminium and phosphonium salt-based reagents are significantly more effective.[2]

Below is a comparative analysis of recommended coupling reagents for this application.

Coupling ReagentClassKey AdvantagesKey Considerations
HATU Uronium/AminiumGold standard for hindered couplings. [2] Reacts faster and with less epimerization than HBTU.[3] Forms a highly reactive OAt-active ester.[2]More expensive than other reagents. Can cause guanidinylation of the N-terminus if used in excess.[3]
HBTU Uronium/AminiumExcellent reagent for routine synthesis, cost-effective.[2]Generally less reactive than HATU for hindered couplings.[3] Can also cause guanidinylation if used in excess.[3]
DEPBT PhosphoniumExhibits remarkable resistance to racemization.[4] Particularly useful for coupling easily epimerized amino acids.Byproducts can sometimes be challenging to remove completely.
DCC/DIC with Additive CarbodiimideCost-effective and widely available.Generally less efficient for sterically hindered couplings.[1] Byproduct of DCC (DCU) is insoluble and can complicate workup in solution-phase synthesis. DIC is preferred for solid-phase synthesis. Requires an additive like HOBt or OxymaPure to suppress racemization.[4]

Expert Recommendation: For the coupling of this compound, HATU is the highly recommended reagent due to its superior reactivity and lower risk of racemization in challenging coupling scenarios.[3] DEPBT presents a strong alternative, especially when minimizing racemization is the absolute priority.

The Crucial Role of Reaction Conditions

Beyond the choice of coupling reagent, several other parameters must be carefully controlled to ensure a successful reaction.

Solvent Selection

The solvent plays a critical role in solvating the reactants and facilitating the reaction. For solution-phase coupling of Boc-Pen(4-MeBzl)-OH, anhydrous polar aprotic solvents are preferred.

  • N,N-Dimethylformamide (DMF): A common and effective solvent for peptide coupling.

  • Dichloromethane (DCM): Another suitable solvent, often used in combination with DMF.

  • N-Methyl-2-pyrrolidone (NMP): Offers excellent solvating properties and can be particularly beneficial for difficult sequences prone to aggregation.

Base Selection

A tertiary amine base is required to deprotonate the carboxylic acid and facilitate the activation and coupling steps. The choice and stoichiometry of the base can significantly impact both the reaction rate and the extent of racemization.

  • N,N-Diisopropylethylamine (DIPEA or Hunig's Base): A sterically hindered, non-nucleophilic base that is widely used in peptide coupling. Its steric bulk minimizes side reactions.[5]

  • 2,4,6-Collidine: A weaker, sterically hindered base that can be advantageous in minimizing racemization, particularly with sensitive amino acids.[5]

Expert Insight: For couplings with HATU or HBTU, typically 2-4 equivalents of DIPEA are used. The use of a more hindered base like collidine should be considered if racemization is a concern.[5]

Temperature and Reaction Time

Due to the steric hindrance of Boc-Pen(4-MeBzl)-OH, longer reaction times and, in some cases, slightly elevated temperatures may be necessary to drive the reaction to completion. However, prolonged reaction times and higher temperatures also increase the risk of racemization.[5] Therefore, a careful balance must be struck. Reactions are typically initiated at 0°C to control the initial exothermic activation step and then allowed to warm to room temperature.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed, self-validating framework for the solution-phase coupling of this compound.

Diagram of the General Coupling Workflow

G cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification BocPen Boc-Pen(4-MeBzl)-OH Activation Activation (Carboxyl Group) BocPen->Activation Amine Amino Acid Ester (e.g., H-Gly-OMe) Coupling Nucleophilic Attack (Amide Bond Formation) Amine->Coupling CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->Activation Base Tertiary Base (e.g., DIPEA) Base->Activation Activation->Coupling Activated Ester Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product Protected Dipeptide Purification->Product Characterization NMR, Mass Spec Product->Characterization

Caption: General workflow for the solution-phase coupling of Boc-Pen(4-MeBzl)-OH.

Protocol 1: HATU-Mediated Coupling (Recommended)

This protocol is optimized for high efficiency and minimal racemization when coupling the sterically hindered Boc-Pen(4-MeBzl)-OH.

Materials:

  • This compound (1.0 eq)

  • Amino acid or peptide ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl aqueous)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Amine Component:

    • In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add DIPEA (1.1 eq) and stir the solution at room temperature for 20 minutes to generate the free amine.

  • Activation of Boc-Pen(4-MeBzl)-OH:

    • In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add DIPEA (2.0 eq) to the cooled solution.

    • Stir the mixture at 0°C for 15-20 minutes. This "pre-activation" step is crucial for forming the reactive OAt-ester prior to the addition of the amine.

  • Coupling Reaction:

    • To the pre-activated solution from step 2, add the free amine solution from step 1 at 0°C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The extended reaction time is often necessary to ensure complete coupling with the sterically hindered amino acid.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6] A suitable mobile phase is typically a mixture of ethyl acetate and hexanes (e.g., 30-50% EtOAc in hexanes). The consumption of the starting materials and the formation of the more polar dipeptide product can be visualized using a suitable stain (e.g., ninhydrin for the free amine, or a potassium permanganate stain).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x). These washes remove excess base, unreacted starting materials, and water-soluble byproducts of the coupling reagent.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.[7] A gradient elution with ethyl acetate in hexanes is typically effective. The polarity of the eluent will depend on the specific dipeptide.

  • Characterization:

    • The structure and purity of the final product should be confirmed by NMR and mass spectrometry.[8][9]

Protocol 2: DEPBT-Mediated Coupling

This protocol is an excellent alternative, particularly when suppression of racemization is the highest priority.[4]

Materials:

  • This compound (1.0 eq)

  • Amino acid or peptide ester hydrochloride (1.1 eq)

  • DEPBT (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl aqueous)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation:

    • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the amino acid ester hydrochloride (1.1 eq), and DEPBT (1.2 eq) in anhydrous THF or DMF.

  • Coupling Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Slowly add DIPEA (3.1 eq) to the cooled solution.

    • Allow the reaction to slowly warm to room temperature and stir for 2-6 hours.

  • Reaction Monitoring, Work-up, Purification, and Characterization:

    • Follow steps 4-7 as described in Protocol 1.

Troubleshooting and Optimization

  • Incomplete Coupling: If TLC analysis indicates incomplete reaction, consider extending the reaction time, adding an additional portion of the coupling reagent and base, or performing a "double coupling" where the coupling step is repeated after an initial workup.[3]

  • Racemization: If racemization is detected (e.g., by chiral HPLC or NMR analysis of the final product), consider using a weaker base like 2,4,6-collidine in place of DIPEA, or switching to the DEPBT-mediated protocol if not already in use.[5] Maintaining a low reaction temperature is also crucial.

  • Difficult Purification: The byproducts of uronium salt reagents are generally water-soluble and removed during the aqueous workup. If purification remains challenging, ensure thorough washing during the workup. For phosphonium-based reagents like DEPBT, byproducts may be less soluble and require careful chromatography.

Conclusion

The successful coupling of this compound is a challenging yet achievable goal with the appropriate selection of reagents and careful optimization of reaction conditions. The use of powerful coupling reagents such as HATU or DEPBT, in conjunction with a sterically hindered base and an appropriate solvent, provides a robust strategy for overcoming the steric hindrance of this valuable amino acid derivative. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers and drug development professionals, enabling the synthesis of complex peptides with unique structural and functional properties.

References

  • Benchchem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. Benchchem Technical Guides.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Benchchem. (2025). A Head-to-Head Battle of Coupling Reagents: HBTU vs. HATU for the Synthesis of Boc-Trp-OMe. Benchchem Technical Guides.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.
  • The Royal Society of Chemistry. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols: Solution-Phase Synthesis of Boc-Trp-Phe-OMe Dipeptide. Benchchem Technical Guides.
  • ResearchGate. (2022). How to remove DIPEA from HBTU/HOBt peptide coupling reaction mixture, without water work up?.
  • AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTEC.
  • MDPI. (2023). Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy.
  • ACS Publications. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development.
  • Biotage. (n.d.).
  • ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • National Institutes of Health. (2018).
  • ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • MDPI. (2021).
  • Royal Society of Chemistry. (2017).
  • ACS Publications. (2020). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags.
  • ResearchGate. (2016). Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds.
  • APExBIO. (n.d.). Boc-Pen(pMeBzl)-OH.DCHA.
  • Teledyne ISCO. (n.d.).
  • MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
  • YouTube. (2024).
  • Hindawi. (2023).
  • National Institutes of Health. (2016).
  • Royal Society of Chemistry. (2019). Characterization of peptide O⋯HN hydrogen bonds via1H-detected 15N/17O solid-state NMR spectroscopy.
  • YouTube. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.
  • Thieme. (n.d.). 4 Synthesis of Peptides.
  • National Institutes of Health. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism.
  • mMass. (n.d.). mMass as a Software Tool for the Annotation of Cyclic Peptide Tandem Mass Spectra.

Sources

Application Notes & Protocols: Investigating the Antioxidant Potential of Boc-L-4-Methylbenzyl-L-Penicillamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of Boc-L-4-Methylbenzyl-L-Penicillamine's potential antioxidant properties. While primarily known as a protected amino acid derivative for peptide synthesis, its core penicillamine structure suggests a latent capacity for mitigating oxidative stress.[1][2] D-penicillamine, its parent compound, is a well-established metal chelator used clinically to treat copper overload in Wilson's disease and has demonstrated antioxidant effects.[3][4] This guide outlines a logical, multi-tiered experimental approach, from foundational in vitro chemical assays to cell-based mechanistic studies, to rigorously characterize the antioxidant profile of this specific derivative. The protocols herein are designed to elucidate its primary mechanism of action, hypothesizing that its activity may stem from metal chelation or from bioactivation that exposes the thiol group for radical scavenging.[1]

Introduction: Deconstructing the Molecule for Antioxidant Potential

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases.[5] Antioxidant research seeks to identify compounds that can mitigate this damage. This compound is a derivative of L-penicillamine, an amino acid analog of cysteine. Its antioxidant potential is rooted in the known redox and metal-chelating properties of its penicillamine backbone.[1][3]

Structural Analysis & Mechanistic Hypothesis:

  • Penicillamine Core: The foundational structure is a potent chelator of transition metals like copper (Cu²⁺) and iron (Fe²⁺).[1][4] By sequestering these ions, it can prevent their participation in the Fenton and Haber-Weiss reactions, which generate the highly destructive hydroxyl radical.[1] This indirect antioxidant action is a primary avenue of investigation.[6]

  • S-4-Methylbenzyl Group: The thiol (-SH) group of penicillamine is a potential direct radical scavenger. However, in this compound, it is "protected" by a 4-methylbenzyl group. This modification prevents the thiol from directly donating a hydrogen atom to neutralize free radicals.[1] Therefore, its direct scavenging activity is likely minimal unless this protecting group is cleaved under specific biological conditions (metabolic activation).

  • Boc (tert-butyloxycarbonyl) Group: This group protects the amine functionality and significantly increases the molecule's lipophilicity. This could enhance cell membrane permeability, a favorable property for intracellular activity, but may require specific solvents for in vitro assays.[7]

Based on this structure, the primary hypothesized antioxidant mechanism is metal ion chelation . A secondary mechanism of direct radical scavenging may be possible if the S-4-methylbenzyl group is metabolically cleaved. The following protocols are designed to test these hypotheses systematically.

Foundational In Vitro Characterization

The initial screening phase utilizes cell-free chemical assays to determine the fundamental antioxidant capabilities of the compound. This approach isolates the chemical interactions from complex biological systems.

Experimental Workflow: In Vitro Screening

G cluster_0 Phase 1: In Vitro Chemical Assays Compound Test Compound: Boc-L-4-MeBzl-L-Pen DPPH Protocol 2.1: DPPH Radical Scavenging Assay Compound->DPPH Ferrozine Protocol 2.2: Ferrous Ion (Fe²⁺) Chelating Assay Compound->Ferrozine Result1 Direct Radical Scavenging (IC50 Value) DPPH->Result1 Result2 Metal Chelation Capacity (IC50 Value) Ferrozine->Result2

Caption: Workflow for initial in vitro antioxidant characterization.

Protocol 2.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the compound's ability to donate a hydrogen atom to neutralize the stable DPPH radical.[1] A color change from purple to yellow, measured spectrophotometrically, indicates scavenging activity. Due to the protected thiol group, low activity is expected, which would support the metal chelation hypothesis.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (ACS grade)

  • Trolox or Ascorbic Acid (Positive Control)

  • 96-well microplate

  • Microplate reader (517 nm absorbance)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

  • Preparation of Test Compound: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution in methanol to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 500 µM). Prepare the positive control (Trolox) in the same manner.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the diluted test compound or control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Scavenging Activity (%) = [ (A_blank - A_sample) / A_blank ] * 100

    • Plot the scavenging percentage against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2.2: Ferrous Ion (Fe²⁺) Chelating Assay

This assay is critical for testing the primary hypothesis. It measures the compound's ability to compete with the indicator ferrozine for the binding of ferrous ions. If the compound chelates Fe²⁺, it will disrupt the formation of the colored ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.[5][6]

Materials:

  • This compound

  • Ferrous chloride (FeCl₂)

  • Ferrozine

  • EDTA (Positive Control)

  • Methanol

  • 96-well microplate

  • Microplate reader (562 nm absorbance)

Procedure:

  • Preparation of Reagents:

    • Prepare a 2 mM FeCl₂ solution in water.

    • Prepare a 5 mM ferrozine solution in water.

  • Preparation of Test Compound: Prepare serial dilutions of the test compound and positive control (EDTA) in methanol (e.g., final concentrations of 10, 50, 100, 250, 750 µM).

  • Assay:

    • In a 96-well plate, mix 50 µL of the diluted test compound or control with 100 µL of methanol.

    • Add 25 µL of 2 mM FeCl₂ to initiate the reaction. Shake for 30 seconds.

    • Add 25 µL of 5 mM ferrozine to the mixture.

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 562 nm. The control well contains all reagents except the test compound.

  • Calculation:

    • Chelating Activity (%) = [ (A_control - A_sample) / A_control ] * 100

    • Determine the IC50 value by plotting chelating activity against concentration.

Data Presentation: Hypothetical In Vitro Results
CompoundDPPH Scavenging IC50 (µM)Fe²⁺ Chelating IC50 (µM)Primary Mechanism
Boc-L-4-MeBzl-L-Pen > 100085.6 ± 7.2Metal Chelation
Trolox (Control)22.5 ± 1.9> 1000Radical Scavenging
EDTA (Control)> 100015.3 ± 1.1Metal Chelation

This table presents hypothetical data to illustrate expected outcomes based on the compound's structure. Strong activity in the chelating assay and weak activity in the DPPH assay would be a significant finding.

Cell-Based Efficacy and Mechanistic Validation

After in vitro characterization, the next step is to assess the compound's efficacy in a biological context. Cell-based assays determine if the compound can protect cells from oxidative stress and help to confirm its mechanism of action.

Protocol 3.1: Cytotoxicity Assessment (MTT Assay)

Before testing antioxidant effects, it is crucial to determine the non-toxic concentration range of the compound. The MTT assay measures cell viability by assessing mitochondrial reductase activity.

Materials:

  • Human cell line (e.g., SH-SY5Y for neuroprotection studies, or HepG2)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours. Include untreated cells as a control.

  • MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Express cell viability as a percentage relative to the untreated control. Select the highest concentrations that show >90% viability for subsequent antioxidant assays.

Protocol 3.2: Measurement of Intracellular ROS (DCFH-DA Assay)

This assay directly measures the compound's ability to reduce intracellular ROS levels following an induced oxidative insult. The DCFH-DA probe is cell-permeable and fluoresces when oxidized by ROS.

Materials:

  • Cell line and culture medium

  • This compound

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

  • An oxidative stressor: Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP)

  • N-acetylcysteine (NAC) as a positive control

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black plate and allow them to adhere.

  • Pre-treatment: Treat cells with non-toxic concentrations of the test compound or NAC for 1-4 hours.

  • Probe Loading: Remove the medium and load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Induction of Oxidative Stress: Wash the cells with PBS. Add the oxidative stressor (e.g., 100 µM H₂O₂) to all wells except the negative control group.

  • Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1-2 hours.

  • Analysis: Calculate the rate of fluorescence increase or the endpoint fluorescence. Compare the ROS levels in compound-treated cells to the H₂O₂-only treated cells. A significant reduction indicates intracellular antioxidant activity.

Cellular ROS Measurement Workflow

G cluster_1 Phase 2: Cell-Based ROS Assay Start Seed Cells in 96-well plate Pretreat Pre-treat with Test Compound Start->Pretreat Load Load with DCFH-DA Probe Pretreat->Load Induce Induce Stress (e.g., H₂O₂) Load->Induce Measure Measure Fluorescence (Ex/Em 485/535 nm) Induce->Measure Result Quantify Reduction in Intracellular ROS Measure->Result

Caption: Step-by-step workflow for the DCFH-DA cellular ROS assay.

Advanced Mechanistic Insights: Nrf2 Pathway Activation

A key cellular defense mechanism against oxidative stress is the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Investigating this pathway can provide deeper mechanistic insight.

Hypothesized Nrf2 Activationdot

G

Sources

Troubleshooting & Optimization

Technical Support Center: Boc-L-4-Methylbenzyl-L-Penicillamine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of coupling reactions involving Boc-L-4-Methylbenzyl-L-Penicillamine (Boc-Pen(pMeBzl)-OH). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges when incorporating this sterically hindered amino acid into peptide sequences. Here, we address common problems in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with Boc-Pen(pMeBzl)-OH is resulting in very low or no yield. What are the likely causes and how can I fix it?

Low coupling efficiency is the most common challenge when working with Boc-Pen(pMeBzl)-OH. The root cause is almost always the significant steric hindrance from the gem-dimethyl group on the β-carbon of the penicillamine residue.[1][2] This bulkiness physically impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

Several factors can exacerbate this issue:

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to overcome the steric barrier. Carbodiimides like DCC or DIC, when used alone, are often inefficient for such hindered couplings, leading to slow reaction rates and low yields.[3]

  • Suboptimal Reagent Choice: The selection of the coupling reagent is the most critical factor for success.[4][5]

  • Premature Deactivation: The activated intermediate of Boc-Pen(pMeBzl)-OH is susceptible to hydrolysis or other deactivation pathways if the coupling reaction is too slow.

Troubleshooting Workflow for Low Yield

The following workflow provides a systematic approach to diagnosing and resolving low-yield couplings.

G start Start: Low Yield Observed (e.g., Positive Ninhydrin Test) check_reagent Is the coupling reagent optimized for steric hindrance? (e.g., HATU, HCTU, PyAOP) start->check_reagent change_reagent Action: Switch to a more potent coupling reagent like HATU or COMU. check_reagent->change_reagent No check_conditions Are reaction conditions optimized? (Pre-activation, Equivalents) check_reagent->check_conditions Yes change_reagent->check_conditions optimize_conditions Action: Implement pre-activation. Increase reagent equivalents (1.5-3x). Extend coupling time (2-4h or overnight). check_conditions->optimize_conditions No double_couple Action: Perform a second coupling (double coupling) with fresh reagents. check_conditions->double_couple Yes final_check Re-evaluate with Ninhydrin Test optimize_conditions->final_check double_couple->final_check success Success: Proceed to next cycle final_check->success Negative failure Problem Persists: Consider alternative strategies (e.g., Acyl Fluoride) final_check->failure Positive

Caption: Troubleshooting workflow for low-yield couplings.

Q2: Which coupling reagents are best suited for Boc-Pen(pMeBzl)-OH, and why?

For sterically demanding couplings, the choice of reagent is paramount. Reagents that generate highly reactive activated species are required. Aminium/uronium and phosphonium salt-based reagents are strongly recommended over carbodiimides.[2]

  • Aminium/Uronium Salts (HATU, HCTU): These are generally the first choice. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive OAt-ester. The presence of the pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction and making HATU exceptionally efficient for hindered systems. HCTU is a more cost-effective alternative that forms a 6-Cl-OBt ester, which is also highly reactive.

  • Phosphonium Salts (PyAOP, PyBOP): These reagents are also highly effective. PyAOP is particularly useful for coupling N-methylated or other sterically hindered amino acids.[3][4][6] A key advantage of phosphonium salts is that they do not carry the risk of guanidinylation, a chain-terminating side reaction that can occur with uronium reagents.[6]

  • Oxyma-Based Reagents (COMU): COMU is a modern coupling reagent with efficiency comparable to HATU.[7] It incorporates OxymaPure as the leaving group, which is not only highly activating but also non-explosive, offering a significant safety advantage over HOBt- or HOAt-based reagents.[7]

Comparative Overview of Recommended Coupling Reagents

Reagent FamilyExample(s)Key Advantage(s)Potential Issue(s)
Aminium/Uronium HATU, HCTUExtremely high reactivity, fast kinetics, well-established for hindered couplings.Potential for guanidinylation side reaction; higher cost (HATU).[8]
Phosphonium PyBOP, PyAOPHigh reactivity, no guanidinylation risk, clean reactions.[6]Solutions in DMF have moderate stability; byproducts can be challenging to remove.
Oxyma-Based COMU, PyOximHigh reactivity comparable to HATU, enhanced safety (non-explosive), reduced allergenic potential.Can be less stable in solution than uronium salts.
Q3: I'm observing diastereomeric impurities. What causes epimerization and how can I prevent it?

Epimerization, or racemization, is a significant risk when activating any amino acid, but it is particularly concerning in slow, sterically hindered reactions. The loss of chiral integrity occurs when the α-proton of the activated amino acid is abstracted by a base. This can happen through two main pathways: direct enolization or, more commonly, the formation of a planar oxazolone intermediate.[9][10] Prolonged exposure of the activated amino acid to base before it can couple increases the likelihood of this side reaction.[11]

Mechanism of Epimerization via Oxazolone Formation

Caption: Oxazolone formation leads to loss of chirality.

Strategies to Minimize Epimerization:

  • Use Additives: Coupling additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure) are known to suppress racemization.[5] Modern coupling reagents like HATU, HCTU, and COMU already contain these moieties.

  • Control the Base: Use the weakest base possible that still facilitates the reaction. N-methylmorpholine (NMM) is a weaker base than diisopropylethylamine (DIPEA) and can sometimes reduce epimerization.[7] In cases with a very high risk of racemization, using a highly hindered base like sym-collidine is recommended.[7][12]

  • Avoid Long Pre-activation Times: While a short pre-activation is beneficial, extended pre-activation times (e.g., >10-15 minutes) should be avoided. An alternative is to add the coupling reagent and base to the amino acid and immediately add this mixture to the resin-bound amine.[1][12]

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of epimerization.[5]

Q4: After the synthesis, I'm struggling to purify my penicillamine-containing peptide. What causes these difficulties?

Purification challenges are common and often stem from the synthesis itself.

  • Closely Eluting Impurities: Diastereomers (from epimerization) and deletion sequences (from incomplete coupling) can have very similar hydrophobicity to the target peptide, making them difficult to resolve with standard reverse-phase HPLC (RP-HPLC).[13]

  • Byproducts from Reagents: Byproducts from coupling reagents, especially phosphonium salts, can sometimes co-elute with the peptide.[7]

  • Oxidation: The thiol group of penicillamine, even when protected, can be sensitive. The final cleavage and deprotection step using strong acids like TFA or HF must be performed carefully with scavengers to prevent side reactions.[1] If the thiol is deprotected, it can oxidize to form disulfide-bridged dimers, which complicates the chromatogram.

Purification Best Practices:

  • Optimize Synthesis: The best way to ensure easy purification is to have a clean crude product. Focus on achieving >99% coupling efficiency at each step.

  • High-Resolution RP-HPLC: Use a high-quality C18 column with a shallow acetonitrile/water gradient containing 0.1% TFA. This will maximize the resolution between your target peptide and closely related impurities.[13]

  • Alternative Chromatography: If standard RP-HPLC fails, consider alternative methods such as using a different stationary phase (e.g., C8 or Phenyl) or employing ion-exchange chromatography if the peptide's charge allows.[13]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Boc-Pen(pMeBzl)-OH using HATU

This protocol is designed for solid-phase peptide synthesis (SPPS) and assumes a 1.0 equivalent of free amine on the resin.

  • Resin Preparation:

    • Swell the resin in dichloromethane (DCM), then wash thoroughly with dimethylformamide (DMF).

    • Perform N-terminal Boc deprotection using 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[1]

    • Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x).

    • Neutralize the resin with 10% DIPEA in DMF for 10 minutes, then wash with DMF (3x).[1]

  • Amino Acid Activation & Coupling:

    • In a separate reaction vessel, dissolve Boc-Pen(pMeBzl)-OH (3.0 eq.) in DMF.

    • Add HATU (2.9 eq.) and DIPEA (6.0 eq.).[1]

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.

    • Add the activated amino acid solution to the neutralized resin.

  • Reaction & Monitoring:

    • Shake the reaction vessel for 2-4 hours at room temperature.[1]

    • Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction progress. A positive test (blue beads) indicates incomplete coupling.

    • If the ninhydrin test is positive, filter the resin, wash with DMF, and perform a second coupling (double couple) with a freshly prepared activated solution for another 2-4 hours.

  • Post-Coupling Wash:

    • Once the ninhydrin test is negative (clear/yellow beads), wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next synthesis cycle.[1]

References

  • BenchChem. (2025). Application Notes: Solid-Phase Synthesis of Peptides Containing S-4-methoxybenzyl-L-penicillamine.
  • BenchChem. (2025). The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • BenchChem. (2025).
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Amino Acid Deriv
  • BenchChem. (2025). Application Notes and Protocols for Coupling Boc-S-4-methoxybenzyl-L-penicillamine in Peptide Synthesis.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bibliomed. Side reactions in peptide synthesis: An overview.
  • Request PDF. (2025). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
  • PubMed Central (PMC).
  • Bachem.
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Boc-Phe-Phe-OH Couplings.

Sources

Optimizing yield for peptides containing Boc-L-4-Methylbenzyl-L-Penicillamine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to aid researchers, scientists, and drug development professionals in optimizing peptide yields when incorporating the sterically hindered amino acid, Boc-L-4-Methylbenzyl-L-Penicillamine.

Introduction: Understanding the Challenge of Boc-L-Meb-Pen-OH

This compound (Boc-L-Meb-Pen-OH) is a valuable building block for introducing conformational constraints in peptides due to the gem-dimethyl groups on its β-carbon.[1][2] However, the combination of these bulky groups with the 4-methylbenzyl (Meb) protecting group on the thiol side-chain presents significant steric hindrance.[1][3] This steric bulk is the primary cause of two major challenges during solid-phase peptide synthesis (SPPS): incomplete coupling reactions and peptide aggregation, both of which can drastically reduce the final peptide yield and purity.[4][5]

This guide provides a comprehensive troubleshooting framework and detailed protocols to overcome these challenges, ensuring successful synthesis of peptides containing this demanding amino acid.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Issue 1: Incomplete Acylation (Low Coupling Efficiency)

Question: My coupling reaction with Boc-L-Meb-Pen-OH is incomplete, as indicated by a positive Kaiser or TNBS test. What are the most effective strategies to drive the reaction to completion?

Answer: An incomplete coupling is the most common issue when working with Boc-L-Meb-Pen-OH and is a direct result of its severe steric hindrance. Standard coupling conditions are often insufficient. Here are the recommended solutions, in order of preference:

1. Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often not powerful enough for such a demanding coupling.[6] The choice of an in-situ activating reagent is critical. Aminium/uronium salts or phosphonium salts are significantly more effective because they form highly reactive esters that can overcome the steric barrier.[6]

  • Top Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU forms OAt-esters, which are highly reactive. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, making HATU one of the most efficient coupling reagents available.

  • Other Excellent Choices: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective. HCTU forms more reactive O-6-ClBt esters compared to the OBt esters generated by HBTU or PyBOP.[6]

Coupling Reagent Active Ester Formed Relative Reactivity Key Considerations
HATU OAt esterVery High Highly efficient for hindered couplings; considered a top choice.[7]
HCTU O-6-ClBt esterHighMore reactive and often more effective than HBTU.[6][8]
PyBOP OBt esterModerate-HighA reliable phosphonium salt that avoids guanidinylation side reactions.
HBTU/TBTU OBt esterModerateCan be insufficient for extremely hindered residues like Boc-L-Meb-Pen-OH.[6]
DIC/DCC Symmetric AnhydrideLowGenerally not recommended for this application.[6]

2. Optimize Reaction Conditions: Even with a potent coupling reagent, adjusting the reaction parameters is often necessary.

  • Double Coupling: If a single coupling is incomplete, performing a second coupling with a fresh solution of activated amino acid is a standard and effective technique.[5][6]

  • Increase Reaction Time: Steric hindrance slows down the reaction rate.[6] Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.[6]

  • Change the Solvent: The solvent must effectively solvate the growing peptide chain to ensure reactive sites are accessible. N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult sequences.[4][6] In some cases, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[6]

3. Use Microwave-Assisted SPPS (MA-SPPS): Microwave energy can be used to heat the reaction, providing the necessary activation energy to overcome the steric barrier and drive difficult couplings to completion quickly and efficiently.[6][9]

Issue 2: On-Resin Aggregation

Question: My resin is shrinking, and both the deprotection and coupling steps are becoming sluggish. I suspect on-resin aggregation. How can I prevent or resolve this?

Answer: Peptide chain aggregation is a common problem with hydrophobic sequences and is exacerbated by bulky residues like Penicillamine derivatives.[4][10] The peptide chains fold and form intermolecular hydrogen bonds, making the reactive N-terminus inaccessible.

1. Disrupt Hydrogen Bonding with Solvents and Additives:

  • Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures.[4][10]

  • "Magic Mixture": For extreme cases, using a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2M ethylene carbonate can help solubilize aggregated chains.[4][10]

  • DMSO: Adding up to 25% DMSO in DMF can also be effective.[10]

2. Incorporate Backbone Protection: The most effective way to prevent aggregation is to reversibly protect the amide backbone itself.[4]

  • Hmb/Dmb Amino Acids: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid every 6-7 residues effectively disrupts the hydrogen bonding that causes aggregation.[4][11] These protecting groups are removed during the final TFA cleavage.[10]

3. Use Pseudoproline Dipeptides: Introducing pseudoproline dipeptides can break up beta-sheet formation.[4][10][12] These are dipeptides where a Ser or Thr residue is cyclized. The native sequence is regenerated upon final cleavage with TFA.[4][10]

4. Optimize Resin Selection:

  • Low-Loading Resin: Using a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) increases the distance between peptide chains, reducing the likelihood of aggregation.[9]

  • PEG Resins: Resins with good swelling properties, such as polyethylene glycol (PEG)-based resins (e.g., NovaPEG, TentaGel), can improve solvation and reaction kinetics.[9][10]

Workflow for Troubleshooting Difficult Couplings

G start Positive Kaiser Test after Coupling reagent Switch to Potent Reagent (HATU, HCTU) start->reagent double_couple Perform Double Coupling reagent->double_couple check1 Kaiser Test Still Positive? double_couple->check1 extend_time Extend Coupling Time (4h to Overnight) check2 Kaiser Test Still Positive? extend_time->check2 check1->extend_time Yes success Coupling Successful check1->success No aggregation Suspect Aggregation? (Resin Shrinking, Slow Kinetics) check2->aggregation Yes check2->success No agg_solvents Use Aggregation-Disrupting Solvents (NMP, DMSO, LiCl) aggregation->agg_solvents Yes aggregation->success No backbone_prot Incorporate Backbone Protection (Hmb/Dmb, Pseudoproline) agg_solvents->backbone_prot

Caption: Workflow for addressing incomplete coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the single most effective coupling reagent for Boc-L-Meb-Pen-OH? For extremely hindered amino acids, HATU is generally considered the most effective due to the high reactivity of the OAt-esters it forms.[7]

Q2: How can I reliably monitor the coupling reaction? While the Kaiser test is common, it can sometimes give false negatives with highly aggregated peptides.[10] It is advisable to cleave a small amount of peptide from the resin after the difficult coupling step and analyze it via LC-MS to confirm the presence of the desired mass and the absence of deletion products.

Q3: Are there special considerations for the Boc deprotection step? Typically, the standard deprotection cocktail (e.g., 25-50% TFA in DCM) is sufficient to remove the Boc group.[1][13] However, if aggregation is severe, deprotection can be slow or incomplete.[4] In such cases, extending the deprotection time or using the aggregation-disrupting solvents mentioned above can be beneficial.

Q4: How is the S-4-methylbenzyl (Meb) group removed? The 4-methylbenzyl group is a stable thiol protecting group. It is removed during the final cleavage from the resin using strong acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), typically in the presence of scavengers like anisole or thioanisole to prevent side reactions.[1][3]

Disrupting Peptide Aggregation with Backbone Protection

G cluster_0 Standard Peptide Chain (Aggregated) cluster_1 Backbone-Protected Chain (Soluble) A1 ---[NH---C=O]--- A2 ---[NH---C=O]--- A1->A2 A3 ---[NH---C=O]--- A2->A3 B1 ---[NH---C=O]--- B2 ---[N(Hmb)---C=O]--- B3 ---[NH---C=O]--- Disruptor Hmb Group Disrupts H-Bonding Disruptor->B2

Sources

Technical Support Center: Boc-L-4-Methylbenzyl-L-Penicillamine in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for utilizing Boc-L-4-Methylbenzyl-L-Penicillamine (Boc-Pen(4-MeBzl)-OH) in Solid-Phase Peptide Synthesis (SPPS). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the unique challenges presented by this sterically hindered amino acid derivative.

Introduction: The Challenge of Penicillamine

Penicillamine (Pen), a derivative of valine, is a valuable non-proteinogenic amino acid for introducing conformational constraints and unique functionalities into synthetic peptides.[1] Its structure, featuring gem-dimethyl groups on the β-carbon, presents significant synthetic hurdles, primarily due to steric hindrance.[1][2] The 4-methylbenzyl (4-MeBzl) group offers robust protection for the thiol side chain in Boc-based SPPS, preventing oxidation during synthesis.[3] However, the combination of these bulky groups demands optimized protocols to achieve high-purity peptides.

This guide is designed to address the most common side reactions and difficulties encountered when working with Boc-Pen(4-MeBzl)-OH, providing both mechanistic explanations and practical, field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems you may encounter during your synthesis.

Question 1: Why am I observing low coupling efficiency or a deletion peptide at the Penicillamine position?

Answer: This is the most common issue and is almost always due to the severe steric hindrance imposed by the gem-dimethyl groups and the bulky 4-MeBzl protecting group.[1][2] This slows down the kinetics of the coupling reaction, leading to incomplete acylation of the N-terminal amine.

Root Cause Analysis:
  • Steric Hindrance: The bulky nature of the Pen(4-MeBzl) side chain physically blocks the incoming activated amino acid from efficiently reaching the N-terminal amine of the growing peptide chain.[1][2]

  • Insufficient Acylating Agent Potency: Standard coupling reagents like HBTU/HCTU may not be sufficiently reactive to overcome the high activation energy barrier of this sterically demanding coupling.

Recommended Solutions:
  • Employ a Stronger Coupling Reagent: Uronium/aminium salt-based reagents known for high efficiency with hindered amino acids are strongly recommended.[4]

  • Implement a Double Coupling Protocol: A second, fresh application of the activated amino acid can drive the reaction to completion.

  • Increase Reaction Time and/or Temperature: For difficult couplings, extending the reaction time or using microwave-assisted SPPS can provide the necessary energy to overcome the kinetic barrier.[2]

Data-Driven Recommendations: Coupling Reagents for Hindered Amino Acids
Coupling ReagentActivating AgentKey AdvantagesTypical Conditions (vs. Amino Acid)
HATU HOAtHigh efficiency, good for hindered couplings.[4]3.8 eq. Reagent, 4.0 eq. Base
HDMC Can exceed HATU coupling rates in some cases.[4]3.8 eq. Reagent, 4.0 eq. Base
COMU Oxyma PureSafer alternative to benzotriazole-based reagents, comparable to HATU.[4]3.8 eq. Reagent, 4.0 eq. Base
PyBOP/PyBrOP N/APhosphonium salts, effective for difficult sequences.4.0 eq. Reagent, 8.0 eq. Base
Validated Protocol: Double Coupling of Boc-Pen(4-MeBzl)-OH
  • Initial Coupling:

    • Swell the resin in Dichloromethane (DCM), then wash with Dimethylformamide (DMF).

    • Perform standard Boc deprotection using 25-50% Trifluoroacetic Acid (TFA) in DCM.

    • Wash thoroughly with DMF.

    • In a separate vessel, pre-activate Boc-Pen(4-MeBzl)-OH (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5-10 minutes.

    • Add the activated mixture to the resin and couple for 2-4 hours at room temperature.

  • Monitoring and Second Coupling:

    • Take a small resin sample and perform a Kaiser test. A positive (blue) or faint blue result indicates incomplete coupling.

    • Drain the reaction vessel.

    • Repeat the pre-activation and coupling steps with a fresh solution of activated Boc-Pen(4-MeBzl)-OH. Couple for another 2-4 hours.

  • Confirmation:

    • Perform a final Kaiser test. A negative (yellow/colorless) result confirms complete coupling.

    • Proceed with capping (e.g., Acetic Anhydride/DIPEA) to block any unreacted amines before proceeding to the next cycle.

Question 2: My final peptide shows signs of oxidation (e.g., disulfide-bonded dimers). How can I prevent this?

Answer: Oxidation of the penicillamine thiol can occur after cleavage and deprotection if the 4-MeBzl group is removed and the free thiol is exposed to air, especially in a neutral or basic pH environment. The steric hindrance of the gem-dimethyl groups makes Pen-Pen disulfide bond formation less favorable than Cys-Cys bonds, but it can still occur.[5][6]

Root Cause Analysis:
  • Air Oxidation: Free thiols are susceptible to oxidation in the presence of oxygen. This process is accelerated by trace metals and basic conditions.[7]

  • Inadequate Scavengers: During the final TFA cleavage, reactive cations are generated. If not properly "scavenged," they can promote oxidative side reactions.

Recommended Solutions:
  • Use a Robust Cleavage Cocktail: Employ a cocktail with a reducing agent scavenger to maintain a reducing environment.

  • Work Quickly and Under Inert Gas: After cleavage and precipitation, minimize the peptide's exposure to air. Handling the crude peptide under argon or nitrogen can be beneficial.

  • Acidic Workup: Keep the peptide in an acidic solution (e.g., 0.1% TFA in water) during purification, as the protonated thiol is less prone to oxidation.

Experimental Workflow: Cleavage and Workup

Caption: Workflow for Cleavage and Workup.

Protocol: Cleavage with Reagent K

Reagent K is highly effective for peptides containing sensitive residues like Cys, Met, Trp, and by extension, Pen.[8][9]

  • Preparation: Prepare Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5/5/5/5/2.5 v/v). Caution: Work in a well-ventilated fume hood and wear appropriate PPE.

  • Cleavage: Add the cleavage cocktail to the peptide-resin (approx. 10 mL per 0.1 mmol of synthesis scale).

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Isolation: Filter the resin and collect the filtrate.

  • Precipitation: Add the filtrate dropwise to a 10-fold volume of cold methyl-tert-butyl ether (MTBE). A white precipitate should form.

  • Washing: Centrifuge the suspension, decant the ether, and wash the peptide pellet 2-3 times with cold MTBE to remove scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Storage/Purification: Immediately dissolve the peptide in a suitable buffer for HPLC purification, preferably one containing 0.1% TFA.

Frequently Asked Questions (FAQs)

Q: Is the 4-MeBzl group completely removed by standard TFA cleavage? A: No. The S-4-MeBzl group is more stable than many other common protecting groups (like Boc or tBu) and requires strong acid for efficient removal.[1][3] Standard cleavage with a TFA cocktail will typically leave this group intact. Complete removal requires treatment with very strong acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[1][10]

Q: Can I use a different protecting group for the Penicillamine side chain in Boc chemistry? A: The 4-MeBzl group is one of the most common and reliable choices for Boc-SPPS due to its stability during the repetitive TFA deprotection steps.[3] Other groups like Acetamidomethyl (Acm) are sometimes used, but 4-MeBzl provides a good balance of stability and eventual cleavability with strong acids.

Q: Does the presence of Pen(4-MeBzl) affect the conformation of my peptide during synthesis? A: Yes, the significant bulk of the Pen side chain can influence the secondary structure of the growing peptide on the resin, potentially leading to aggregation or difficult-to-synthesize sequences.[1] Using resins with good swelling properties (like PEG-PS resins) and solvents that disrupt secondary structures (e.g., adding a small percentage of DCM to DMF) can help mitigate these issues.[11]

Q: How does the stereochemistry of L-Penicillamine impact the synthesis? A: Using the L-isomer is standard. The primary impact of its stereochemistry, combined with the gem-dimethyl groups, is the profound steric hindrance. Racemization at the α-carbon during activation is a potential risk, especially with hindered amino acids. Using urethane-protected amino acids (like Boc) and modern uronium/aminium salt coupling reagents (HATU, COMU) significantly suppresses this side reaction.[4][12]

Visualizing the Steric Challenge

The diagram below illustrates the structure of Boc-L-Pen(4-MeBzl)-OH, highlighting the bulky groups that contribute to its challenging nature in SPPS.

Caption: Structure of Boc-L-Pen(4-MeBzl)-OH.

References
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Wenschuh, H., et al. (2000). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. Journal of Peptide Science, 6(10), 519-527.
  • Zheng, J., et al. (2019). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides.
  • Romero, F. A., et al. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. ACS Chemical Neuroscience, 12(15), 2845-2855.
  • CDN Inc. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Hruby, V. J., et al. (1993). Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1. International Journal of Peptide and Protein Research, 42(6), 553-557.
  • CEM Corporation. (2023, September 26). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. Retrieved from [Link]

  • Srikrishna, A., et al. (1995). A New, Convenient Reductive Procedure for the Deprotection of 4-Methoxybenzyl (MPM) Ethers to Alcohols. The Journal of Organic Chemistry, 60(18), 5961-5962.
  • Fields, G. B. (2002). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Novabiochem.
  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Joyce, D. A., & Day, R. O. (1988). In vitro mechanism of oxidation of D-penicillamine in plasma. Biochemical Pharmacology, 37(17), 3321-3327.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

Sources

Technical Support Center: Preventing Racemization During Boc-L-4-Methylbenzyl-L-Penicillamine Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses common questions regarding racemization in the context of incorporating sterically hindered amino acids like Boc-Pen(4-MeBzl)-OH.

Q1: What is racemization in the context of peptide synthesis?

A: Racemization is the process by which an optically active compound, such as an L-amino acid, is converted into a mixture of both of its enantiomers (L and D forms). In peptide synthesis, this results in the incorporation of the incorrect D-amino acid diastereomer into the peptide chain, leading to impurities that can be difficult to separate and may have altered biological activity.

Q2: Why is Boc-L-4-Methylbenzyl-L-Penicillamine particularly susceptible to racemization?

A: Boc-Pen(4-MeBzl)-OH is a sterically hindered amino acid due to the presence of two methyl groups on the β-carbon and a bulky 4-methylbenzyl protecting group on the sulfur atom. This steric hindrance can slow down the desired coupling reaction.[1] The prolonged activation time of the carboxylic acid increases the opportunity for racemization to occur via two primary mechanisms: direct enolization or the formation of a 5(4H)-oxazolone intermediate.[2][3]

Q3: What are the primary mechanisms of racemization during peptide coupling?

A: There are two main pathways for racemization during the activation of an N-protected amino acid[2][3]:

  • Direct Enolization (Direct α-Abstraction): A base directly removes the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of L and D isomers.

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone. This intermediate is particularly prone to racemization because the α-proton is now more acidic and readily abstracted by a base. The resulting achiral oxazolone can then be attacked by the amine nucleophile from either side, leading to both L and D products.[2] Urethane-based protecting groups like Boc are known to suppress racemization by disfavoring the formation of oxazolones.[2]

Q4: How can I detect and quantify racemization in my synthetic peptide?

A: Racemization can be detected and quantified using several analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method for separating and quantifying the diastereomeric peptides.

  • Gas Chromatography (GC) on a chiral stationary phase: After hydrolysis of the peptide, the constituent amino acids can be derivatized and analyzed by GC.

  • Enzymatic Digestion: Using stereospecific enzymes (e.g., L-amino acid oxidase) can help determine the enantiomeric purity of the amino acids after peptide hydrolysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, diastereomers can be distinguished by high-field NMR, sometimes with the use of chiral shift reagents.

Troubleshooting Guide: Racemization During Boc-Pen(4-MeBzl)-OH Incorporation

This guide provides a structured approach to troubleshooting and preventing racemization when incorporating the sterically hindered amino acid Boc-Pen(4-MeBzl)-OH.

Issue 1: High levels of D-Pen(4-MeBzl) diastereomer detected after coupling.

This is the most direct indication that significant racemization has occurred during the incorporation of Boc-L-Pen(4-MeBzl)-OH.

Diagram: Racemization Pathways during Amino Acid Activation

RacemizationPathways cluster_activation Activation cluster_racemization Racemization Pathways cluster_coupling Coupling to Peptide Boc-L-AA-OH Boc-L-Amino Acid Activated_AA Activated Intermediate (e.g., O-acylisourea) Boc-L-AA-OH->Activated_AA Coupling Reagent Enolate Planar Enolate (Achiral) Activated_AA->Enolate Direct α-Abstraction (Base) Oxazolone 5(4H)-Oxazolone (Prone to Racemization) Activated_AA->Oxazolone Cyclization L-Peptide Desired L-Peptide Activated_AA->L-Peptide Nucleophilic Attack (Desired Pathway) Enolate->L-Peptide Reprotonation & Coupling D-Peptide Diastereomeric D-Peptide Enolate->D-Peptide Reprotonation & Coupling Oxazolone->L-Peptide Nucleophilic Attack Oxazolone->D-Peptide Nucleophilic Attack

Caption: Racemization mechanisms during peptide coupling.

Potential Cause A: Inappropriate Coupling Reagent

The choice of coupling reagent is critical, especially for sterically hindered amino acids. Some reagents are more prone to causing racemization than others.

Solution:

  • Utilize Uronium/Aminium-based Reagents: Reagents like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient and known to suppress racemization.[4][5] HATU is often superior to HBTU for hindered couplings.[4] COMU, which incorporates Oxyma Pure, is another excellent choice with a better safety profile than benzotriazole-based reagents.[6]

  • Carbodiimides with Additives: If using a carbodiimide like DIC (N,N'-Diisopropylcarbodiimide), it is essential to use it in combination with a racemization-suppressing additive.[2][7]

    • HOBt (1-Hydroxybenzotriazole): The classic additive that minimizes racemization by forming an active ester intermediate.[7][8]

    • Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate): A safer and often more effective alternative to HOBt.[9]

    • 6-Cl-HOBt: An even more acidic additive that can further reduce racemization.[10]

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling Reagent CombinationRelative EfficiencyRacemization RiskNotes
DIC aloneLowHighNot recommended for hindered amino acids.
DIC / HOBtModerateLowA cost-effective and reliable option.[2]
DIC / Oxyma PureHighVery LowExcellent performance and safer than HOBt.[9]
HBTU / BaseHighLowGenerally effective, but HATU is often better for challenging couplings.[8]
HATU / BaseVery HighVery LowOften the reagent of choice for sterically hindered residues.[4][5]
COMU / BaseVery HighVery LowHigh efficiency and improved safety profile.[6]
Potential Cause B: Inappropriate Base or Base Concentration

The basicity and steric hindrance of the base used during coupling significantly influence the rate of racemization.[10] Strong, non-hindered bases can readily abstract the α-proton of the activated amino acid.

Solution:

  • Use a Weaker, Sterically Hindered Base:

    • N,N-Diisopropylethylamine (DIPEA/DIEA): Commonly used, but for sensitive couplings, a weaker base may be preferable.

    • N-Methylmorpholine (NMM): A weaker base than DIPEA (pKa 7.38 vs. 10.1) that can reduce racemization.[10]

    • 2,4,6-Collidine: A sterically hindered and weak base that is very effective at minimizing racemization.[10][11]

  • Optimize Base Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction. For uronium/aminium salt couplings, typically 2 equivalents of base are used. For carbodiimide couplings where the incoming amino acid is not a salt, base may not be required, which can significantly reduce racemization.[2]

Potential Cause C: Elevated Reaction Temperature

While increasing the temperature can improve coupling efficiency for difficult sequences, it also significantly accelerates the rate of racemization.[12][13]

Solution:

  • Conduct Couplings at or Below Room Temperature: For sterically hindered and racemization-prone residues like Boc-Pen(4-MeBzl)-OH, it is advisable to perform the coupling at room temperature or even cooled in an ice bath (0 °C).[14]

  • Microwave Synthesis Considerations: If using a microwave peptide synthesizer, lower the coupling temperature for this specific residue. Reducing the temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids like Cysteine and Histidine.[11][15]

Potential Cause D: Extended Reaction Time

Prolonged exposure of the activated amino acid to the reaction conditions, particularly in the presence of base, increases the likelihood of racemization.

Solution:

  • Optimize Coupling Time: Monitor the reaction progress using a qualitative test like the ninhydrin (Kaiser) test.[16] Once the reaction is complete, proceed to the next step to avoid unnecessary exposure to coupling conditions.

  • Pre-activation: For particularly difficult couplings, a short pre-activation time (1-5 minutes) of the Boc-Pen(4-MeBzl)-OH with the coupling reagent before adding it to the resin can sometimes be beneficial. However, keep this time to a minimum.

Potential Cause E: Solvent Effects

The polarity of the solvent can influence the rate of racemization by stabilizing the charged intermediates involved in the process.[3][17]

Solution:

  • Solvent Choice:

    • DMF (N,N-Dimethylformamide): The most common solvent for SPPS.

    • NMP (N-Methyl-2-pyrrolidone): Another common polar aprotic solvent.

    • DCM (Dichloromethane): Less polar than DMF and NMP. Some studies suggest that adding DCM as a co-solvent to DMF or NMP can help reduce racemization.[18]

  • Solvent Quality: Ensure the use of high-purity, anhydrous solvents, as water can interfere with the coupling reaction and potentially lead to side reactions.

Issue 2: Incomplete coupling of Boc-L-Pen(4-MeBzl)-OH.

Incomplete coupling can be a significant issue with sterically hindered amino acids. The temptation to use harsher conditions to drive the reaction to completion can inadvertently increase racemization.

Diagram: Workflow for Optimizing Hindered Couplings

OptimizationWorkflow start Start: Incomplete Coupling of Boc-Pen(4-MeBzl)-OH reagent 1. Optimize Coupling Reagent (e.g., HATU, COMU) start->reagent base 2. Optimize Base (e.g., NMM, Collidine) reagent->base temp 3. Reduce Temperature (e.g., 0°C to RT) base->temp time 4. Double Couple temp->time check Kaiser Test Positive? time->check cap Cap Unreacted Amines (e.g., Acetic Anhydride) check->cap Yes proceed Proceed to Next Cycle check->proceed No cap->proceed

Caption: Stepwise optimization for hindered couplings.

Solution:

  • Double Coupling: After the initial coupling reaction, wash the resin and perform a second coupling with a fresh solution of activated Boc-L-Pen(4-MeBzl)-OH. This is often sufficient to drive the reaction to completion without resorting to harsher conditions.

  • Capping: If a small percentage of the N-terminal amines remain unreacted after a double coupling (as indicated by a weak positive ninhydrin test), it is better to permanently block these sites rather than risk racemization with excessively long coupling times or high temperatures. This is done by "capping" with an acetylating agent like acetic anhydride.

  • Use of Amino Acid Fluorides: For extremely challenging couplings, the in-situ generation of amino acid fluorides can be a powerful strategy. These are highly reactive species that can overcome steric hindrance with low levels of racemization.[19]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Boc-L-Pen(4-MeBzl)-OH using HATU

This protocol is recommended as a starting point for the efficient and stereochemically pure incorporation of Boc-L-Pen(4-MeBzl)-OH.

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform N-terminal Fmoc deprotection using standard protocols (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve Boc-L-Pen(4-MeBzl)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Activation: Add a sterically hindered base, such as NMM (6 equivalents) or 2,4,6-collidine (6 equivalents), to the coupling solution. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated coupling solution to the resin. Agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a ninhydrin (Kaiser) test. If the test is negative, the coupling is complete.

  • Washing: Wash the resin thoroughly with DMF, DCM, and then DMF again to prepare for the next cycle.

  • Troubleshooting: If the ninhydrin test is still positive, perform a second coupling (double couple) using fresh reagents for another 1-2 hours.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5843-5846.
  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]

  • Palasek, S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. Retrieved from [Link]

  • Scienmag. (2024). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Subir, K. S., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 28(17), 8017.
  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7541.
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Request PDF. Retrieved from [Link]

  • AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Request PDF. Retrieved from [Link]

  • Rasmussen, J. H., et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Organic & Biomolecular Chemistry, 19(15), 3423-3430.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Smith, C. W., et al. (1975). Racemization Studies in Peptide-Synthesis Using High-Pressure Liquid-Chromatography.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer Science & Business Media.
  • DilunBio. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., et al. (2019). Solvent system for solid phase peptide synthesis. Google Patents.
  • Collins, J. M., et al. (2016). Coupling method for peptide synthesis at elevated temperatures. Google Patents.
  • Gundu, S., et al. (2015). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 13(14), 4299-4308.
  • Lund University Publications. (2022). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]

  • Wikipedia. (n.d.). HBTU. Retrieved from [Link]

  • CS Bio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • McMurray, J. S., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Techniques in Protein Chemistry VIII, 535-544.

Sources

Technical Support Center: 4-Methylbenzyl (Meb) Group Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting issues related to the 4-Methylbenzyl (Meb or MBn) protecting group. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to help you navigate challenges in your synthetic workflows. This resource is structured in a question-and-answer format to directly address the specific problems you may encounter.

Troubleshooting Guide: Incomplete Deprotection & Side Reactions

This section focuses on diagnosing and solving common experimental failures.

Question: My reaction is complete, but I see significant side products. What is happening and how can I prevent it?

Answer:

The most common cause of side product formation during acid-mediated Meb deprotection is the reactivity of the liberated 4-methylbenzyl carbocation (Meb⁺). This electrophilic intermediate is generated during cleavage and, if not properly managed, can re-alkylate your desired product or other nucleophilic species in the reaction mixture.

Causality and Mechanism:

Under acidic conditions, such as with Trifluoroacetic Acid (TFA), the ether oxygen of the Meb-protected group is protonated. This facilitates the cleavage of the C-O bond, releasing your deprotected molecule and the resonance-stabilized Meb⁺ cation. This cation is highly reactive and will readily attack any available nucleophile. Sensitive residues in peptide synthesis, such as Tryptophan, Methionine, and Tyrosine, are particularly susceptible to alkylation by this carbocation.

To prevent these side reactions, the inclusion of "scavengers" in the cleavage cocktail is critical. Scavengers are nucleophilic molecules added in excess to trap the Meb⁺ cation, effectively neutralizing it before it can cause undesired modifications to your product.[1][2]

Recommended Solutions:

  • Incorporate Cation Scavengers: The choice of scavenger is crucial and depends on the nature of your substrate.

    • Triisopropylsilane (TIS): An excellent scavenger that works via reductive quenching of the carbocation to form 4-methyltoluene. It is clean and effective.

    • Water: Acts as a simple nucleophile to hydrate the carbocation into 4-methylbenzyl alcohol.

    • Thioanisole or 1,2-Ethanedithiol (EDT): Highly effective sulfur-based nucleophiles, particularly important for protecting sulfur-containing amino acids like Methionine and Cysteine.[3]

    • Phenol: An aromatic scavenger that can trap the carbocation via Friedel-Crafts alkylation.

  • Optimize the Cleavage Cocktail: A well-formulated cocktail is your primary defense. For most applications, a mixture containing TFA, a silane, and water is sufficient.

    ComponentPurposeTypical % (v/v)
    TFA Primary cleavage reagent95%
    Water Scavenger, aids in substrate solvation2.5%
    Triisopropylsilane (TIS) Primary carbocation scavenger2.5%
    1,2-Ethanedithiol (EDT) Optional: For sulfur-containing substratesAdd 1-2.5%

    Table 1: A robust, general-purpose cleavage cocktail for Meb deprotection.

Experimental Protocol: Standard Meb Deprotection with TFA & Scavengers
  • Preparation: Ensure your starting material (e.g., peptide-resin) is dry. Prepare the cleavage cocktail fresh just before use in a certified fume hood. For 100 mg of peptide-resin, prepare 2 mL of the cocktail.

  • Reaction: Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the flask containing your Meb-protected compound.

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. Reaction progress can be monitored by taking a small aliquot, precipitating the product, and analyzing via HPLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the solid support (if applicable).

    • Concentrate the TFA solution under a stream of nitrogen. Caution: Do not heat, as this can degrade the product.[4]

    • Precipitate the crude product by adding 10-20 volumes of cold diethyl ether.

    • Centrifuge or filter to collect the precipitate.

    • Wash the solid with cold ether 2-3 times to remove residual scavengers and their byproducts.

    • Dry the final product under vacuum.

Question: My analytical data (HPLC/LC-MS) shows a significant amount of starting material remaining. Why is the deprotection incomplete?

Answer:

Incomplete deprotection of the Meb group is a common issue that can typically be traced back to reaction conditions or reagent quality. The stability of the Meb ether bond requires sufficiently strong acidic conditions or an efficient oxidative system to be cleaved effectively.

Troubleshooting Workflow for Incomplete Deprotection:

G compound R-O-Meb + H⁺ protonated R-O⁺(H)-Meb compound->protonated [1] Protonation cleaved R-OH + Meb⁺ protonated->cleaved [2] Cleavage (Sₙ1) scavenged Meb-Scavenger cleaved->scavenged [3] Trapping scavenger + Scavenger

Sources

Technical Support Center: Purification of Peptides with Boc-L-4-Methylbenzyl-L-Penicillamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists and researchers working with peptides containing Boc-L-4-Methylbenzyl-L-Penicillamine. The unique structural characteristics of penicillamine, specifically its gem-dimethyl group, introduce significant steric hindrance that can complicate both the synthesis and, critically, the purification stages of your workflow.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and expert insights to help you navigate these challenges and achieve high-purity final products.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries and challenges encountered when purifying these complex peptides.

Q1: What makes peptides containing L-4-Methylbenzyl-L-Penicillamine so difficult to purify?

A1: The primary challenge stems from the steric bulk of the penicillamine residue itself. The gem-dimethyl group adjacent to the peptide backbone can lead to several issues:

  • Incomplete Reactions during Synthesis: Steric hindrance can impede coupling reactions during Solid-Phase Peptide Synthesis (SPPS), leading to a higher-than-usual prevalence of deletion sequences and other closely related impurities in the crude product.[2][3]

  • Aggregation: The bulky, hydrophobic nature of the penicillamine side chain, especially with the 4-methylbenzyl protecting group, can promote peptide aggregation, which often results in broad or tailing peaks during chromatography.

  • Atypical Chromatographic Behavior: The unique conformation induced by penicillamine can cause the peptide to interact with stationary phases in non-ideal ways, making separation from impurities challenging.[1]

Q2: My crude peptide looks very complex on the analytical RP-HPLC. Is this normal?

A2: Yes, it is relatively common. After cleavage from the solid-phase resin, the crude product contains not only the target peptide but also a variety of impurities.[4] These can include:

  • Deletion and Truncated Peptides: Resulting from incomplete coupling or deprotection steps during synthesis.

  • Incompletely Deprotected Peptides: Peptides where the 4-MeBzl group on the penicillamine or other side-chain protecting groups have not been fully removed.

  • By-products from Cleavage: Reactive carbocations generated during the final acid cleavage can modify sensitive amino acids if not properly "scavenged".[5][6]

Q3: Can I use a standard RP-HPLC protocol for purification?

A3: A standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is the correct starting point, but it almost always requires optimization.[4] The standard approach utilizes a C18 stationary phase with a water/acetonitrile mobile phase, both containing an ion-pairing agent like trifluoroacetic acid (TFA).[4] However, due to the challenges mentioned above, you may need to adjust gradients, flow rates, or even explore alternative stationary phases to achieve baseline separation.

Q4: What is the purpose of the 4-Methylbenzyl (4-MeBzl) group on the Penicillamine residue?

A4: The 4-MeBzl group serves as a protecting group for the highly reactive thiol (-SH) side chain of penicillamine.[7] This is crucial during Boc-based SPPS to prevent unwanted side reactions, such as oxidation of the thiol. This protecting group is designed to be removed during the final, strong acid cleavage step, typically with anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[1]

Section 2: Troubleshooting Guide for Purification

This section provides a problem-oriented approach to resolving specific issues you may encounter during the purification process.

Problem 1: Poor Peak Shape (Broadening or Tailing) on RP-HPLC
Potential Cause Explanation & Solution
Peptide Aggregation The hydrophobic 4-MeBzl group and the bulky penicillamine residue can cause peptides to self-associate. Solution: Try dissolving the crude peptide in a stronger solvent like neat acetic acid, formic acid, or a small amount of DMSO before diluting with the initial HPLC mobile phase. Running the purification at a slightly elevated temperature (e.g., 30-40°C) can also disrupt aggregates.
Slow On-Column Kinetics The rigid conformation of the peptide may lead to slow interaction with the C18 stationary phase. Solution: Reduce the flow rate to allow more time for equilibrium. A shallower gradient (e.g., 0.5% change in organic solvent per minute) can also significantly improve peak shape.
Secondary Interactions The peptide may be interacting with residual silanol groups on the silica-based stationary phase. Solution: Ensure your mobile phase contains an adequate concentration of TFA (0.1%). If the problem persists, consider using a column with end-capping or switching to a different stationary phase (e.g., C8 or Phenyl).
Problem 2: Co-elution of Impurities with the Main Product
Potential Cause Explanation & Solution
Closely Related Impurities Deletion sequences (missing one amino acid) or peptides with incompletely removed protecting groups can have very similar hydrophobicity to the target peptide. Solution: This is where methodical optimization is key. First, perform a high-resolution analytical run to determine the optimal gradient. A very shallow gradient around the elution point of your target peptide is often necessary.[8]
Insufficient Resolution The chosen column and mobile phase system may not be adequate. Solution: If optimizing the gradient fails, consider an orthogonal purification strategy. This involves using a second purification method that separates based on a different principle. For example, after an initial RP-HPLC run at low pH (with TFA), you could try a second run at a neutral or high pH (e.g., with an ammonium acetate or ammonium bicarbonate buffer system). This change in pH can alter the charge and hydrophobicity of the peptide and impurities, often leading to a different elution order and improved separation.[9]
Problem 3: No or Very Low Peptide Recovery After Lyophilization
Potential Cause Explanation & Solution
Peptide Adsorption Highly hydrophobic peptides can irreversibly adsorb to glassware or filter membranes. Solution: Silanize your collection tubes and glassware. Before lyophilization, consider adding a small amount of an organic solvent like tert-butanol (10-20% v/v) to the pooled fractions to act as a bulking agent and prevent the peptide from forming a thin, hard-to-recover film.
Incorrect Fraction Collection The UV detector may be picking up non-peptide impurities, leading to incorrect fraction pooling. Solution: Always confirm the identity of the main peak by Mass Spectrometry (MS) before pooling and lyophilization. Collect smaller fractions around the target peak and analyze them individually.

Section 3: Key Experimental Protocols

Protocol 1: Global Deprotection and Cleavage from the Resin

This protocol is designed for the final cleavage of a peptide synthesized using a Boc-strategy, specifically addressing the removal of the 4-MeBzl group from Penicillamine.

Safety First: Anhydrous HF and TFMSA are extremely corrosive and toxic. This procedure must be performed in a specialized, acid-resistant fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • Resin Preparation: Place the dried peptidyl-resin (approx. 1 gram) into a specialized HF-resistant reaction vessel.

  • Scavenger Addition: Add scavengers to the vessel to trap reactive carbocations that will be generated.[5] A common and effective mixture is p-cresol (0.75 g) and p-thiocresol (0.25 g). Scavengers are critical to prevent re-attachment of protecting groups to sensitive residues.[5][6]

  • HF Apparatus Assembly: Assemble the HF cleavage apparatus according to the manufacturer's instructions. Ensure all connections are secure.

  • Cooling: Cool the reaction vessel to 0°C using an ice bath.

  • HF Condensation: Carefully condense approximately 10 mL of anhydrous HF into the reaction vessel.

  • Reaction: Stir the mixture at 0°C for 1-2 hours. The strong acid cleaves the peptide from the resin and removes the Boc and 4-MeBzl protecting groups.[1]

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.

  • Peptide Precipitation: Wash the remaining resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.

  • Extraction & Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid), filter to remove the resin beads, and lyophilize the filtrate to obtain the crude peptide powder.

Protocol 2: Optimized RP-HPLC Purification

This protocol outlines a systematic approach to purifying your penicillamine-containing peptide.

  • Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a strong solvent (e.g., 1 mL of 80% acetic acid) and then dilute with HPLC Buffer A to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm filter.

  • Analytical Scouting Run:

    • Column: C18, 3-5 µm particle size, 4.6 x 150 mm.

    • Buffer A: 0.1% TFA in water.

    • Buffer B: 0.1% TFA in acetonitrile.[4]

    • Gradient: A fast linear gradient, e.g., 5% to 95% Buffer B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 214 nm and 280 nm.

  • Gradient Optimization: Based on the scouting run, design a shallower, focused gradient for the preparative run. For example, if the peptide eluted at 40% Buffer B in the scouting run, a preparative gradient might be 30% to 50% Buffer B over 60 minutes.

  • Preparative Purification:

    • Column: C18, 5-10 µm particle size, 22 x 250 mm (or appropriate size for your sample load).[8]

    • Buffers: Same as analytical.

    • Gradient: The optimized shallow gradient from step 3.

    • Flow Rate: Adjust for the larger column diameter (e.g., 18-20 mL/min).[8]

    • Fraction Collection: Collect fractions (e.g., 5-10 mL) across the main peak.

  • Purity Analysis: Analyze each collected fraction using the analytical HPLC method to identify those with >95% purity.

  • Pooling and Lyophilization: Pool the pure fractions, freeze, and lyophilize to obtain the final purified peptide.

Section 4: Visualized Workflows and Logic

Diagram 1: Purification Strategy Decision Tree

This diagram outlines the logical flow for developing a purification strategy for a sterically hindered peptide.

Purification_Strategy start Crude Peptide Post-Cleavage analytical_hplc Analytical RP-HPLC (Scouting Run) start->analytical_hplc check_purity Assess Peak Shape & Resolution analytical_hplc->check_purity good_purity Acceptable Separation? check_purity->good_purity Good Peak Shape optimize Optimize Gradient & Flow Rate check_purity->optimize Poor Peak Shape prep_hplc Preparative RP-HPLC (Optimized Gradient) good_purity->prep_hplc Yes orthogonal Orthogonal Purification (e.g., High pH RP-HPLC) good_purity->orthogonal No (Co-elution) final_product Final Pure Peptide (>95%) prep_hplc->final_product optimize->analytical_hplc Re-scout re_prep Second Preparative RP-HPLC orthogonal->re_prep re_prep->final_product

Caption: Decision tree for peptide purification strategy.

Diagram 2: Cleavage Cocktail Component Logic

This diagram illustrates the function of each component in a standard TFA cleavage cocktail.

Cleavage_Cocktail cocktail Cleavage Cocktail tfa TFA (Trifluoroacetic Acid) cocktail->tfa scavengers Scavengers (e.g., TIPS, Water, EDT) cocktail->scavengers resin Peptidyl-Resin tfa->resin Cleaves Peptide protecting_groups Protecting Groups (Boc, 4-MeBzl) tfa->protecting_groups Removes Groups carbocations Reactive Carbocations scavengers->carbocations Trap cleaved_peptide Crude Peptide resin->cleaved_peptide protecting_groups->carbocations Generates side_reactions Side Reactions (Alkylation) carbocations->side_reactions Cause

Caption: Roles of cleavage cocktail components.

References

  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • PubMed. (2023). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of Orthogonal RP-HPLC Methods for the Determination of Organic Impurities in Penicillamine Drug Substance. Retrieved from [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]

  • SciSpace. (2000). High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). Retrieved from [Link]

  • ResearchGate. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-UV determination of penicillamine in human plasma. Retrieved from [Link]

  • Books. (2019). Chapter 5: Peptide Manufacturing Methods and Challenges.
  • MDPI. (2020). Quantitative Estimation of D-Penicillamine in Pure and Pharmaceutical Samples Using Inhibitory Kinetic Spectrophotometric Method. Retrieved from [Link]

  • NIH. (n.d.). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of Peptides Containing Boc-L-4-Methylbenzyl-L-Penicillamine

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center dedicated to addressing a common yet significant hurdle in peptide chemistry: the poor solubility of sequences containing the modified amino acid, Boc-L-4-Methylbenzyl-L-Penicillamine. The unique structural characteristics of this residue, specifically the bulky and hydrophobic tert-butyloxycarbonyl (Boc) and 4-methylbenzyl protecting groups, frequently lead to aggregation and precipitation, complicating synthesis, purification, and downstream applications.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. Our goal is to provide you not only with step-by-step instructions but also with the underlying scientific principles to empower you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We've synthesized a peptide containing this compound, and it won't dissolve in our standard aqueous buffers (e.g., PBS, Tris). Why is this happening?

A1: The primary reason for the poor aqueous solubility of your peptide is the highly hydrophobic nature of the this compound residue. Let's break down the contributing factors:

  • The 4-Methylbenzyl Group: This group, attached to the thiol of the penicillamine, is a large, nonpolar aromatic moiety. It significantly increases the overall hydrophobicity of the amino acid side chain, promoting aggregation through hydrophobic interactions between peptide molecules to minimize contact with water.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the N-terminus is also inherently greasy and sterically bulky. Its presence further contributes to the peptide's low affinity for aqueous environments.

  • Intermolecular Hydrogen Bonding: Peptides with a tendency to aggregate can form intermolecular β-sheet structures, which are stabilized by hydrogen bonds. These stable, ordered aggregates are notoriously difficult to solubilize.

The combination of these features creates a molecule that is energetically more stable when interacting with itself (aggregating) rather than with water molecules, leading to precipitation.

Q2: What is the first and most straightforward approach I should try to solubilize my peptide?

A2: The initial and often most effective strategy is to use a small amount of an organic, water-miscible co-solvent to first "wet" and disaggregate the lyophilized peptide powder before adding the aqueous buffer.

The Rationale: Organic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are effective at disrupting the non-polar, hydrophobic interactions that cause peptide aggregation. By adding a small volume of one of these solvents first, you break up the aggregated clusters, allowing individual peptide molecules to be subsequently solvated by the aqueous buffer.

Troubleshooting Protocol 1: Basic Solubilization with an Organic Co-solvent

  • Initial Solvent Addition: To your lyophilized peptide powder, add a small volume of 100% DMSO (a common starting point is 25-50 µL for every 1 mg of peptide).

  • Vortexing: Vortex the vial vigorously for 1-2 minutes to ensure the peptide is fully wetted and a concentrated stock solution is formed. Visually inspect to ensure no solid particles remain.

  • Dilution with Aqueous Buffer: Slowly add your desired aqueous buffer (e.g., PBS, Tris-HCl) to the concentrated organic stock solution in a dropwise manner while gently vortexing. This gradual dilution is crucial to prevent the peptide from crashing out of solution.

  • Final Concentration: Continue adding the buffer until you reach your target final concentration. If you observe any cloudiness or precipitation, you may need to increase the final percentage of the organic co-solvent or explore other methods.

A general rule of thumb is to keep the final concentration of the organic solvent as low as possible for your downstream application, especially if it involves cell-based assays where solvents like DMSO can be toxic.

Q3: We tried using DMSO, but our peptide still precipitates when we add our aqueous buffer. What are our next options?

A3: If a simple organic co-solvent isn't sufficient, the next step is to manipulate the pH of your solution. The net charge of a peptide is highly dependent on pH, and maximizing its charge can significantly improve solubility by increasing electrostatic repulsion between molecules, which counteracts the hydrophobic forces driving aggregation.

The Rationale:

  • Acidic Conditions (pH < 4): At a low pH, acidic residues like Aspartic Acid (Asp) and Glutamic Acid (Glu) will be protonated (neutral charge), while basic residues like Lysine (Lys), Arginine (Arg), and Histidine (His), along with the N-terminus, will be protonated (positive charge). This results in a net positive charge on the peptide, promoting repulsion.

  • Basic Conditions (pH > 9): At a high pH, basic residues will be deprotonated (neutral charge), while acidic residues and the C-terminus will be deprotonated (negative charge), leading to a net negative charge and subsequent repulsion.

Troubleshooting Protocol 2: pH Adjustment for Improved Solubility

  • Determine Peptide pI: First, calculate the theoretical isoelectric point (pI) of your peptide sequence using an online tool. The pI is the pH at which the peptide has no net charge and is typically least soluble. Your goal is to work at a pH at least 2 units away from the pI.

  • Acidic Approach (for peptides with pI > 7):

    • Attempt to dissolve the peptide directly in a dilute aqueous acid, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).

    • Alternatively, use the co-solvent method from Protocol 1, but for the dilution step, use a buffer with a pH of 4 or lower.

  • Basic Approach (for peptides with pI < 7):

    • Attempt to dissolve the peptide in a dilute aqueous base, such as 1% ammonium bicarbonate or 0.1 M ammonium hydroxide.

    • Alternatively, use the co-solvent method from Protocol 1, but for the dilution step, use a buffer with a pH of 9 or higher.

Data Interpretation Table:

Peptide Property Recommended pH Strategy Rationale
Net positive charge at neutral pH (pI > 8)Dissolve in acidic buffer (pH < 6)Maximize positive charge for electrostatic repulsion.
Net negative charge at neutral pH (pI < 6)Dissolve in basic buffer (pH > 8)Maximize negative charge for electrostatic repulsion.
Net neutral charge at neutral pH (pI ~7)Try both acidic and basic conditions.Solubility will be lowest near neutral pH.
Q4: We have strict pH and solvent constraints for our biological assay. Are there any additives we can use to improve solubility under near-physiological conditions?

A4: Yes, when you are constrained by experimental conditions, several additives can be employed to enhance solubility. These work through various mechanisms to disrupt peptide aggregation.

1. Chaotropic Agents:

  • Examples: Guanidinium hydrochloride (GdnHCl) or Urea.

  • Mechanism of Action: These agents disrupt the structure of water, which in turn weakens the hydrophobic interactions that drive peptide aggregation. They can also directly denature secondary structures like β-sheets that contribute to insoluble aggregates.

  • Typical Concentration: Start with low concentrations (e.g., 0.5-2 M) and increase if necessary. Be aware that high concentrations (6-8 M) will denature most proteins and can interfere with biological assays.

2. Detergents:

  • Examples: CHAPS, Triton X-100, or SDS (for non-cellular assays).

  • Mechanism of Action: Detergents are amphipathic molecules that can form micelles around the hydrophobic regions of the peptide, effectively shielding them from the aqueous environment and preventing aggregation.

  • Considerations: The choice of detergent (non-ionic, zwitterionic, or ionic) is critical and depends on your downstream application.

Experimental Workflow for Additive Screening

G cluster_0 Solubility Troubleshooting Workflow Start Lyophilized Peptide Step1 Protocol 1: Add Organic Co-solvent (e.g., DMSO) Start->Step1 Check1 Is Peptide Soluble? Step1->Check1 Step2 Protocol 2: pH Adjustment (away from pI) Check1->Step2 No Success Peptide Solubilized Proceed to Assay Check1->Success Yes Check2 Is Peptide Soluble? Step2->Check2 Step3 Screen Additives: Chaotropes (Urea) or Detergents (CHAPS) Check2->Step3 No Check2->Success Yes Step3->Success Partial or Full Success Fail Consider Peptide Resynthesis (e.g., with solubility tags) Step3->Fail Still Insoluble

Caption: A decision-making workflow for solubilizing challenging peptides.

Part 2: Advanced Considerations & Best Practices

Q5: Could the issue be with the quality of our lyophilized peptide? How should we handle and store these difficult sequences?

A5: Absolutely. The handling and storage of hydrophobic peptides are critical to preventing irreversible aggregation.

  • Avoid Repeated Freeze-Thaw Cycles: Each cycle can promote the formation of aggregates. It is highly recommended to aliquot your concentrated stock solution into single-use volumes and store them at -20°C or -80°C.

  • Proper Lyophilization: If you are performing the lyophilization yourself, ensure that the peptide is dissolved in a suitable solvent system (e.g., with acetonitrile or tert-butanol) before freezing. Flash-freezing in liquid nitrogen is often preferred over slow freezing to create a more amorphous, fluffy powder that is easier to redissolve.

  • Sonication: If you observe particulate matter after attempting to dissolve the peptide, gentle sonication in a water bath for 5-10 minutes can help break up aggregates. However, be cautious as prolonged or high-energy sonication can potentially damage the peptide.

Logical Relationship of Factors Affecting Solubility

G Peptide Peptide Properties (Sequence, pI, Hydrophobicity) Solubility Observed Solubility Peptide->Solubility Inherent Propensity Solvent Solvent System (pH, Co-solvents, Additives) Solvent->Solubility Modulates Interactions Handling Handling & Storage (Aliquoting, Freeze-Thaw) Handling->Solubility Affects Aggregation State

Caption: Interplay of factors governing final peptide solubility.

References

  • Peptide Solubility Guide. GenScript. [Link]

Technical Support Center: Troubleshooting the Kaiser Test with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Kaiser test. This guide is designed for researchers, scientists, and drug development professionals who utilize solid-phase peptide synthesis (SPPS) and rely on the Kaiser test for reaction monitoring. Here, we address common issues and questions, with a particular focus on the challenges posed by sterically hindered amino acids.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Kaiser test?

The Kaiser test is a highly sensitive colorimetric method used to detect the presence of free primary amines.[1] In the context of SPPS, it is primarily used to confirm the completion of the Fmoc-deprotection step, which exposes the N-terminal primary amine of the growing peptide chain.[2][3] The test relies on the reaction of ninhydrin with the primary amine.[4] In a multi-step reaction, two molecules of ninhydrin react with an amino acid.[5] This reaction involves oxidative deamination and decarboxylation of the amino acid, ultimately forming a deep blue-purple colored complex known as Ruhemann's purple.[5][6][7] The intensity of this color is directly proportional to the amount of free primary amine present on the resin.[4][8]

Q2: Why does the Kaiser test sometimes fail with certain amino acids?

The primary reason for failure is steric hindrance. The bulky side chains of some amino acids can physically block the ninhydrin reagent from accessing and reacting with the α-amino group.[5] This is particularly problematic for N-alkylated amino acids and those with bulky side chains near the N-terminus. Additionally, secondary amines, such as the imino acid proline, do not yield the characteristic blue-purple color and instead produce a less distinct yellow or reddish-brown color, which can be difficult to interpret.[1][9]

Q3: Which amino acids are considered "sterically hindered" in the context of the Kaiser test?

While there isn't a definitive list, amino acids with bulky β-branched side chains are notoriously problematic. This includes:

  • Valine (Val)

  • Isoleucine (Ile)

  • N-methylated amino acids (e.g., N-Me-Ala)

  • Other α,α-disubstituted amino acids[10]

The steric bulk of these residues can significantly slow down or even prevent the ninhydrin reaction, leading to false-negative or weak positive results.

Q4: Can the Kaiser test be used for quantitative analysis?

While primarily used as a qualitative test in SPPS, the Kaiser test can be adapted for quantitative measurements of amino acids.[8][11][12] This involves creating a standard curve with known concentrations of an amino acid and measuring the absorbance of the Ruhemann's purple complex at 570 nm.[12] However, for accurate quantification in SPPS, careful validation and consideration of the resin matrix effects are necessary. For imino acids like proline, the absorbance is measured at 440 nm.[12]

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter when using the Kaiser test, especially with difficult amino acid sequences.

Issue 1: False Negative Result After Deprotection of a Sterically Hindered Amino Acid (e.g., Valine, Isoleucine)

Scenario: You have just performed the Fmoc-deprotection step for a resin-bound peptide with an N-terminal Valine. The Kaiser test result is yellow (negative), suggesting the deprotection failed, but you suspect it was successful.

Underlying Cause: The bulky side chain of Valine is sterically hindering the ninhydrin molecule from reaching the newly exposed primary amine. This leads to a very slow or incomplete reaction, resulting in a lack of the characteristic blue color.

Troubleshooting Protocol:

  • Increase Reaction Time and Temperature: Insufficient heating can lead to incomplete color development.[13] Extend the heating time of the Kaiser test from the standard 5 minutes to 10-15 minutes at 100-120°C.[11][14] This provides more energy to overcome the activation barrier imposed by steric hindrance.

  • Ensure Proper Reagent Preparation: The standard Kaiser test kit contains three solutions:

    • Solution 1 (Ninhydrin): 5g of ninhydrin in 100 ml of ethanol.[14]

    • Solution 2 (Phenol): 80g of phenol in 20 ml of ethanol.[11]

    • Solution 3 (KCN/Pyridine): A dilute solution of potassium cyanide (KCN) in pyridine.[3][15] Ensure all reagents are fresh and correctly prepared as their degradation can lead to inaccurate results.

  • Perform a Control Test: Run a parallel Kaiser test on a resin known to have a free primary amine (e.g., after deprotection of Glycine). This will confirm that your reagents and procedure are working correctly.

Parameter Standard ProtocolTroubleshooting Protocol for Hindered Residues
Heating Time 5 minutes10 - 15 minutes
Temperature 100°C[14]110-120°C[3][11]
Observation Immediate blue colorSlow or faint blue color development
Issue 2: Ambiguous Color Result (e.g., Brownish or Faint Blue)

Scenario: The Kaiser test on your peptide-resin yields a brownish or very faint blue color, making it difficult to determine if the coupling reaction is complete.

Underlying Cause: This can be due to several factors:

  • Presence of a secondary amine: Proline and other N-substituted amino acids give a reddish-brown color.[1]

  • Partial Fmoc deprotection: Incomplete deprotection will result in a lower concentration of free amines, leading to a weaker color.

  • Steric hindrance: As discussed, bulky amino acids can give a weaker positive result.

  • Degradation of the Fmoc group: Prolonged or excessive heating during the test can sometimes cause the Fmoc group to be removed, leading to a false positive.[1]

Troubleshooting Workflow:

G start Ambiguous Kaiser Test Result check_proline Is the N-terminal residue Proline or another secondary amine? start->check_proline proline_yes Yes: Expect a yellow/red-brown color. [9] Consider an alternative test like the Chloranil test. check_proline->proline_yes proline_no No check_proline->proline_no check_heating Was excessive heating used? proline_no->check_heating heating_yes Yes: Potential false positive due to Fmoc degradation. [9] Repeat with controlled heating. check_heating->heating_yes heating_no No check_heating->heating_no recouple Assume incomplete reaction. Perform a second coupling. heating_no->recouple retest Retest with the Kaiser test. recouple->retest alternative If still ambiguous, use an alternative test (e.g., TNBS test). retest->alternative

Caption: Troubleshooting workflow for ambiguous Kaiser test results.

Issue 3: Kaiser Test is Consistently Negative Even with Non-Hindered Amino Acids

Scenario: You are getting negative (yellow) results even after the deprotection of simple amino acids like Glycine or Alanine.

Underlying Cause: This strongly suggests a problem with your reagents or the deprotection step itself.

Troubleshooting Steps:

  • Verify Deprotection Solution: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh and active. Piperidine can degrade over time.

  • Check Reagent Integrity: As mentioned in Issue 1, verify that your Kaiser test reagents are correctly prepared and not expired.

  • Resin Washing: Inadequate washing of the resin after the coupling step can leave residual reagents that may interfere with the Kaiser test. Ensure thorough washing with DMF.

III. Alternative Tests for Sterically Hindered and Secondary Amines

When the Kaiser test proves unreliable, several alternative colorimetric tests can be employed.

The Chloranil Test

This test is particularly useful for detecting secondary amines like proline, which give a poor response with the Kaiser test.[1][16]

Principle: The Chloranil test is based on the reaction of p-chloranil with secondary amines in the presence of acetaldehyde to produce a blue or greenish-blue colored complex.[13]

Experimental Protocol:

  • Wash a small sample of resin beads thoroughly with DMF.

  • Add 2-3 drops of acetaldehyde and 2-3 drops of a 2% p-chloranil solution in DMF to the beads.[13]

  • Allow the mixture to stand at room temperature for 5 minutes.[13]

  • Positive Result: A blue or greenish-blue color on the beads indicates the presence of a free secondary amine.[13]

  • Negative Result: The beads remain colorless or light yellow.

The 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test

The TNBS test is a sensitive method for detecting primary amines and can sometimes be more reliable than the Kaiser test for sterically hindered residues.[16]

Principle: TNBS reacts with primary amines to form a yellow-colored trinitrophenyl derivative.

Experimental Protocol:

  • Take a small sample of the resin (5-10 mg) and wash it thoroughly with the appropriate solvent.

  • Add a solution of 1% TNBS in DMF.

  • Add a drop of a base, such as diisopropylethylamine (DIPEA).

  • Observe the color change. A yellow to orange color on the beads indicates the presence of a primary amine.

IV. Concluding Remarks

The Kaiser test is an invaluable tool in solid-phase peptide synthesis; however, its limitations, especially concerning sterically hindered and secondary amino acids, must be understood. By employing the troubleshooting strategies and alternative tests outlined in this guide, researchers can more accurately monitor their peptide synthesis and ensure the integrity of their final products.

References

  • Fiveable. (n.d.). Kaiser Test Definition. Retrieved from [Link]

  • Sapkota, A. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Retrieved from [Link]

  • Karasawa, S., et al. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry, 95(42), 15656–15662. Retrieved from [Link]

  • Hofmann, J., et al. (2019). Kaiser test (ninhydrin-based) for the detection of primary amine groups on the corundum surface. ResearchGate. Retrieved from [Link]

  • Konno, H. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM. Retrieved from [Link]

  • Kaiser ninhydrin test: what's the point of the cyanide? (2016, October 21). Science Madness Discussion Board. Retrieved from [Link]

  • TheJack Forge. (2021, January 11). Ninhydrin Test [Video]. YouTube. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Dittgen, C. L., et al. (2023). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Molecules, 28(21), 7306. Retrieved from [Link]

  • Kumar, P., et al. (2020). A review on solid phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences, 11(4), 5569-5579. Retrieved from [Link]

  • Wikipedia. (n.d.). Ninhydrin. Retrieved from [Link]

  • Friedman, M. (2004). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences. Journal of Agricultural and Food Chemistry, 52(3), 385-406. Retrieved from [Link]

  • NJ Labs. (2023, September 15). Why is Any Viable Amino Acid Technically Ninhydrin Positive Substances? Retrieved from [Link]

  • Dilun Biotechnology. (2025, September 30). Commonly Used Colorimetric Reagents in SPPS peptide solutions. Retrieved from [Link]

  • Amrita-TNAU-OLabs. (n.d.). Quantitative Estimation of Amino Acids by Ninhydrin. Virtual Labs. Retrieved from [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of Penicillamine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of penicillamine-containing peptides. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these molecules. Penicillamine, a synthetic amino acid, introduces specific analytical hurdles due to its reactive thiol group and bulky dimethyl substituents. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity and accuracy of your experimental results.

I. Understanding the Core Challenges

The incorporation of penicillamine into a peptide sequence can significantly alter its physicochemical properties, leading to a range of analytical difficulties in mass spectrometry. Understanding these challenges is the first step toward developing robust analytical methods.

Key Issues at a Glance:
  • Disulfide Bond Scrambling: The free thiol group of penicillamine is highly susceptible to oxidation, leading to the formation of intra- and intermolecular disulfide bonds. This can result in a heterogeneous sample mixture, complicating data interpretation.

  • Metal Adduction: The chelating nature of penicillamine can lead to the formation of adducts with trace metals present in the sample or LC-MS system, resulting in mass shifts and signal suppression.[1]

  • Atypical Fragmentation: The presence of penicillamine can influence peptide fragmentation patterns in tandem mass spectrometry (MS/MS), making sequence identification and localization of the modification challenging.

  • Poor Ionization Efficiency: The overall physicochemical properties of the peptide can be altered by penicillamine, potentially leading to reduced ionization efficiency in electrospray ionization (ESI).

The following sections will delve into each of these challenges, providing detailed explanations and actionable solutions.

II. Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the analysis of penicillamine-containing peptides.

A. Disulfide Bond Scrambling and Unwanted Oxidation

Question 1: I am observing multiple peaks in my chromatogram for a single penicillamine-containing peptide, even though it should be a monomer. What could be the cause?

Answer: This is a classic sign of disulfide bond formation. The free thiol group of penicillamine can readily oxidize to form a disulfide-linked dimer of your peptide. Additionally, if there are other cysteine residues in the sequence, you may observe various disulfide-bridged isoforms. In biological matrices, penicillamine can also form mixed disulfides with other thiols like glutathione.[2]

Causality: The thiol group (-SH) of penicillamine is nucleophilic and can be easily oxidized, especially at neutral to alkaline pH, in the presence of oxygen, or catalyzed by trace metal ions. This leads to the formation of a disulfide bond (-S-S-).

Troubleshooting Steps:

  • Sample Preparation is Critical: The accurate measurement of D-penicillamine and its disulfide is challenging due to the rapid in-vitro oxidation of the free thiol group.[3] Therefore, immediate sample processing or the use of a stabilizing agent is crucial.[3]

  • Alkylation: To prevent disulfide bond formation, the free thiol group should be "capped" through alkylation. This is a standard procedure in proteomics for handling cysteine-containing peptides.[4]

    • Recommended Alkylating Agent: Iodoacetamide (IAM) is a common and effective choice. It reacts with the thiol group to form a stable carbamidomethyl derivative.

  • pH Control: Maintain a low pH (e.g., using formic acid) throughout your sample preparation and LC-MS analysis. Acidic conditions protonate the thiol group, making it less reactive and less prone to oxidation.

Experimental Protocol: Alkylation of Penicillamine-Containing Peptides

This protocol describes a standard procedure for the reduction and alkylation of penicillamine-containing peptides to prevent disulfide bond formation.

Materials:

  • Dithiothreitol (DTT) solution (100 mM in 100 mM ammonium bicarbonate)

  • Iodoacetamide (IAM) solution (200 mM in 100 mM ammonium bicarbonate, freshly prepared and protected from light)

  • Ammonium Bicarbonate (100 mM, pH ~8)

  • Formic Acid (0.1% v/v in water)

  • Peptide sample

Procedure:

  • Reduction:

    • Dissolve your peptide sample in 100 mM ammonium bicarbonate.

    • Add DTT solution to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes. This step ensures any existing disulfide bonds are reduced.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add freshly prepared IAM solution to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching (Optional but Recommended):

    • Add DTT to a final concentration of 10 mM to quench any excess IAM.

    • Incubate for 15 minutes at room temperature.

  • Acidification and Desalting:

    • Acidify the sample with 0.1% formic acid.

    • Proceed with desalting using a C18 ZipTip or equivalent solid-phase extraction method before LC-MS analysis.

Diagram: Alkylation Workflow

AlkylationWorkflow Start Peptide Sample (with free Pen-SH) Reduction Reduction (10 mM DTT, 56°C, 30 min) Start->Reduction Break existing S-S Alkylation Alkylation (20 mM IAM, RT, 30 min, dark) Reduction->Alkylation Cap free -SH Quenching Quenching (10 mM DTT, RT, 15 min) Alkylation->Quenching Remove excess IAM End Alkylated Peptide (ready for LC-MS) Quenching->End

Caption: Workflow for the reduction and alkylation of penicillamine-containing peptides.

B. Metal Adduction

Question 2: I am observing unexpected mass additions to my peptide, often corresponding to +21.98 Da or +62.96 Da. What are these?

Answer: These mass shifts are likely due to the adduction of sodium (+22.99 Da, observed as [M+Na]+) and potassium (+38.96 Da, observed as [M+K]+), which can appear as +21.98 Da and +37.95 Da respectively when replacing a proton in a protonated molecule ([M-H+Na]+ and [M-H+K]+). Penicillamine's structure, which includes a thiol and an amine group, makes it an effective chelator for various metal ions. The replacement of cysteine with penicillamine can significantly impact complex formation with metal ions like nickel(II), zinc(II), and cadmium(II).[1]

Causality: Penicillamine can form stable complexes with metal ions present in solvents, buffers, or leached from glassware and LC components. This chelation can lead to the formation of metal adducts that are detected by the mass spectrometer.

Troubleshooting Steps:

  • Use High-Purity Solvents and Reagents: Employ LC-MS grade water, acetonitrile, and formic acid to minimize metal contamination.

  • Acidify Your Mobile Phases: The use of an organic acid like formic acid (typically 0.1%) in your mobile phases can help to reduce metal adduction by protonating the chelating sites on the peptide.

  • Incorporate a Chelating Agent (with caution): In some cases, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your sample can sequester metal ions. However, be aware that EDTA itself can be detected by the mass spectrometer and may cause ion suppression.

  • Optimize Chromatography: Ensure your chromatographic method effectively separates your peptide of interest from salts and other potential sources of metal ions.

Table 1: Common Metal Adducts and their Monoisotopic Masses

AdductMonoisotopic Mass (Da)Appearance in Spectrum
Sodium (Na+)22.9898[M+Na]+
Potassium (K+)38.9637[M+K]+
Calcium (Ca2+)39.9626[M-2H+Ca]2+
C. Atypical Fragmentation and Data Interpretation

Question 3: My MS/MS spectra for a penicillamine-containing peptide are difficult to interpret, and automated database searches are failing to identify the sequence.

Answer: The bulky β,β-dimethyl groups of penicillamine can sterically hinder fragmentation at adjacent peptide bonds.[5] This can lead to atypical fragmentation patterns and a lack of the expected b- and y-ion series, which are the basis for most peptide sequencing algorithms.

Causality: Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) primarily cleave the peptide backbone. The steric bulk of the penicillamine side chain can influence which backbone bonds are most susceptible to cleavage, leading to a different fragmentation pattern compared to a peptide containing a standard amino acid.

Troubleshooting Steps:

  • Manual Spectral Interpretation: Do not rely solely on automated software. Manually inspect the MS/MS spectra for characteristic neutral losses or unexpected fragment ions.

  • Employ Alternative Fragmentation Techniques:

    • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly effective at cleaving disulfide bonds and is less susceptible to the influence of bulky side chains.[6] It can provide complementary fragmentation information to CID/HCD.

    • Ultraviolet Photodissociation (UVPD): If available, UVPD can induce fragmentation at different sites along the peptide backbone, providing additional data for sequence confirmation.

  • Consider In-Source Decay (ISD): In MALDI-based experiments, in-source decay can provide sequence information, particularly c- and z-type ions, which can complement CID data.[7][8][9]

Diagram: Fragmentation Logic

FragmentationLogic cluster_CID_HCD CID / HCD cluster_ETD ETD b-ions b-ions y-ions y-ions c-ions c-ions z-ions z-ions Peptide Pen-Peptide Precursor Ion Peptide->b-ions Backbone Cleavage Peptide->y-ions Backbone Cleavage Peptide->c-ions Radical-driven Cleavage Peptide->z-ions Radical-driven Cleavage

Sources

Storage and handling of Boc-L-4-Methylbenzyl-L-Penicillamine to prevent degradation.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Boc-L-4-Methylbenzyl-L-Penicillamine

Welcome to the technical support hub for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its lifecycle in your laboratory. Here, we move beyond simple instructions to explain the chemical principles behind our recommendations, empowering you to make informed decisions and troubleshoot effectively.

Product Fundamentals & Critical Vulnerabilities

This compound is a protected amino acid derivative featuring two key protective groups: the tert-butyloxycarbonyl (Boc) group on the amine and the 4-methylbenzyl (pMeBzl) group on the thiol. Understanding the vulnerabilities of these groups is paramount to preventing degradation.

  • Acid Lability of the Boc Group : The Boc group is notoriously sensitive to acid.[1][2] Exposure to strong acids, or even prolonged contact with milder acidic conditions (e.g., certain buffers, protic solvents), can lead to premature deprotection, yielding the free amine and compromising your synthesis.

  • Oxidation of the Thiol Moiety : The penicillamine core contains a sulfur atom. Although protected by the 4-methylbenzyl group, the thiol moiety is the site of potential oxidation, especially if the protecting group is compromised. Thiol oxidation is a common degradation pathway for related compounds, often accelerated by exposure to air (oxygen), light, and trace metal contaminants.[3][4][5]

Maintaining the integrity of this compound, therefore, hinges on meticulously controlling its chemical and physical environment.

Long-Term Storage & Stability

Proper storage is the first and most critical line of defense against degradation. The solid form of the compound is significantly more stable than solutions.

Table 1: Recommended Storage Conditions

FormTemperatureAtmosphereLight Conditions
Solid Powder (Unopened) -20°C[]StandardProtect from light
Solid Powder (Opened) -20°C[]Inert Gas (Argon/Nitrogen)Store in amber vial
Stock Solutions -20°C to -80°CInert Gas (Argon/Nitrogen)Store in amber vial

Causality Behind the Conditions:

  • Temperature (-20°C): Low temperatures are essential to minimize the rate of all chemical degradation pathways. For the un-Boc-protected analogue, S-4-Methylbenzyl-L-penicillamine, storage at -20°C is also recommended.[]

  • Inert Atmosphere: After opening the original container, the headspace should be flushed with an inert gas like argon or nitrogen before resealing.[3] This displaces atmospheric oxygen, directly inhibiting oxidative degradation of the thiol group.

  • Light Protection: Storing the compound in the dark, preferably in an amber glass vial, prevents photochemical reactions that can lead to degradation.

Reconstitution & Handling Workflow

Preparing solutions of this compound requires careful attention to solvent choice and technique to prevent immediate degradation.

Step-by-Step Reconstitution Protocol
  • Equilibration: Allow the vial of the solid compound to warm to room temperature for at least 20-30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which could introduce water and facilitate hydrolysis.

  • Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent. Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) are common choices for peptide synthesis applications. Avoid acidic solvents.

  • Inert Gas Purge: Before adding the solvent, briefly flush the vial containing the solid with a gentle stream of argon or nitrogen.

  • Dissolution: Add the desired volume of anhydrous solvent to the vial using a syringe through a septum cap to maintain the inert atmosphere. Gently swirl or vortex to dissolve. Avoid vigorous shaking, which can introduce dissolved oxygen.

  • QC Check (Self-Validation): The resulting solution should be clear and colorless. Any sign of yellowing, cloudiness, or particulate matter may indicate degradation or poor solubility, and the solution should be discarded.

  • Aliquoting & Storage: Immediately dispense the solution into smaller, single-use aliquots in amber, tightly sealed vials. Flush the headspace of each aliquot vial with inert gas before capping. Store aliquots at -20°C or -80°C. This strategy minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Workflow Visualization

The following diagram illustrates the critical decision points in the handling process to ensure compound integrity.

G cluster_storage Storage cluster_prep Preparation Solid Solid Compound (-20°C, Dark) Equilibrate Equilibrate to RT (Prevents Condensation) Solid->Equilibrate Begin Use Inert Flush with Inert Gas (Displaces O2) Equilibrate->Inert Solvent Add Anhydrous Aprotic Solvent Inert->Solvent QC QC Check: Clear & Colorless? Solvent->QC Aliquot Aliquot into Single-Use Vials (Minimize Freeze-Thaw) QC->Aliquot  Yes Discard Discard Reagent QC->Discard  No StoreSol Store Solution (-20°C to -80°C, Inert Gas) Aliquot->StoreSol

Caption: Workflow for proper reconstitution and handling.

Troubleshooting Guide

Q1: I opened a new vial of the solid compound, and it has a faint yellow tint. Is it still usable?

  • Potential Cause: This could be an early sign of oxidation. The 4-methylbenzyl protecting group offers substantial, but not infinite, protection. Minor discoloration may be due to trace amounts of oxidized species formed during synthesis or long-term storage.

  • Recommended Action: Proceed with caution. Prepare a small test solution and analyze its purity by a sensitive method like HPLC or LC-MS. Compare the purity profile to the Certificate of Analysis (CoA). If the purity is within specification (>98-99%), it may be usable for non-critical applications. For demanding syntheses, using a new, pure white lot is strongly advised.

Q2: My reconstituted solution turned yellow after a few days in the freezer. What happened?

  • Potential Cause: This is a classic sign of degradation in solution. The most likely culprits are:

    • Oxidation: Insufficient inert gas blanketing before storage allowed oxygen in the headspace to react with the compound.

    • Acid-Catalyzed Deprotection: If the solvent contained acidic impurities (e.g., from degradation of DCM) or if the vial was not properly cleaned, it could catalyze the removal of the Boc group.

  • Recommended Action: Discard the solution. It is not reliable for synthesis. Review your reconstitution and aliquoting protocol. Ensure you are using high-purity, anhydrous solvents and are diligently flushing each vial with inert gas before sealing and freezing.

Q3: My peptide synthesis reaction using this reagent is showing a new, unexpected byproduct peak in the LC-MS. Could the reagent be the cause?

  • Potential Cause: Yes. If the this compound has partially degraded, you could be introducing impurities into your reaction. The primary impurity would be the Boc-deprotected version of the molecule. This free amine could react with your activated amino acids, leading to undesired side products.

  • Recommended Action:

    • Analyze the Reagent: Run an LC-MS analysis on your stock solution of this compound to confirm its purity.

    • Review Conditions: Ensure your own reaction conditions are not inadvertently causing deprotection. For example, the Boc group is labile to strong acids like Trifluoroacetic Acid (TFA), which is often used in peptide synthesis for deprotection steps.[1][7] Ensure that exposure to such reagents only occurs at the intended step.

    • Use Fresh Reagent: If the reagent's purity is questionable, repeat the experiment using a freshly prepared solution from a reliable solid stock.

Frequently Asked Questions (FAQs)

Q: Can I store the solid compound at 4°C instead of -20°C? A: While some suppliers may list storage at 0-8°C or 4°C, storage at -20°C is the best practice for maximizing long-term stability and minimizing the risk of slow thermal and oxidative degradation, especially after the container has been opened.[][8][9][10]

Q: Is it necessary to use an inert gas if I plan to use the entire solution within a day? A: Yes. Oxidation can occur relatively quickly in solution at room temperature, especially in the presence of light and oxygen.[3] For the time it takes to weigh the compound, dissolve it, and prepare your reaction, flushing with an inert gas is a quick and simple step that provides crucial protection and ensures the highest quality for your experiment.

Q: What are the primary safety precautions for handling this compound? A: As with any laboratory chemical, standard personal protective equipment (PPE) including safety glasses, gloves, and a lab coat should be worn.[11][12] Handle the powder in a well-ventilated area or chemical fume hood to avoid inhalation.[12] While this specific compound doesn't have extensive hazard data, related penicillamine compounds can cause skin and eye irritation.[12][13] Always consult the Safety Data Sheet (SDS) provided by the supplier for the most detailed information.[11][12][13]

Q: My protocol involves acidic conditions. How stable is this compound? A: The Boc protecting group is specifically designed to be removed by acid.[1][14] It is stable to basic and nucleophilic conditions but will be cleaved by strong acids like TFA or HCl in methanol.[1] Therefore, this reagent is incompatible with acidic reaction steps where the N-terminal amine needs to remain protected. Its use is intended for synthetic schemes where the Boc group is removed at a specific, controlled step.

References

  • tert-Butyloxycarbonyl protecting group - Wikipedia. Wikipedia. [Link]

  • Handling thiols in the lab : r/chemistry - Reddit. Reddit. [Link]

  • Thiols | Safety Services - UCL – University College London. University College London. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • shows the cleavage conditions for the Boc group | Download Table - ResearchGate. ResearchGate. [Link]

  • Boc Protected Compounds - Hebei Boze Chemical Co., Ltd. Hebei Boze Chemical Co., Ltd. [Link]

  • Reagents & Solvents: How to Work with Thiols - Department of Chemistry : University of Rochester. University of Rochester. [Link]

  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - MDPI. MDPI. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

Sources

Validation & Comparative

Boc-L-4-Methylbenzyl-L-Penicillamine vs S-Trityl-L-Penicillamine in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Sulfhydryl Protection Strategies: Boc-L-4-Methylbenzyl-L-Penicillamine vs. S-Trityl-L-Penicillamine in Peptide Synthesis

For Immediate Publication

Abstract

The incorporation of the non-proteinogenic amino acid L-Penicillamine (Pen) into peptide sequences offers unique advantages, notably the introduction of conformational constraints due to the gem-dimethyl groups on its β-carbon, which can enhance peptide stability and receptor selectivity.[1][2] However, the successful synthesis of penicillamine-containing peptides hinges on a robust protecting group strategy for its reactive sulfhydryl (thiol) side chain. This guide provides a comprehensive comparison of two prevalent protected penicillamine derivatives: this compound and S-Trityl-L-Penicillamine. The choice between these reagents is not merely a selection of a thiol protecting group but a commitment to a broader synthetic methodology—the quasi-orthogonal Boc/Bzl strategy or the fully orthogonal Fmoc/tBu strategy, respectively. We will dissect the chemical rationale, experimental protocols, and strategic implications of selecting one over the other, providing researchers with the data-driven insights needed to optimize their synthetic outcomes.

Introduction: The Strategic Importance of Protecting Groups in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on a solid support.[3] To ensure the specific and controlled formation of peptide bonds, reactive functionalities on the amino acids must be temporarily masked with protecting groups (PGs).[4] The two most critical sites for protection are the α-amino group (temporary protection, removed at each cycle) and the side chains of reactive amino acids (permanent protection, removed at the end of the synthesis).

The efficacy of a synthesis strategy is largely defined by its orthogonality —the ability to selectively remove one class of protecting groups in the presence of others.[5][6][7] This principle governs the two dominant SPPS strategies:

  • Boc/Bzl Strategy: Employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and typically more acid-stable benzyl (Bzl)-based groups for side-chain protection. Since both are removed by acid, this system is considered "quasi-orthogonal," relying on differential acid lability.[4][7] Nα-Boc groups are removed with moderate acid (e.g., 25-50% TFA in DCM), while side-chain Bzl groups require very strong acids like anhydrous Hydrogen Fluoride (HF).[3][7]

  • Fmoc/tBu Strategy: A truly orthogonal system where the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the Nα-terminus and acid-labile groups like tert-butyl (tBu) or trityl (Trt) protect the side chains.[4][7] This allows for the removal of Nα-protection with a base (e.g., piperidine) without affecting the side-chain PGs, offering greater flexibility for complex syntheses.

This compound fits squarely into the Boc/Bzl framework, while S-Trityl-L-Penicillamine (commercially available as Fmoc-L-Pen(Trt)-OH) is a key component of the Fmoc/tBu strategy.[8][9]

Comparative Analysis of Penicillamine Protecting Group Strategies

The choice between the 4-methylbenzyl (Meb) and trityl (Trt) protecting groups for the penicillamine thiol dictates the entire synthetic workflow, from coupling cycles to the final cleavage conditions.

This compound: The Robust Workhorse

This derivative utilizes the Boc group for Nα-protection and the 4-methylbenzyl (Meb or 4-MeBzl) group for the thiol side chain, situating it within the classical Boc/Bzl synthesis paradigm.[8][10]

  • Chemical Stability: The S-Meb thioether bond is highly stable. It is resistant to the repetitive moderate acid treatments (TFA/DCM) used for Nα-Boc deprotection throughout the synthesis, preventing premature deprotection and potential side reactions like disulfide formation.[8]

  • Deprotection Mechanism & Conditions: Removal of the Meb group requires a strong acidolysis step, typically performed concurrently with cleavage from the resin. This is achieved using hazardous strong acids such as anhydrous Hydrogen Fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][11] The reaction proceeds via an SN1 or SN2 mechanism depending on the acid strength. Under "high HF" conditions (e.g., 90% HF), the SN1 pathway is favored.

  • Scavengers are Critical: During strong acid cleavage, the liberated benzyl-type carbocations are highly reactive and can re-attach to sensitive residues like tryptophan or methionine, or cause other side reactions. Therefore, a "cocktail" of scavenger molecules, such as p-cresol and p-thiocresol, is essential to capture these cations and ensure high recovery of the desired peptide thiol.[11][12]

S-Trityl-L-Penicillamine: The Orthogonal Specialist

Typically used as Fmoc-L-Pen(Trt)-OH , this derivative employs the base-labile Fmoc group for Nα-protection and the highly acid-labile trityl (Trt) group for the thiol.[9][13][]

  • Chemical Stability: The S-Trityl group is stable to the basic conditions (piperidine) used for Nα-Fmoc removal, making it perfectly suited for the orthogonal Fmoc/tBu strategy.[7] Its bulkiness also provides steric hindrance against unwanted side reactions.

  • Deprotection Mechanism & Conditions: The Trityl group is exceptionally sensitive to acid due to the remarkable stability of the triphenylmethyl carbocation it forms upon cleavage. It is readily removed with standard TFA cocktails used for the final cleavage of peptides from most acid-labile resins (e.g., Wang, Rink Amide).[15] This avoids the need for HF.

  • Selective Deprotection: The high acid lability of the Trt group can be exploited for selective on-resin deprotection using very dilute acid (e.g., 1-5% TFA in DCM), allowing for on-resin modification of the penicillamine thiol, such as cyclization or conjugation, while other acid-labile side chains (like tBu) remain protected.[8]

Head-to-Head Performance Data Summary

FeatureThis compoundS-Trityl-L-Penicillamine (as Fmoc-Pen(Trt)-OH)
SPPS Strategy Boc/BzlFmoc/tBu
Nα-Protecting Group Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Thiol Protecting Group 4-Methylbenzyl (Meb)Trityl (Trt)
Nα-Deprotection Reagent Moderate Acid (e.g., 25-50% TFA in DCM)Base (e.g., 20% Piperidine in DMF)
Thiol Deprotection / Cleavage Strong Acid: HF or TFMSA with scavengers[3][11]Mild Acid: TFA-based cocktail (e.g., TFA/TIS/H₂O)[15]
Orthogonality Quasi-orthogonal: Relies on differential acid lability.[4][7]Fully Orthogonal: Base/acid protection scheme.[4][7]
Key Advantage High stability of the S-Meb group prevents premature deprotection during synthesis.Mild final cleavage conditions; allows for selective on-resin thiol manipulation.
Key Disadvantage Requires extremely harsh and hazardous final cleavage conditions (HF).The Trityl group can be prematurely lost with very acid-sensitive resins or linkers.
Best Suited For Routine synthesis of robust peptides where on-resin side-chain modification is not required.Synthesis of complex, sensitive peptides; peptides requiring on-resin cyclization or modification.[9]

Experimental Protocols & Workflows

Workflow Visualizations

The fundamental difference in the synthetic cycles is illustrated below.

Boc_SPPS_Workflow cluster_cycle Repetitive Synthesis Cycle Boc_Deprotection Nα-Boc Deprotection (25-50% TFA/DCM) Neutralization Neutralization (e.g., 10% DIEA/DMF) Boc_Deprotection->Neutralization Wash Coupling Amino Acid Coupling (Boc-AA-OH, Activator) Neutralization->Coupling Wash Coupling->Boc_Deprotection Wash & Repeat 'n' times Cleavage Final Cleavage & Deprotection (HF / p-cresol / p-thiocresol) [S-Meb group removed] Coupling->Cleavage Completed Sequence Start Resin-AA1-S-Meb Start->Boc_Deprotection Final_Peptide Final Peptide Cleavage->Final_Peptide

Caption: Boc/Bzl SPPS workflow for Boc-Pen(Meb)-OH.

Fmoc_SPPS_Workflow cluster_cycle Repetitive Synthesis Cycle Fmoc_Deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Fmoc_Deprotection->Coupling Wash Coupling->Fmoc_Deprotection Wash & Repeat 'n' times Cleavage Final Cleavage & Deprotection (TFA / TIS / H₂O) [S-Trt group removed] Coupling->Cleavage Completed Sequence Start Resin-AA1-S-Trt Start->Fmoc_Deprotection Final_Peptide Final Peptide Cleavage->Final_Peptide

Caption: Fmoc/tBu SPPS workflow for Fmoc-Pen(Trt)-OH.

Protocol: Incorporation of Protected Penicillamine

This protocol outlines a single coupling cycle. Assume the synthesis is proceeding on a 0.1 mmol scale on a suitable resin.

  • Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Nα-Deprotection:

    • For Boc-SPPS: Add 2 mL of 25% (v/v) TFA in dichloromethane (DCM). Agitate for 1 minute. Drain. Add another 2 mL of the TFA/DCM solution and agitate for 20-30 minutes. Drain and wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (5x).[3]

    • For Fmoc-SPPS: Add 2 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes. Drain. Add another 2 mL of the piperidine/DMF solution and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5x).[16]

  • Coupling:

    • In a separate vessel, pre-activate the protected penicillamine derivative (0.4 mmol, 4 eq.) with an activator like HBTU (0.38 mmol, 3.8 eq.) and a base like N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) in 1.5 mL of DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate at room temperature for 1-2 hours. (Note: Sterically hindered residues like penicillamine may require longer coupling times or double coupling).

  • Monitoring & Washing: Perform a ninhydrin test to confirm the reaction has gone to completion (a negative result indicates a free primary amine is absent).[16] If incomplete, repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.

Protocol: Final Cleavage and Deprotection

Safety Precaution: The use of HF is extremely hazardous and requires specialized equipment, training, and safety protocols. These operations must be performed in a dedicated, HF-rated fume hood.

A. Boc-Pen(Meb) Peptide Cleavage (High HF Method)

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin (approx. 0.1 mmol) in a specialized HF-rated reaction vessel.

  • Add scavengers: 50 µL of p-cresol and 50 µL of p-thiocresol.[11]

  • Cool the vessel to 0°C in an ice bath.

  • Carefully condense approximately 1 mL of anhydrous HF into the vessel.

  • Stir the mixture at 0°C for 1 hour.[11][12]

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resulting peptide-resin mixture with cold diethyl ether to remove the cleaved protecting groups and scavengers.

  • Extract the crude peptide with an appropriate aqueous solvent (e.g., 10% acetic acid).

  • Lyophilize the aqueous extract to obtain the crude peptide powder.

B. Fmoc-Pen(Trt) Peptide Cleavage

  • Dry the peptide-resin thoroughly under vacuum.

  • Prepare a cleavage cocktail. A standard Reagent R cocktail is 2 mL of TFA / triisopropylsilane (TIS) / water (95:2.5:2.5 v/v/v).[15]

  • Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under vacuum.

Conclusion and Expert Recommendations

The selection between this compound and S-Trityl-L-Penicillamine is a strategic decision that defines the entire peptide synthesis workflow.

  • Choose this compound for:

    • Syntheses where robustness and the prevention of premature side-chain deprotection are paramount.

    • Peptides that are stable to strong acids and do not contain highly sensitive residues that could be damaged by HF.

    • Laboratories fully equipped and trained for handling hazardous reagents like anhydrous HF.

  • Choose S-Trityl-L-Penicillamine (as Fmoc-Pen(Trt)-OH) for:

    • The synthesis of complex, multi-disulfide, or sensitive peptides that cannot withstand harsh acidolysis.

    • Projects requiring on-resin side-chain modifications, such as the formation of specific disulfide bridges or the attachment of reporter tags to the penicillamine thiol.[9]

    • Maximizing laboratory safety by avoiding the use of HF.

Ultimately, the Fmoc/Trt strategy offers greater flexibility and milder conditions, making it the preferred method for complex and delicate targets in modern peptide research and drug development. The Boc/Meb approach, while older, remains a viable and cost-effective option for the production of simpler, more robust penicillamine-containing peptides.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. (Note: General reference for SPPS principles)
  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.[6]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 21, 2026, from [Link][7]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 21, 2026, from [Link][8]

  • Tam, J. P., & Merrifield, R. B. (1986). Improved deprotection of cysteine-containing peptides in HF. International journal of peptide and protein research, 28(5), 498-507.[11][12]

  • Improved deprotection of cysteine-containing peptides in HF. (1986). R Discovery. Retrieved January 21, 2026, from [Link][12]

  • Fields, G. B. (2002). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Methods in enzymology, 348, 259-271.
  • Pal, M., & Sarma, K. D. (2012). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of peptide science, 18(11), 695-699.[17]

  • Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and minimization of cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of organic chemistry, 62(13), 4307–4312. (Note: General reference for SPPS methods like ninhydrin test)[16]

  • Gajewiak, J., Christensen, S., Dowell, C., Hararah, F., Fisher, F., Huynh, P. N., ... & McIntosh, J. M. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts through a Non-Opioid-Based Mechanism. Journal of medicinal chemistry, 64(13), 9271–9278.[18]

  • Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. (2021). NIH National Library of Medicine. Retrieved January 21, 2026, from [Link][2]

  • Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. (2015). Request PDF on ResearchGate. Retrieved January 21, 2026, from [Link][19]

  • Fmoc-S-trityl-L-penicillamine. (n.d.). Anaspec. Retrieved January 21, 2026, from [Link][13]

  • Removal of S-Trityl Groups. (n.d.). AAPPTec. Retrieved January 21, 2026, from [Link][15]

  • Bartalucci, G., Crivellente, F., & Di Furia, F. (2001). Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. The Journal of organic chemistry, 66(22), 7384–7390.[20]

  • Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts through a Non-Opioid-Based Mechanism. (2021). ResearchGate. Retrieved January 21, 2026, from [Link][21]

  • Murakami, S., Brudy, C., Bachmann, M., Takemoto, Y., & Pieber, B. (2023). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Synthesis, 55(09), 1367-1374.[22]

Sources

A Senior Application Scientist's Guide: Comparing Boc and Fmoc Strategies for Penicillamine Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Penicillamine

In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a critical strategy for modulating structure, stability, and biological activity. Penicillamine (Pen), a β,β-dimethylated analog of cysteine, stands out for its ability to introduce significant conformational constraints. The gem-dimethyl group on its β-carbon restricts the chi-1 (χ1) dihedral angle, profoundly influencing the peptide backbone's local geometry. This structural rigidity can enhance proteolytic stability and receptor binding affinity, making it a valuable component in drug design.[1] However, this same steric bulk presents a formidable challenge during solid-phase peptide synthesis (SPPS), demanding careful consideration of the synthetic strategy to ensure high-yield and high-purity outcomes.

This guide provides an in-depth comparison of the two predominant SPPS methodologies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry—specifically for the incorporation of penicillamine. We will explore the mechanistic rationale behind each strategy, address common pitfalls such as incomplete coupling and racemization, and provide field-proven protocols to empower researchers in drug development and chemical biology.

The Core Chemistry: A Tale of Two Orthogonal Philosophies

The choice between Boc and Fmoc strategies hinges on a fundamental difference in their chemical orthogonality: the nature of the temporary α-amino protecting group and the conditions required for its removal.[] This primary distinction dictates the entire synthetic workflow, from the selection of side-chain protecting groups to the final cleavage from the solid support.

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection. Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[] Consequently, the permanent side-chain protecting groups and the resin linker must be stable to repeated TFA treatments and are cleaved at the end of the synthesis with a much stronger acid, such as anhydrous hydrogen fluoride (HF).[3]

  • Fmoc Strategy: This now widely adopted method employs the base-labile Fmoc group for Nα-protection.[4] The Fmoc group is removed under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] This allows for the use of acid-labile side-chain protecting groups and linkers, which are removed concomitantly during the final cleavage step with TFA.[4][5]

The following diagram illustrates the core cyclical workflows for both strategies.

SPPS_Strategies cluster_boc Boc Strategy Workflow cluster_fmoc Fmoc Strategy Workflow boc_start Boc-AA-Resin boc_deprotect TFA Deprotection (Remove Boc) boc_start->boc_deprotect boc_wash_neut Wash & Neutralize (DIEA) boc_deprotect->boc_wash_neut boc_couple Couple next Boc-AA boc_wash_neut->boc_couple boc_wash Wash boc_couple->boc_wash boc_end Repeat Cycle boc_wash->boc_end boc_end->boc_deprotect for next residue boc_cleave HF Cleavage boc_end->boc_cleave synthesis complete fmoc_start Fmoc-AA-Resin fmoc_deprotect Piperidine Deprotection (Remove Fmoc) fmoc_start->fmoc_deprotect fmoc_wash Wash fmoc_deprotect->fmoc_wash fmoc_couple Couple next Fmoc-AA fmoc_wash->fmoc_couple fmoc_wash2 Wash fmoc_couple->fmoc_wash2 fmoc_end Repeat Cycle fmoc_wash2->fmoc_end fmoc_end->fmoc_deprotect for next residue fmoc_cleave TFA Cleavage fmoc_end->fmoc_cleave synthesis complete

Caption: High-level comparison of the cyclical steps in Boc and Fmoc solid-phase peptide synthesis.

Strategic Considerations for Penicillamine Incorporation

The gem-dimethyl group of penicillamine imposes significant steric hindrance at the α-carbon, which can dramatically slow down the kinetics of the coupling reaction. This necessitates a carefully optimized approach, regardless of the chosen strategy.

Side-Chain Protection: A Critical First Step

The nucleophilic thiol side-chain of penicillamine must be protected throughout the synthesis to prevent unwanted side reactions, most notably oxidation to form disulfide bonds. The choice of protecting group is dictated by the orthogonality of the overall strategy.

  • For Boc SPPS: The thiol is typically protected with a benzyl-type group, which is stable to the repeated TFA deprotection steps. The 4-methylbenzyl (MeBzl) group is a common and effective choice, leading to the use of Boc-Pen(4-MeBzl)-OH . This protecting group is efficiently removed during the final, harsh HF cleavage step.

  • For Fmoc SPPS: An acid-labile protecting group is required that is stable to the basic conditions of Fmoc removal. The bulky trityl (Trt) group is the gold standard for this purpose, making Fmoc-Pen(Trt)-OH the derivative of choice.[1] The Trt group is cleanly cleaved by TFA during the final deprotection and release from the resin.

The Coupling Reaction: Overcoming Steric Hindrance

Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt), are often insufficient to achieve complete and timely coupling of the sterically demanding penicillamine residue. Incomplete coupling leads to deletion sequences, which are challenging to separate from the target peptide.

To overcome this kinetic barrier, more potent activating reagents are essential. Modern uronium/aminium and phosphonium salt-based reagents are highly recommended.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings, HATU forms a highly reactive OAt-ester, which is particularly effective for coupling hindered amino acids.[6][7]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and often more economical alternative to HATU, HCTU also demonstrates excellent performance for hindered couplings.[8]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that avoids the potential for guanidinylation of the N-terminus, a side reaction sometimes observed with uronium reagents like HATU and HCTU.[8]

Causality of Choice: The enhanced reactivity of these reagents stems from the formation of active esters (OAt or OBt) that are better leaving groups, accelerating the nucleophilic attack by the resin-bound amine. For penicillamine, this accelerated rate is crucial to drive the reaction to completion within a reasonable timeframe, minimizing the risk of incomplete coupling. Double coupling (repeating the coupling step) is a common and advisable practice to ensure maximum incorporation efficiency.

Minimizing Racemization: A Key Quality Parameter

The risk of racemization (or more accurately, epimerization) is highest during the carboxyl group activation step of the amino acid to be coupled.[9] The abstraction of the α-proton is facilitated by the electron-withdrawing activated carboxyl group. While urethane-based protecting groups like Boc and Fmoc are designed to suppress this via an oxazolone-inhibiting mechanism, the extended reaction times and forcing conditions required for penicillamine can increase the risk.

The use of additives like HOBt or its safer and often more effective successor, Oxyma Pure (Ethyl cyanohydroxyiminoacetate) , is critical.[10] These additives act as activated ester intermediates that are less prone to racemization than other activated species and help to maintain the stereochemical integrity of the penicillamine residue.

Head-to-Head Comparison: Boc vs. Fmoc for Penicillamine

FeatureBoc Strategy (with Boc-Pen(4-MeBzl)-OH)Fmoc Strategy (with Fmoc-Pen(Trt)-OH)Senior Scientist's Insight
Nα-Deprotection Repeated TFA treatment.Mild base (e.g., 20% piperidine in DMF).[1]Winner: Fmoc. The mildness of Fmoc deprotection is a significant advantage, preserving acid-sensitive functionalities and reducing the cumulative risk of side-chain protecting group loss during synthesis.
Coupling Efficiency Requires potent activators (e.g., HBTU/HOBt). Double coupling is highly recommended.Requires potent activators (e.g., HATU, HCTU).[8] Double coupling is highly recommended.Draw. The core challenge of steric hindrance is present in both strategies. Success is less dependent on the strategy itself and more on the use of powerful coupling reagents.
Risk of Racemization Can be significant due to the need for strong activation. Use of HOBt is crucial.Can be significant. Use of additives like Oxyma Pure is recommended. Coupling with reagents like DEPBT can minimize racemization for sensitive residues.[8]Draw. The risk is inherent to coupling a hindered amino acid. Mitigation strategies are available and necessary for both approaches.
Final Cleavage Harsh conditions (Anhydrous HF). Requires specialized, hazardous equipment.Mild conditions (TFA with scavengers).[4] Standard laboratory equipment is sufficient.Winner: Fmoc. TFA is significantly easier and safer to handle than HF, making the process more accessible and scalable.
Side Reactions Risk of t-butylation from Boc-deprotection byproducts. HF can cause other side reactions if not properly scavenged.[3]Piperidine can form adducts with sensitive groups. The Trt cation released during cleavage must be effectively scavenged to prevent re-attachment.Winner: Fmoc. While both have potential side reactions, those associated with the milder Fmoc chemistry are generally considered easier to manage and control.
Cost Boc-amino acids are generally less expensive.[][] However, the cost and hazard of HF must be considered.Fmoc-amino acids and potent coupling reagents (HATU) are more expensive.[]Context-Dependent. For a single synthesis, Fmoc reagents may be costlier. For overall lab safety, infrastructure, and ease of use, the Fmoc strategy often proves more cost-effective in the long run.
Compatibility Better for synthesizing highly hydrophobic peptides where aggregation is an issue, as TFA can help disrupt secondary structures.[]Preferred for peptides with acid-sensitive modifications like glycosylation or phosphorylation, which would not survive HF cleavage.Application-Specific. The choice may be dictated by other residues in the sequence. For most standard peptides, Fmoc offers greater versatility.

Experimental Protocols: A Practical Guide

The following protocols represent self-validating systems. Each includes monitoring steps (e.g., the ninhydrin test) to confirm the completion of critical reactions before proceeding, ensuring the integrity of the synthesis.

Workflow Visualization

Experimental_Workflow cluster_prep Resin Preparation cluster_cycle SPPS Cycle for Penicillamine cluster_final Cleavage and Purification Resin_Swell 1. Swell Resin (e.g., in DCM/DMF) First_AA_Load 2. Load First Amino Acid Resin_Swell->First_AA_Load Capping 3. Cap Unreacted Sites First_AA_Load->Capping Deprotection 4. Nα-Deprotection (TFA for Boc, Piperidine for Fmoc) Capping->Deprotection Wash_Neut 5. Wash & Neutralize (Boc only) Deprotection->Wash_Neut Boc Strategy Pen_Coupling 6. Couple Penicillamine (Use HATU/HCTU, Double Couple) Deprotection->Pen_Coupling Fmoc Strategy Wash_Neut->Pen_Coupling Ninhydrin_Test 7. Monitor with Ninhydrin Test Pen_Coupling->Ninhydrin_Test Repeat_Coupling Repeat Coupling Ninhydrin_Test->Repeat_Coupling Positive (Blue) Next_Cycle Proceed to Next AA Ninhydrin_Test->Next_Cycle Negative (Clear) Repeat_Coupling->Pen_Coupling Final_Deprotect 8. Final Nα-Deprotection Next_Cycle->Final_Deprotect Sequence Complete Cleavage 9. Cleave from Resin (HF for Boc, TFA for Fmoc) Final_Deprotect->Cleavage Precip_Wash 10. Precipitate & Wash Peptide Cleavage->Precip_Wash Purification 11. Purify via HPLC Precip_Wash->Purification Analysis 12. Characterize (Mass Spec) Purification->Analysis

Caption: A generalized experimental workflow for incorporating penicillamine via SPPS.

Protocol 1: Fmoc-Strategy Incorporation of Penicillamine

This protocol is adapted for manual synthesis on a 0.1 mmol scale using Rink Amide resin for a C-terminal amide.

  • Resin Preparation: Swell 135 mg of Rink Amide resin (loading ~0.74 mmol/g) in DMF for 1 hour in a fritted reaction vessel.

  • Fmoc Deprotection (Initial): Drain the DMF. Add 5 mL of 20% piperidine in DMF. Agitate for 3 minutes. Drain. Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10 minutes. Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling the Preceding Amino Acid: Perform standard coupling of the amino acid that precedes penicillamine in your sequence using your preferred method (e.g., HCTU). Ensure coupling is complete via a negative ninhydrin test.

  • Fmoc Deprotection: Perform the deprotection step as described in step 2 to expose the N-terminal amine for penicillamine coupling.

  • Penicillamine Coupling (Double Coupling Protocol):

    • Activation: In a separate vial, dissolve Fmoc-Pen(Trt)-OH (3 eq, 184 mg), HATU (2.9 eq, 110 mg), and Oxyma Pure (3 eq, 43 mg) in 3 mL of DMF. Add DIPEA (6 eq, 105 µL) and allow to pre-activate for 2-3 minutes.

    • First Coupling: Add the activated amino acid solution to the drained resin. Agitate for 2 hours.

    • Wash: Drain the coupling solution and wash the resin with DMF (5x).

    • Second Coupling: Repeat the activation and coupling steps (5a and 5b) with a fresh solution of activated Fmoc-Pen(Trt)-OH. Agitate for another 2 hours.

  • Monitoring: After the second coupling, wash the resin with DMF (3x) and DCM (3x). Perform a ninhydrin (Kaiser) test. A negative result (clear/yellow beads) indicates successful coupling. If the test is positive (blue beads), a third coupling may be necessary.

  • Chain Elongation: Once coupling is complete, proceed with the standard Fmoc deprotection and coupling cycle for the subsequent amino acids.

  • Cleavage and Deprotection:

    • After the final Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5). For peptides containing Trp, add 2.5% ethanedithiol (EDT).

    • Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture away from the resin into a cold centrifuge tube.

    • Precipitate the crude peptide by adding 40-50 mL of cold diethyl ether. Centrifuge, decant the ether, and wash the peptide pellet twice more with cold ether.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Boc-Strategy Incorporation of Penicillamine

This protocol is adapted for manual synthesis on a 0.1 mmol scale using MBHA resin for a C-terminal amide.

  • Resin Preparation: Swell 150 mg of MBHA resin (loading ~0.67 mmol/g) in DCM for 1 hour.

  • Boc Deprotection: Drain the DCM. Add 5 mL of 50% TFA in DCM. Agitate for 2 minutes. Drain. Add a fresh 5 mL of 50% TFA in DCM and agitate for 20 minutes. Drain and wash with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization: Add 5 mL of 10% DIPEA in DMF. Agitate for 5 minutes. Drain. Repeat the neutralization. Wash thoroughly with DMF (5x).

  • Penicillamine Coupling:

    • Activation: In a separate vial, dissolve Boc-Pen(4-MeBzl)-OH (3 eq, 106 mg), HBTU (2.9 eq, 110 mg), and HOBt (3 eq, 46 mg) in 3 mL of DMF. Add DIPEA (6 eq, 105 µL) and allow to pre-activate for 5 minutes.

    • Coupling: Add the activated solution to the neutralized resin. Agitate for at least 4 hours, or overnight for maximum efficiency.

  • Monitoring: Perform a ninhydrin test. If positive, repeat the coupling step (double coupling).

  • Chain Elongation: Once coupling is complete, proceed with the standard Boc deprotection, neutralization, and coupling cycle.

  • Final Cleavage (Requires HF Apparatus):

    • After the final Boc group is removed, wash the resin with DCM and dry it thoroughly under high vacuum for several hours.

    • Place the dried resin in a suitable reaction vessel within an HF cleavage apparatus. Add a magnetic stir bar and a scavenger, such as anisole (~1.0 mL).

    • Cool the vessel to -5 to 0 °C. Carefully condense anhydrous HF (~10 mL) into the vessel.

    • Stir the mixture at 0 °C for 1 hour.

    • Remove the HF by vacuum distillation.

    • Wash the remaining residue and resin with cold diethyl ether to precipitate the peptide.

    • Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid), filter, and lyophilize.

Conclusion and Expert Recommendation

The successful incorporation of the sterically hindered amino acid penicillamine is achievable with both Boc and Fmoc strategies, provided that the synthetic protocols are carefully optimized. The primary challenge of steric hindrance must be addressed by employing potent coupling reagents (e.g., HATU, HCTU) and extended reaction times, often with a double coupling protocol.

However, for the majority of applications, the Fmoc/tBu strategy is the superior and recommended choice. The rationale for this is compelling:

  • Milder Conditions: The iterative use of mild base for deprotection preserves the integrity of the peptide chain and side-chain protecting groups far more effectively than repeated acidolysis in the Boc strategy.[4]

  • Safety and Accessibility: The final cleavage step using TFA is significantly safer and requires less specialized equipment than the highly toxic and corrosive anhydrous HF required for the Boc strategy.[4] This makes the Fmoc strategy more practical for most research and development labs.

  • Versatility: The Fmoc strategy is compatible with a wider range of post-synthesis modifications and the synthesis of peptides containing acid-sensitive functionalities, which would be destroyed by HF cleavage.

While the Boc strategy may still hold advantages for very long or aggregation-prone hydrophobic sequences due to the disaggregating properties of TFA,[] these are niche cases. For the routine and reliable synthesis of penicillamine-containing peptides, the robustness, safety, and versatility of the Fmoc strategy make it the authoritative choice for today's peptide chemist.

References

  • Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. (n.d.). National Institutes of Health. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). National Institutes of Health. [Link]

  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore. [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. [Link]

  • A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. (n.d.). PubMed. [Link]

  • Geminal Dimethyl Substitution Enables Controlled Polymerization of Penicillamine- Derived b-Thiolactones and Reversed Depolymerization. (n.d.). [Link]

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. (n.d.). National Institutes of Health. [Link]

  • Novabiochem® Letters: 4/11. (n.d.). Merck Millipore. [Link]

  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. (n.d.). ACS Publications. [Link]

  • Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. (1996, February 19). Semantic Scholar. [Link]

  • Conformational-restriction of peptides. (n.d.). eScholarship.org. [Link]

Sources

Biological activity of L-penicillamine vs D-penicillamine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Stereoselective Biological Activity of Penicillamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Pharmacology

In the realm of drug design and molecular biology, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is often the primary determinant of biological function. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit dramatically different, and sometimes opposing, pharmacological and toxicological profiles. Penicillamine, a chiral amino acid derived from the hydrolysis of penicillin, serves as a classic and compelling case study in stereoselectivity. It exists as two enantiomers: (S)-penicillamine, commonly known as D-penicillamine, and (R)-penicillamine, or L-penicillamine.[1] While structurally almost identical, their interactions within a biological system are profoundly different. This guide provides a comprehensive comparison of the biological activities of D- and L-penicillamine, grounded in their mechanisms of action, therapeutic applications, and the experimental data that underpins our understanding. D-penicillamine has emerged as a valuable therapeutic agent, whereas its L-isomer is recognized as toxic, primarily due to its interference with essential enzymatic pathways.[1][2][3]

Comparative Analysis: D-Penicillamine (The Therapeutic Agent) vs. L-Penicillamine (The Toxic Isomer)

The clinical utility of penicillamine is exclusively associated with the D-enantiomer. The L-isomer is not used therapeutically due to its significant toxicity.[2][3]

D-Penicillamine: A Multi-Faceted Therapeutic Agent

D-penicillamine's biological effects are primarily attributed to its sulfhydryl group, which engages in chelation and disulfide exchange reactions.

  • Mechanism as a Chelating Agent: D-penicillamine is a potent chelating agent, meaning it can form stable, soluble complexes with heavy metals.[4][5][6] Its most significant application is in the treatment of Wilson's disease, a genetic disorder characterized by toxic copper accumulation.[1][7][8] D-penicillamine binds to excess copper in the blood and tissues, forming a stable penicillamine-copper complex that is readily excreted in the urine, thereby reducing the body's copper burden.[6][8][9] It has also been used for other heavy metal poisonings, including lead and mercury, although newer, less toxic agents are now often preferred.[3][10]

  • Mechanism in Cystinuria: In the hereditary disorder cystinuria, excessive levels of the amino acid cystine in the urine lead to the formation of kidney stones. D-penicillamine acts via a thiol-disulfide exchange reaction.[1] It cleaves the disulfide bond in cystine to form a mixed disulfide of penicillamine and cysteine. This mixed disulfide is approximately 50 times more soluble than cystine, preventing stone formation and facilitating excretion.[1]

  • Immunomodulatory and Anti-inflammatory Action: D-penicillamine is classified as a disease-modifying antirheumatic drug (DMARD) for the treatment of severe, active rheumatoid arthritis that has not responded to other therapies.[2][6][11][12] While its exact mechanism in this context is not fully elucidated, it is believed to reduce rheumatoid factor and may interfere with collagen synthesis and cross-linking.[5][13] Its use for this indication has become less common with the advent of newer biologic agents.[1]

L-Penicillamine: The Antimetabolite and Its Mechanism of Toxicity

The significant toxicity of L-penicillamine precludes its clinical use and stems from a fundamentally different biological interaction than its D-isomer.

  • Inhibition of Pyridoxal-5'-Phosphate (PLP)-Dependent Enzymes: The primary mechanism of L-penicillamine's toxicity is its potent inhibition of pyridoxine (vitamin B6).[1] Specifically, it acts as an antagonist to pyridoxal-5'-phosphate (PLP), the biologically active form of vitamin B6.[3][14] PLP is an essential cofactor for a vast array of enzymes, particularly those involved in amino acid metabolism (e.g., transaminases, decarboxylases).[14][15] L-penicillamine reacts with the aldehyde group of PLP to form a stable thiazolidine ring, effectively sequestering the cofactor and rendering the dependent enzymes inactive.[16] This disruption of critical metabolic pathways leads to widespread cellular dysfunction, most notably neurotoxicity.[3] The D-isomer does not share this high affinity for inhibiting PLP-dependent enzymes, highlighting the stereospecific nature of this toxic interaction.

Data Presentation: A Comparative Summary

FeatureD-PenicillamineL-Penicillamine
Primary Biological Effect Chelation of heavy metals (e.g., copper); Thiol-disulfide exchange; Immunomodulation.[1][4][5]Inhibition of Vitamin B6 (Pyridoxal-5'-Phosphate) dependent enzymes.[1][3][14]
Clinical Use Approved: Wilson's Disease, Cystinuria, severe Rheumatoid Arthritis.[2][6] Off-label: Lead poisoning.[2]None. Considered toxic and not used therapeutically.[2][3]
Primary Mechanism Forms stable, excretable complexes with metals like copper; Forms a soluble mixed disulfide with cysteine.[1][6][9]Forms an irreversible adduct with the PLP cofactor, inactivating essential enzymes.[16]
Key Toxicity Profile Bone marrow suppression, proteinuria, rash, autoimmune syndromes (e.g., lupus-like syndrome, myasthenia gravis).[1][10][17][18]Neurotoxicity due to severe interference with amino acid and neurotransmitter metabolism.[3]
Vitamin B6 Interaction Weak interaction; supplementation is sometimes recommended as a precaution.[6][9]Potent antagonist; directly inhibits PLP function, leading to a functional vitamin B6 deficiency.[1][2][14][19]

Visualization of Key Mechanisms and Workflows

Diagram 1: D-Penicillamine's Chelating Action in Wilson's Disease

DPA_Wilson cluster_body Patient with Wilson's Disease cluster_process Chelation Process cluster_excretion Excretion Excess_Copper Excess Free Copper (Toxic) Chelate_Formation Formation of Stable, Soluble D-Penicillamine- Copper Complex Excess_Copper->Chelate_Formation Binds DPA_Admin Oral D-Penicillamine Administration DPA_Admin->Excess_Copper Targets Urinary_Excretion Renal Filtration and Urinary Excretion Chelate_Formation->Urinary_Excretion Leads to Reduced_Copper Reduced Systemic Copper Load Urinary_Excretion->Reduced_Copper

Caption: Workflow of D-penicillamine in reducing copper overload in Wilson's disease.

Diagram 2: L-Penicillamine's Mechanism of Toxicity via PLP Inhibition

LPA_Toxicity cluster_normal Normal Enzyme Function cluster_inhibition Inhibition by L-Penicillamine PLP Pyridoxal-5'-Phosphate (PLP / Active Vitamin B6) Apoenzyme PLP-Dependent Apoenzyme (Inactive) PLP->Apoenzyme Binds as Cofactor Inactive_Complex Inactive Thiazolidine Adduct (PLP-LPA) PLP->Inactive_Complex Holoenzyme Active Holoenzyme Apoenzyme->Holoenzyme Inhibited_Enzyme Enzyme Remains Inactive Apoenzyme->Inhibited_Enzyme Cannot be activated Product Metabolic Product Holoenzyme->Product Catalyzes Substrate Amino Acid Substrate Substrate->Holoenzyme LPA L-Penicillamine LPA->PLP Irreversibly Reacts With Inactive_Complex->Inhibited_Enzyme Prevents formation of active enzyme No_Product Metabolic Block Inhibited_Enzyme->No_Product

Caption: L-penicillamine irreversibly inhibits PLP, blocking essential enzyme activity.

Experimental Protocols for Differentiating Isomer Activity

To empirically validate the distinct biological activities of D- and L-penicillamine, specific assays can be employed. The following protocols provide a framework for demonstrating their differential chelation and enzyme inhibition properties.

Protocol 1: Spectrophotometric Assay for Copper Chelation

Objective: To quantitatively compare the copper-chelating ability of D-penicillamine and L-penicillamine.

Principle: This assay relies on the formation of a colored complex between the thiol group of penicillamine and copper (II) ions, which can be measured by UV-Vis spectrophotometry. The extent of complex formation is proportional to the chelating activity.

Materials:

  • D-penicillamine hydrochloride

  • L-penicillamine hydrochloride

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Calibrated micropipettes

Procedure:

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of D-penicillamine and L-penicillamine in PBS.

    • Prepare a 1 mM stock solution of CuSO₄ in deionized water.

  • Assay Setup:

    • In separate microcentrifuge tubes, prepare a reaction mixture by adding 50 µL of the 10 mM penicillamine stock (either D- or L-isomer) to 900 µL of PBS. Include a "blank" tube with 950 µL of PBS only.

    • Equilibrate all tubes to room temperature.

  • Reaction Initiation:

    • Initiate the chelation reaction by adding 50 µL of the 1 mM CuSO₄ stock solution to each tube (including the blank), for a final volume of 1 mL. The final concentrations will be 500 µM penicillamine and 50 µM copper.

    • Mix gently by inversion and incubate for 15 minutes at room temperature, protected from light.

  • Spectrophotometric Measurement:

    • Transfer the contents of each tube to a quartz cuvette.

    • Scan the absorbance spectrum from 250 nm to 400 nm to identify the wavelength of maximum absorbance (λ_max) for the copper-penicillamine complex.

    • Measure the absorbance of the D-penicillamine and L-penicillamine samples at this λ_max.

  • Data Analysis:

    • Subtract the absorbance of the blank from the sample readings.

    • Compare the absorbance values. A higher absorbance indicates greater formation of the colored chelate complex. The results are expected to show similar high absorbance for both isomers, as chelation itself is not highly stereospecific in this simple chemical context. This assay primarily confirms the fundamental chelating property.

Protocol 2: Assay for PLP-Dependent Transaminase Inhibition

Objective: To demonstrate the stereoselective inhibition of a PLP-dependent enzyme by L-penicillamine.

Principle: The activity of a commercially available PLP-dependent enzyme, such as L-Alanine Transaminase (ALT), is measured. The enzyme catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate. Pyruvate production can be coupled to a second reaction catalyzed by lactate dehydrogenase (LDH), which oxidizes NADH to NAD⁺. The decrease in NADH is monitored spectrophotometrically at 340 nm.

Materials:

  • L-Alanine Transaminase (ALT) from a commercial source

  • L-Alanine

  • α-Ketoglutarate

  • Pyridoxal-5'-phosphate (PLP)

  • NADH

  • Lactate Dehydrogenase (LDH)

  • D-penicillamine and L-penicillamine

  • Tris-HCl buffer, pH 7.8

  • UV-Vis Spectrophotometer with temperature control (37°C)

Procedure:

  • Reagent Preparation:

    • Prepare a reaction buffer containing 100 mM Tris-HCl, 200 mM L-alanine, 0.2 mM NADH, 10 µM PLP, and 10 units/mL LDH.

    • Prepare 1 M stock solutions of D- and L-penicillamine.

    • Prepare a 100 mM α-ketoglutarate solution (reaction initiator).

    • Prepare an ALT enzyme solution (e.g., 50 units/mL).

  • Assay Setup:

    • In separate cuvettes, set up the following conditions (for a 1 mL final volume):

      • Control: 930 µL reaction buffer + 10 µL ALT + 10 µL water.

      • D-Penicillamine: 930 µL reaction buffer + 10 µL ALT + 10 µL of D-penicillamine stock (e.g., for a 10 mM final concentration).

      • L-Penicillamine: 930 µL reaction buffer + 10 µL ALT + 10 µL of L-penicillamine stock (e.g., for a 10 mM final concentration).

    • Pre-incubate the cuvettes at 37°C for 10 minutes to allow for any inhibitor-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of 100 mM α-ketoglutarate to each cuvette.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over 5 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA₃₄₀/min) for each condition from the linear portion of the curve.

    • Convert the rate to units of enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • Calculate the percent inhibition for each isomer relative to the control.

    • Expected Outcome: The L-penicillamine sample will show a significantly higher percentage of inhibition compared to the D-penicillamine sample, demonstrating its stereoselective antagonism of the PLP cofactor.

Conclusion and Future Outlook

The case of penicillamine provides an unequivocal demonstration of stereochemistry as a decisive factor in biological activity. D-penicillamine is a clinically valuable drug whose therapeutic efficacy in Wilson's disease, cystinuria, and rheumatoid arthritis is derived from the reactivity of its sulfhydryl group in chelation and disulfide exchange.[1][7][12] In stark contrast, L-penicillamine is a toxic compound, not because of its sulfhydryl group, but due to the specific spatial orientation of its functional groups, which allows it to act as a potent mechanism-based inhibitor of pyridoxal-5'-phosphate.[3][16] This inactivates a host of essential enzymes and leads to severe metabolic disruption.

For researchers and professionals in drug development, the D- vs. L-penicillamine story serves as a fundamental reminder that the chiral nature of drug candidates must be a central consideration from the earliest stages of discovery. The synthesis and testing of single enantiomers are now standard practice, largely because of the lessons learned from compounds like penicillamine. Understanding the precise molecular interactions that govern both efficacy and toxicity is paramount to designing safer and more effective medicines.

References

  • Title: Penicillamine - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

  • Title: Penicillamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: D-Penicillamine - ResearchGate Source: ResearchGate URL: [Link]

  • Title: D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective Source: MDPI URL: [Link]

  • Title: Therapeutic strategies in Wilson disease: pathophysiology and mode of action Source: PMC (PubMed Central) URL: [Link]

  • Title: Medication - Wilson's Disease Suppport Group UK Source: Wilson's Disease Support Group UK URL: [Link]

  • Title: Penicillamine Revisited: Historic Overview and Review of the Clinical Uses and Cutaneous Adverse Effects Source: ResearchGate URL: [Link]

  • Title: Penicillamine (oral route) - Side effects & dosage Source: Mayo Clinic URL: [Link]

  • Title: Penicillamine for Wilson's disease Source: PMC (PubMed Central) URL: [Link]

  • Title: Penicillamine Uses, Side Effects & Warnings Source: Drugs.com URL: [Link]

  • Title: Penicillamine: MedlinePlus Drug Information Source: MedlinePlus URL: [Link]

  • Title: Penicillamine - LiverTox - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

  • Title: D-penicillamine in Wilson's disease; recognizing the transition from benefit to harm Source: PMC (PubMed Central) URL: [Link]

  • Title: PENICILLAMINE | Poisoning & Drug Overdose, 8e Source: AccessMedicine | McGraw Hill Medical URL: [Link]

  • Title: Does penicillamine have common side effects? Source: Dr.Oracle URL: [Link]

  • Title: L-Penicillamine is a mechanism-based inhibitor of serine palmitoyltransferase by forming a pyridoxal-5′-phosphate-thiazolidine adduct Source: ResearchGate URL: [Link]

  • Title: Inspecting the structural characteristics of chiral drug penicillamine under different pH conditions by Raman Optical Activity spectroscopy and DFT calculations Source: ResearchGate URL: [Link]

  • Title: Effect of penicillamine (a vitamin B6 antagonist) on pyridoxal enzymes Source: PubMed URL: [Link]

  • Title: Chiral differentiation of l- and d-penicillamine by β-cyclodextrin: Investigated by IRMPD spectroscopy and theoretical simulations Source: PubMed URL: [Link]

  • Title: stereochemistry and biological activity of drugs Source: SlideShare URL: [Link]

  • Title: Effect of penicillamine, hydrallazine and phenelzine on the function of pyridoxal-5'-phosphate [proceedings] Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and evaluation of long-acting D-penicillamine derivatives Source: PubMed URL: [Link]

  • Title: Chemical basis for pharmacological and therapeutic actions of penicillamine Source: PubMed URL: [Link]

  • Title: An overview of assay methods for D-penicillamine Source: PubMed URL: [Link]

  • Title: Colorimetric Estimation of Penicillamine Source: ResearchGate URL: [Link]

  • Title: [D-Penacillamine. From constituent of penicillins to significant drug] Source: PubMed URL: [Link]

  • Title: Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features Source: MDPI URL: [Link]

Sources

Inducing Conformational Constraints in Peptides: A Comparative Guide to the Efficacy of Boc-L-4-Methylbenzyl-L-Penicillamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for therapeutic peptides with enhanced potency, selectivity, and metabolic stability is a paramount objective. A key strategy in achieving these desirable attributes is the introduction of conformational constraints within the peptide backbone. By reducing the peptide's flexibility, we can lock it into a bioactive conformation, thereby minimizing the entropic penalty upon binding to its target and improving its resistance to proteolytic degradation.

This guide provides an in-depth analysis of Boc-L-4-Methylbenzyl-L-Penicillamine as a tool for inducing conformational constraints in peptides. We will explore its structural features and compare its potential efficacy with other established methods. This document is intended to serve as a practical resource, complete with experimental protocols and data interpretation guidelines, to aid in the rational design of next-generation peptide therapeutics.

The Rationale for Conformational Constraint in Peptide Drug Design

Peptides are promising therapeutic agents due to their high specificity and potency. However, their inherent flexibility in solution often leads to a number of developability challenges, including susceptibility to enzymatic degradation and poor membrane permeability.[1][2] The incorporation of unnatural amino acids is a widely adopted strategy to overcome these limitations.[1][3] By introducing steric bulk or cyclic features, we can rigidify the peptide structure, leading to several advantages:

  • Enhanced Potency: A constrained peptide pre-organized in its bioactive conformation will have a higher affinity for its target receptor.

  • Improved Selectivity: A rigid structure is less likely to bind to off-target receptors, reducing the potential for side effects.

  • Increased Metabolic Stability: Conformational constraints can mask cleavage sites recognized by proteases, thereby extending the in-vivo half-life of the peptide.

  • Better Bioavailability: In some cases, a constrained conformation can favor the adoption of a structure that is more amenable to crossing biological membranes.[4]

This compound: A Tool for Steric Hindrance

This compound is a derivative of the non-proteinogenic amino acid Penicillamine (Pen), which is structurally similar to cysteine but with two methyl groups on the β-carbon.[] The key features of this molecule that make it a candidate for inducing conformational constraints are:

  • The Penicillamine Core: The gem-dimethyl group of penicillamine provides significant steric hindrance, restricting the rotational freedom of the peptide backbone around the Cα-Cβ and Cβ-S bonds. This can have a profound impact on the local and global conformation of the peptide.[6]

  • The 4-Methylbenzyl Protecting Group: The 4-methylbenzyl group on the sulfur atom serves as a protecting group during solid-phase peptide synthesis (SPPS). It is a stable protecting group that can be removed under specific acidic conditions. While the primary function is protection, its bulkiness could also influence peptide folding during synthesis.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the α-amine is a standard protecting group used in Boc-based SPPS.

The incorporation of penicillamine has been shown to dramatically affect peptide potency and function. For example, substituting cysteine with penicillamine in α-conotoxins resulted in a significant drop in potency, suggesting that the steric bulk of the gem-dimethyl groups can disrupt critical interactions.[6] However, in other contexts, this rigidity can be beneficial. For instance, selective penicillamine substitution has been utilized to develop potent analgesic peptides.[6][7]

Comparative Analysis: this compound vs. Alternative Strategies

The following table provides a comparative overview of this compound with other common methods for inducing conformational constraints.

Strategy Mechanism of Constraint Advantages Disadvantages Typical Use Cases
This compound Steric hindrance from gem-dimethyl group- Can be readily incorporated via SPPS. - Provides localized constraint. - Can be used to probe structure-activity relationships.- May negatively impact binding if steric bulk is not well-tolerated. - Limited to localized effects.- Fine-tuning peptide conformation. - Enhancing metabolic stability.
Lactam Bridging Covalent bond formation between side chains of acidic and basic residues (e.g., Asp/Glu and Lys/Orn)- Creates a defined cyclic structure. - Can significantly improve stability and potency.- Requires specific placement of reactive residues. - Cyclization step can be low-yielding.- Stabilizing helical or turn structures. - Mimicking protein loops.
Disulfide Bridging Covalent bond formation between two cysteine residues- A natural and common method of cyclization. - Can be formed under mild oxidative conditions.- Susceptible to reduction in vivo. - Can lead to scrambled isomers in peptides with multiple cysteines.- Creating cyclic peptides and proteins. - Stabilizing tertiary structure.
N-Methylation of Backbone Amides Addition of a methyl group to the backbone nitrogen- Reduces hydrogen bonding potential, favoring certain secondary structures. - Increases resistance to proteolysis.- Can be synthetically challenging. - May disrupt necessary hydrogen bonds for receptor binding.- Improving oral bioavailability. - Modulating peptide conformation.
α,α-Disubstituted Amino Acids (e.g., Aib) Steric hindrance from two substituents on the α-carbon- Strongly promotes helical conformations. - Provides high degree of local rigidity.- Can be difficult to couple during SPPS. - May not be suitable for all secondary structures.- Designing stable helical peptides.

Experimental Workflows

Peptide Synthesis using this compound

The incorporation of this compound into a peptide sequence can be achieved using standard Boc-based solid-phase peptide synthesis (SPPS).

Diagram of Boc-SPPS Workflow

Resin Start: Resin Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA in DMF) Neutralization->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Repeat Repeat for next amino acid Wash1->Repeat If not final residue Cleavage Cleavage from Resin & Side-chain Deprotection (HF or TFMSA) Wash1->Cleavage Final residue Wash2 Wash (DMF, DCM) Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, etc.) Purification->Analysis

Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for Coupling this compound:

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield resin for a C-terminal carboxylic acid).

  • Deprotection: Remove the Boc group from the resin-bound amino acid by treating with 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM, isopropanol, and dimethylformamide (DMF).

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF for 10 minutes.

  • Activation and Coupling:

    • In a separate vessel, pre-activate a 3-fold molar excess of this compound with a coupling agent like HBTU/HOBt (2.9 eq) and DIEA (6 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours. Due to the steric hindrance of the penicillamine derivative, a longer coupling time or double coupling may be necessary.

  • Monitoring: Monitor the coupling reaction using a qualitative ninhydrin test.

  • Washing: Wash the resin with DMF and DCM to prepare for the next cycle.

  • Cleavage: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Analysis of Conformational Constraints

The efficacy of this compound in inducing conformational constraints can be evaluated using a combination of spectroscopic and computational methods.

Diagram of Analytical Workflow

Peptide Synthesized Peptide CD Circular Dichroism (CD) Spectroscopy Peptide->CD NMR NMR Spectroscopy Peptide->NMR MD Molecular Dynamics (MD) Simulations Peptide->MD Secondary Secondary Structure Analysis (α-helix, β-sheet, etc.) CD->Secondary Tertiary 3D Structure Determination (NOE, J-couplings) NMR->Tertiary Ensemble Conformational Ensemble Analysis MD->Ensemble SAR Structure-Activity Relationship (SAR) Secondary->SAR Tertiary->SAR Ensemble->SAR

Caption: Analytical workflow for characterizing peptide conformation.

A. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the secondary structure of peptides in solution.[8][9][10]

  • Protocol:

    • Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

    • Use a quartz cuvette with a path length of 1 mm.

    • Record the CD spectrum from 190 to 260 nm.

    • Collect data at a controlled temperature (e.g., 25°C).

  • Data Interpretation:

    • α-helix: Characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[10]

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.[10]

    • Random Coil: A strong negative band around 200 nm.[9]

By comparing the CD spectra of the penicillamine-containing peptide with its unmodified counterpart, one can qualitatively assess the impact of the modification on the secondary structure.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution.[11][12][13]

  • Key Experiments:

    • 1D ¹H NMR: Provides an initial assessment of peptide folding and purity.

    • 2D TOCSY and NOESY/ROESY: Used for resonance assignment and determination of through-bond and through-space proton-proton correlations. Nuclear Overhauser effect (NOE) signals provide distance constraints between protons that are close in space (< 5 Å).[13]

    • ³J-coupling Constants: The ³J(HN,Hα) coupling constant can be related to the backbone dihedral angle φ via the Karplus equation, providing information on backbone conformation.[14]

  • Protocol:

    • Dissolve the peptide in a suitable solvent (e.g., H₂O/D₂O or a membrane-mimicking solvent like TFE or DPC micelles) at a concentration of 1-5 mM.

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Process and analyze the spectra to extract NOE distance restraints and J-coupling constants.

    • Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental data.[13]

C. Computational Modeling

Molecular dynamics (MD) simulations can complement experimental data by providing insights into the conformational dynamics of the peptide.[15][16][17]

  • Protocol:

    • Build an initial model of the peptide containing this compound.

    • Solvate the peptide in a box of explicit water molecules.

    • Run MD simulations for an extended period (e.g., hundreds of nanoseconds) to sample the conformational space.

    • Analyze the trajectory to identify dominant conformations, hydrogen bonding patterns, and dynamic properties.

Conclusion

This compound represents a valuable building block for introducing conformational constraints into peptides. Its gem-dimethyl group can effectively restrict backbone flexibility, potentially leading to peptides with improved therapeutic properties. The efficacy of this modification must be evaluated on a case-by-case basis, as the steric bulk can also be detrimental to receptor binding. A combined approach of solid-phase synthesis, followed by rigorous conformational analysis using CD, NMR, and computational modeling, is essential for the rational design and optimization of peptides incorporating this and other non-canonical amino acids. This guide provides the foundational knowledge and experimental framework to empower researchers in their efforts to develop novel and effective peptide-based drugs.

References

  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253.
  • Creative Proteomics. (n.d.). CD-Based Peptide Secondary Structure Analysis.
  • Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy.
  • Le, H. T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. Protein Journal, 40(6), 867-875.
  • Biotai Pake Biotechnology. (n.d.). Peptide Circular Dichroism Secondary Structure Measurement.
  • Chen, J., et al. (2014). Peptide Conformation Analysis Using an Integrated Bayesian Approach.
  • Wang, J., et al. (2019). Improved Modeling of Peptide-Protein Binding Through Global Docking and Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 6, 112.
  • Li, D. W., & Han, W. (2015). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. In Methods in Molecular Biology (pp. 231-242). Springer.
  • Hruby, V. J., et al. (1991). Aspects of the Design of Conformationally Constrained Peptides. Methods in Enzymology, 202, 411-436.
  • Zgid, D., et al. (2019). Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). International Journal of Molecular Sciences, 20(24), 6289.
  • Pustovalova, Y. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube.
  • American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability.
  • Brooks, C. L., et al. (2009). Simulations of peptide conformational dynamics and thermodynamics. Chemical Reviews, 109(3), 1157-1206.
  • Gajewiak, J., et al. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Journal of Medicinal Chemistry, 64(13), 9036-9046.
  • Sandomenico, A., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(19), 11849.
  • BenchChem. (2025). Application Notes: Solid-Phase Synthesis of Peptides Containing S-4-methoxybenzyl-L-penicillamine.
  • Singh, S., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • Gajewiak, J., et al. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts through a Non-Opioid-Based Mechanism. Request PDF.
  • de Jesus, A. S., et al. (2023).
  • Zheng, G., et al. (2018). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Request PDF.
  • ResearchGate. (n.d.). Acceptable peptide conformations according experimental NMR constraints... [Image].
  • Pan, J., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B, 127(38), 8235-8247.
  • Glinka, M. S., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 632-638.
  • Aapptec Peptides. (n.d.). Fmoc-D-Pen(Trt)-OH [201532-01-6].
  • Chem-Impex. (n.d.). Boc-S-4-methylbenzyl-L-penicillamine.
  • Li, Y., et al. (2020). Cysteine/Penicillamine Ligation Independent of Terminal Steric Demands for Chemical Protein Synthesis.
  • Chem-Impex. (n.d.). Boc-S-4-methylbenzyl-L-penicillamine dicyclohexylammonium salt.
  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
  • Chan, W. Y., et al. (1976). Synthesis and pharmacological properties of [1-L-penicillamine,4-L-leucine]oxytocin. Journal of Pharmacology and Experimental Therapeutics, 196(3), 764-771.
  • BOC Sciences. (n.d.). CAS 1113-41-3 L-Penicillamine.

Sources

A Senior Application Scientist's Guide to Spectroscopic Confirmation of Boc-L-4-Methylbenzyl-L-Penicillamine Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Precision in Modified Peptide Synthesis

In the landscape of modern drug development, particularly in peptide-based therapeutics, the incorporation of non-proteinogenic amino acids is a cornerstone of innovation. These modified residues, such as L-Penicillamine and its derivatives, are introduced to enhance proteolytic stability, constrain peptide conformation, and improve biological activity[1]. Boc-L-4-Methylbenzyl-L-Penicillamine is a valuable building block, featuring a sterically demanding gem-dimethyl group and a thiol side-chain protected by a 4-methylbenzyl group, which offers unique synthetic and functional advantages[2][3].

However, the successful synthesis of a modified peptide is not merely a matter of following a synthetic protocol; it is a question of verifiable, unambiguous structural confirmation. The steric hindrance of the penicillamine residue and the specific chemistry of its protecting groups necessitate a rigorous analytical workflow to confirm its successful incorporation into the target peptide sequence. This guide provides an in-depth comparison of key spectroscopic techniques, grounded in the principles of scientific integrity and field-proven insights, to create a self-validating system for confirming the incorporation of this compound.

The Analytical Workflow: A Multi-Faceted Approach to Confirmation

A robust analytical strategy does not rely on a single technique. Instead, it integrates complementary methods to build a comprehensive and irrefutable body of evidence. The workflow begins with the characterization of the starting material and culminates in the detailed structural elucidation of the final product.

G cluster_0 Part 1: Starting Material Validation cluster_1 Part 2: Synthesis & Purification cluster_2 Part 3: Final Peptide Confirmation A This compound Reagent B Chiral HPLC (Enantiomeric Purity) A->B C ¹H NMR & FT-IR (Structural Integrity) A->C D Solid-Phase Peptide Synthesis (SPPS) C->D Proceed if Validated E Cleavage & Deprotection D->E F RP-HPLC Purification E->F G Purified Peptide F->G H Mass Spectrometry (ESI-MS) (Molecular Weight Confirmation) G->H J NMR (¹H, ¹³C, 2D) (Definitive Structure) G->J I Tandem MS (MS/MS) (Sequence Verification) H->I G cluster_0 p H₂N—AA₁—CO—NH—AA₂—CO—NH—Pen(4MeBzl)—CO—NH—AA₄—COOH b2 b₂ p:e->b2:w b3 b₃ p:e->b3:w y1 y₁ p:w->y1:e y2 y₂ p:w->y2:e p1 p2 p4 p3 p1->p2  + Mass(Pen(4MeBzl)) p5 p6 p7 p8 p8->p7  + Mass(Pen(4MeBzl))

Sources

A Senior Application Scientist's Guide to the Validation of Peptides Containing Boc-L-4-Methylbenzyl-L-Penicillamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Validation in Synthetic Peptide Development

Synthetic peptides represent a rapidly expanding frontier in therapeutics and biomedical research, prized for their high specificity and biological activity.[1][2] The chemical synthesis of these molecules, however, is a complex process where the final product's purity and identity are not guaranteed. The introduction of non-standard or sterically hindered amino acids, such as L-Penicillamine derivatives, further complicates synthesis and introduces unique analytical challenges.[3][4] Penicillamine, with its gem-dimethyl group at the β-carbon, can significantly influence peptide conformation and presents steric hurdles during synthesis.[3][5]

This guide provides an in-depth comparison and validation workflow for peptides synthesized with Boc-L-4-Methylbenzyl-L-Penicillamine. We will move beyond simple procedural lists to explore the scientific rationale behind key decisions in synthesis and analysis. Our objective is to establish a self-validating system where High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used as complementary pillars to ensure the final product meets the stringent identity, purity, and quality standards required for research and drug development. This approach is grounded in the principles outlined by international regulatory bodies, ensuring that the generated data is robust and reliable.[6][7][8]

Part 1: The Synthetic Challenge of Incorporating L-4-Methylbenzyl-L-Penicillamine

The choice of protecting groups is fundamental to the success of Solid-Phase Peptide Synthesis (SPPS).[9] In this case, we are working with:

  • Nα-Boc (tert-butyloxycarbonyl): A temporary protecting group for the alpha-amine, removed by moderate acid (e.g., Trifluoroacetic Acid - TFA).[10]

  • S-4-Methylbenzyl (4-MeBzl): A semi-permanent protecting group for the thiol side chain of Penicillamine.[10][11]

The 4-MeBzl group is selected for its stability during the repeated TFA deprotection cycles of the Nα-Boc group. Its removal requires stronger acidic conditions, typically Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), which are performed during the final cleavage step.[5][10] This differential acid lability is the cornerstone of the Boc/Bzl orthogonal protection strategy.[10]

The primary challenges introduced by this specific residue include:

  • Steric Hindrance: The bulky nature of Penicillamine can slow down coupling reactions, potentially leading to a higher incidence of deletion sequences (impurities missing an amino acid).[5] To counteract this, more potent coupling reagents or extended reaction times may be necessary.

  • Side Reactions: The thiol group, even when protected, can be susceptible to oxidation if the protecting group is compromised. Furthermore, the chiral center is at risk of racemization under harsh basic or acidic conditions, although this is less common with standard Boc-SPPS protocols.[12]

Logical Workflow for Boc-SPPS

The synthesis follows a cyclical process of deprotection, activation, and coupling, culminating in a final cleavage and deprotection step.

cluster_synthesis_cycle SPPS Cycle (Repeated for each Amino Acid) Boc_Deprotection Boc Deprotection (TFA in DCM) Neutralization Neutralization (DIEA in DMF) Boc_Deprotection->Neutralization Exposes N-terminal amine Coupling Amino Acid Coupling (HBTU/HOBt) Neutralization->Coupling Prepares for coupling Wash Wash Steps (DMF, DCM) Coupling->Wash Forms peptide bond Wash->Boc_Deprotection Removes excess reagents Final_Cleavage Final Cleavage & Deprotection (HF or TFMSA) Wash->Final_Cleavage After final cycle Start Resin Swelling Start->Boc_Deprotection Purification Crude Peptide Purification (RP-HPLC) Final_Cleavage->Purification Validation Validation (LC-MS) Purification->Validation

Caption: High-level workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Part 2: The Analytical Pillars – HPLC and Mass Spectrometry

Validation is not a single event but a comprehensive process. For synthetic peptides, HPLC and MS provide complementary data that, when combined, create a detailed profile of the product.[13][14]

Pillar 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of a synthetic peptide.[15] It separates the target peptide from impurities based on differences in hydrophobicity.[16] Process-related impurities, such as truncated sequences, deletion sequences, or peptides with remaining protecting groups, will typically have different retention times than the full-length, correctly deprotected product.[15][17]

  • Sample Preparation: Dissolve the lyophilized crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is standard for peptide analysis.

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent, sharpening peaks and improving resolution for peptides.[1]

  • Gradient Elution: A typical gradient might run from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min. This gradient must be optimized for the specific hydrophobicity of the target peptide.

  • Detection: Monitor the column effluent at 214 nm or 220 nm, where the peptide bond absorbs strongly.[17]

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

The table below illustrates a hypothetical comparison of the target peptide with potential synthesis-related impurities.

Peak IDRetention Time (min)Peak Area (%)Tentative IdentificationRationale for Retention Time
112.52.1Truncated Sequence (shorter)More polar, elutes earlier.
214.83.5Deletion Sequence (missing hydrophobic aa)More polar than target, elutes earlier.
3 16.2 93.2 Target Peptide Reference Retention Time.
418.91.2Incomplete 4-MeBzl DeprotectionMore hydrophobic due to benzyl group, elutes later.
Pillar 2: Identity Confirmation by Mass Spectrometry (MS)

While HPLC confirms purity, mass spectrometry confirms identity.[14] It provides a precise measurement of the peptide's molecular weight, which must match the theoretical mass calculated from its amino acid sequence.[15][18]

For ultimate confidence, tandem mass spectrometry (MS/MS) is employed. The peptide ion is isolated and fragmented, typically at the peptide bonds, creating a series of smaller ions (b- and y-ions).[19] The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the direct verification of the amino acid sequence.[19][20][21]

cluster_peptide Peptide Fragmentation (MS/MS) Peptide H₂N AA₁ AA₂ AA₃ COOH Frag1 Fragmentation Peptide:f1->Frag1 Frag2 Fragmentation Peptide:f2->Frag2 b_ions b-ions (N-terminus) b₁ = AA₁ b₂ = AA₁ + AA₂ y_ions y-ions (C-terminus) y₁ = AA₃ y₂ = AA₂ + AA₃ Frag1->b_ions:b1 b₁ Frag1->y_ions:y2 y₂ Frag2->b_ions:b2 b₂ Frag2->y_ions:y1 y₁

Caption: Fragmentation of a peptide in MS/MS produces b- and y-ion series.

  • Instrumentation: An HPLC system coupled directly to an electrospray ionization (ESI) mass spectrometer.

  • Chromatography: Use the same RP-HPLC method as for purity analysis, but replace the TFA in the mobile phase with 0.1% formic acid.

    • Rationale: TFA is an ion-suppressing agent and is detrimental to MS sensitivity. Formic acid provides the necessary acidity for good chromatography while being compatible with ESI-MS.[1]

  • MS Acquisition (Full Scan): As peaks elute from the HPLC, acquire full scan mass spectra to determine the molecular weight of each component. The primary species observed will be the protonated molecular ions [M+H]⁺, [M+2H]²⁺, etc.

  • MS/MS Acquisition (Data-Dependent): Program the instrument to automatically select the most intense ion from the full scan (e.g., the target peptide's [M+2H]²⁺ ion) and subject it to fragmentation to generate an MS/MS spectrum for sequence confirmation.

AnalyteTheoretical Monoisotopic Mass (Da)Observed Mass (Da)Δ (ppm)Confirmation
Target Peptide1524.781524.796.6Confirmed
Incomplete 4-MeBzl Deprotection1644.861644.876.1Impurity Identified

Part 3: Integrated Validation Workflow and Regulatory Framework

A robust validation strategy integrates these techniques into a cohesive workflow, guided by established regulatory principles such as those found in ICH Q2(R1).[6][8][22] This ensures the analytical methods are fit for their intended purpose.

Overall Validation and Characterization Workflow

Crude Crude Peptide from Synthesizer Purify Preparative RP-HPLC Crude->Purify Fractions Collect Fractions Purify->Fractions Analyze Analyze Fractions (Analytical LC-MS) Fractions->Analyze Pool Pool Pure Fractions (>95% Purity) Analyze->Pool Purity & Identity Check Lyophilize Lyophilization Pool->Lyophilize Final Final Validated Peptide Lyophilize->Final

Sources

A Comparative Analysis of Thiol Protecting Groups for Penicillamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Role of Penicillamine and the Necessity of Thiol Protection

Penicillamine, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug development.[1][2] Structurally, it is an analog of cysteine, featuring two methyl groups on the β-carbon.[1][3] This gem-dimethyl substitution introduces significant steric hindrance, which can enforce specific conformations in peptides and proteins, enhance stability against enzymatic degradation, and modulate biological activity.[4] The thiol (sulfhydryl) group of penicillamine is a key functional moiety, participating in the formation of disulfide bonds that are crucial for the three-dimensional structure and function of many peptides and proteins.[5] However, the high nucleophilicity and susceptibility to oxidation of the thiol group necessitate the use of protecting groups during chemical synthesis to prevent unwanted side reactions.[5][6]

This guide provides a comparative study of commonly employed protecting groups for the thiol functionality of penicillamine. We will delve into the chemical properties, stability, and deprotection strategies for each group, supported by experimental data and protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in selecting the optimal protecting group strategy for their specific synthetic needs.

Comparative Analysis of Penicillamine Thiol Protecting Groups

The choice of a suitable thiol protecting group is paramount for a successful synthetic strategy, particularly in solid-phase peptide synthesis (SPPS).[7] An ideal protecting group should be stable under the conditions of peptide chain elongation and selectively removable under mild conditions that do not compromise the integrity of the peptide. Here, we compare the most widely used protecting groups for penicillamine: Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu).

Protecting GroupStructureIntroductionStabilityDeprotection ConditionsAdvantagesDisadvantages
Trityl (Trt) TriphenylmethylTrityl chloride in the presence of a base.[8]Stable to basic conditions used in Fmoc SPPS. Labile to acidic conditions.[7]Trifluoroacetic acid (TFA), often with scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT).[7][9]Readily removed during standard TFA cleavage from the resin in Fmoc SPPS.[7] Cost-effective.[7]Deprotection can be reversible without efficient scavenging of the trityl cation.[9] The bulky nature may sometimes hinder coupling reactions.
Acetamidomethyl (Acm) CH₂NHCOCH₃N-(Hydroxymethyl)acetamide under acidic conditions.Stable to both acidic (TFA, HF) and basic conditions used in SPPS.[10][11]Reagents like mercury(II) acetate, silver(I) salts, or iodine.[7][11] Can also be removed with N-chlorosuccinimide (NCS).[12][13]Orthogonal to many other protecting groups, allowing for selective deprotection and disulfide bond formation.[10][14]Deprotection often requires toxic heavy metals (mercury, silver).[7][11] Iodine-mediated removal can lead to premature oxidation.
tert-Butyl (tBu) C(CH₃)₃Isobutylene under acidic catalysis.Stable to TFA and basic conditions.[7]Requires strong acids like HF or reagents like mercury(II) acetate for removal.[7]High stability allows for its use in strategies where other acid-labile groups are present.Harsh deprotection conditions limit its application in the synthesis of sensitive peptides. Not commonly used in modern Fmoc SPPS for cysteine/penicillamine.[7]

Detailed Experimental Protocols

S-Trityl Protection of Penicillamine

This protocol describes the introduction of the trityl protecting group onto the thiol of penicillamine.

Workflow for S-Trityl Protection of Penicillamine:

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Penicillamine Penicillamine ReactionVessel Reaction in a suitable solvent (e.g., DMF) Penicillamine->ReactionVessel TritylChloride Trityl Chloride TritylChloride->ReactionVessel Base Base (e.g., DIEA) Base->ReactionVessel S_Trityl_Pen S-Trityl-Penicillamine ReactionVessel->S_Trityl_Pen Salt Base Hydrochloride ReactionVessel->Salt G cluster_starting_material Starting Material cluster_cleavage Cleavage & Deprotection cluster_products Products ProtectedPeptide S-Trityl-Pen-Peptide-Resin CleavageCocktail TFA / Scavenger (TIS) / H₂O ProtectedPeptide->CleavageCocktail DeprotectedPeptide Free Thiol Pen-Peptide CleavageCocktail->DeprotectedPeptide TrappedTrityl Triphenylmethane CleavageCocktail->TrappedTrityl G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Penicillamine Penicillamine AcidicConditions Reaction in TFA Penicillamine->AcidicConditions NHMA N-(Hydroxymethyl)acetamide NHMA->AcidicConditions S_Acm_Pen S-Acm-Penicillamine AcidicConditions->S_Acm_Pen G cluster_starting_material Starting Material cluster_reaction Oxidative Deprotection cluster_product Product AcmPeptide Linear Peptide with two Pen(Acm) residues IodineSolution Iodine in a suitable solvent (e.g., MeOH/H₂O) AcmPeptide->IodineSolution CyclicPeptide Cyclic Peptide with Pen-Pen disulfide bond IodineSolution->CyclicPeptide

Sources

A Comparative Guide for SAR Studies: Benchmarking Boc-L-4-Methylbenzyl-L-Penicillamine Against Novel Cysteine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic modification of cysteine residues with covalent inhibitors represents a frontier in drug discovery, enabling the targeting of proteins once considered intractable. The selection of an appropriate cysteine derivative as a scaffold or fragment is a critical decision in any Structure-Activity Relationship (SAR) study. This guide provides an in-depth comparative analysis of Boc-L-4-Methylbenzyl-L-Penicillamine against other commonly employed cysteine derivatives, such as N-Acetyl-L-cysteine (NAC) and S-Allyl-L-cysteine (SAC). We present a framework for benchmarking these compounds based on reactivity, selectivity, and cellular context, supported by detailed experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to optimize their covalent inhibitor design strategy by making informed, data-driven decisions.

Introduction to Cysteine Derivatives in SAR Studies

The Unique Role of Cysteine in Protein Function

Cysteine is one of the least abundant amino acids, yet its thiol group's unique nucleophilicity and redox activity endow it with critical roles in protein structure, catalysis, and signal transduction.[1] The thiol group of a cysteine residue is often the most nucleophilic residue in a protein, making it a prime target for covalent modification.[1][2] The reactivity of a specific cysteine is highly dependent on its local microenvironment, which can significantly lower its pKa from the typical ~8.5, thereby increasing the population of the more nucleophilic thiolate anion at physiological pH.[3] This context-dependent reactivity allows for the selective targeting of a single cysteine residue even in the presence of many others.

The Resurgence of Covalent Inhibitors

Once deprioritized due to concerns about off-target effects, covalent inhibitors are experiencing a renaissance.[1] Modern covalent drugs are designed to be highly targeted, forming a stable bond with a specific cysteine on the target protein. This approach offers significant advantages, including prolonged duration of action, high potency, and the ability to overcome challenges associated with high endogenous ligand concentrations.[1][4] The success of drugs like Osimertinib (EGFR inhibitor) and Ibrutinib (BTK inhibitor) has validated this strategy and spurred the development of new "warheads" and scaffolds designed to react with cysteine.[5]

Principles of SAR for Cysteine-Targeting Compounds

Structure-Activity Relationship (SAR) studies for covalent inhibitors are multifaceted. Beyond optimizing non-covalent binding affinity (Kᵢ), researchers must also fine-tune the intrinsic reactivity of the electrophilic "warhead" (kᵢₙₐ꜀ₜ). An ideal covalent inhibitor is a "Goldilocks" molecule: reactive enough to bind its target efficiently but not so reactive that it indiscriminately modifies off-target proteins, which can lead to toxicity. Cysteine derivatives serve as foundational scaffolds in these studies, providing a versatile chassis upon which both recognition elements and reactive warheads can be built.

Profile: this compound

Chemical Structure and Physicochemical Properties

This compound is a derivative of penicillamine, an amino acid structurally analogous to cysteine but with two methyl groups on the β-carbon. Key features include:

  • Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group on the amine provides stability and modulates solubility.

  • S-4-Methylbenzyl Group: This bulky, lipophilic group protects the thiol, preventing non-specific oxidation and disulfide bond formation. This protecting group can be removed under specific chemical conditions to unmask the reactive thiol.

  • Gem-Dimethyl Group: The two methyl groups on the β-carbon introduce steric hindrance, which can influence conformational preferences and interaction with target proteins.

This compound is primarily used as a stable building block in peptide synthesis and medicinal chemistry to introduce a protected penicillamine residue.[6][7]

Rationale for Use in SAR and Limitations

The primary application of this compound is as a protected building block in synthesis.[8] In the context of SAR, its deprotected form, penicillamine, offers a distinct structural motif compared to cysteine. The gem-dimethyl group can provide a conformational constraint that may be beneficial for fitting into specific binding pockets. However, in its protected form as supplied, it is not directly useful as a reactive fragment for covalent drug discovery. Its value lies in synthetic chemistry, allowing for the controlled introduction of a penicillamine moiety into a larger molecule.[9][10]

Comparative Analysis of Cysteine Derivatives

The selection of a cysteine derivative for an SAR campaign depends on the desired balance of reactivity, bioavailability, and structural features. Here, we compare this compound (in its conceptual, deprotected state) with two widely used alternatives.

Selected Comparators
  • N-Acetyl-L-cysteine (NAC): A well-known antioxidant and mucolytic agent, NAC is a precursor to the endogenous antioxidant glutathione.[11][12] Its acetylated amine increases bioavailability and stability.[13] The free thiol group is readily available for reaction.

  • S-Allyl-L-cysteine (SAC): A natural organosulfur compound found in garlic, SAC is recognized for its antioxidant and anti-inflammatory properties.[14][15][16] The S-allyl group modifies the reactivity and physicochemical properties of the thiol.

Head-to-Head Comparison
ParameterThis compound (Deprotected)N-Acetyl-L-cysteine (NAC)S-Allyl-L-cysteine (SAC)Rationale & Justification
Intrinsic Reactivity ModerateHighLow to ModerateNAC's free thiol is highly nucleophilic.[13] Penicillamine's reactivity is comparable. SAC's S-allyl group reduces nucleophilicity but can participate in different reaction mechanisms.
Steric Hindrance High (gem-dimethyl group)LowLowThe gem-dimethyl group on penicillamine significantly increases steric bulk, which can be used to probe pocket size and achieve selectivity.
Cell Permeability Moderate (depends on carrier molecule)GoodHighNAC's acetyl group improves its ability to cross cell membranes.[13] SAC is also known for its good bioavailability.[15]
Metabolic Stability ModerateLow to ModerateModerateNAC is rapidly deacetylated and incorporated into glutathione pathways.[12][17] The stability of penicillamine and SAC is generally higher.
Known Biological Roles Metal Chelation[8]Antioxidant, Glutathione Precursor[11][13]Antioxidant, Anti-inflammatory[15][16]The known biological activities of NAC and SAC can be a confounding factor or a synergistic benefit, depending on the therapeutic goal.
Synthetic Utility High (as a protected building block)[6][7]High (as a starting material)Moderate (available starting material)This compound is designed for synthesis. NAC is a versatile and inexpensive starting material.

Experimental Protocols for Benchmarking

To objectively compare these derivatives, a tiered approach is necessary, moving from simple chemical reactivity to complex cellular systems.

Workflow for Benchmarking Cysteine Derivatives

This diagram outlines a logical workflow for selecting and validating a cysteine derivative for a covalent inhibitor program.

G cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Selectivity Profiling A Derivative Selection (NAC, SAC, Penicillamine, etc.) B Protocol 4.2: Kinetic Reactivity Assay (e.g., NMR or Mass Spec-based) A->B C Rank Derivatives by k_obs B->C D Select Top 3-5 Candidates C->D Proceed with manageable reactivity E Protocol 4.3: Cellular Target Engagement (CETSA) D->E F Confirm On-Target Activity E->F G Select Top 1-2 Candidates F->G Proceed with confirmed engagement H Protocol 4.4: Proteome-Wide Selectivity (Chemoproteomics) G->H I Identify On- and Off-Targets H->I J J I->J Advance lead candidate to SAR studies G EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Dimerizes RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Phosphorylates Transcription Factors Inhibitor Covalent Inhibitor (e.g., Osimertinib) targets Cys797 Inhibitor->EGFR Covalently Binds & Inhibits Kinase Activity

Sources

Safety Operating Guide

Navigating the Final Step: A Guide to the Safe Disposal of Boc-L-4-Methylbenzyl-L-Penicillamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the nuanced work of drug development and peptide synthesis, the lifecycle of a chemical reagent extends beyond its application in the lab. The proper disposal of compounds like Boc-L-4-Methylbenzyl-L-Penicillamine, a protected amino acid derivative, is a critical final step that ensures the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, grounded in established safety protocols and a deep understanding of its chemical nature.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Potential Hazards:

  • Reproductive Toxicity: Penicillamine is suspected of damaging fertility or the unborn child.

  • Irritation: Like many chemical reagents, it may cause skin and eye irritation upon direct contact.

  • Sensitization: Inhalation of the powder form could potentially lead to respiratory sensitization.[1]

A thorough risk assessment should be conducted before handling, considering the quantities involved and the potential for exposure.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, a stringent PPE protocol is non-negotiable. All personnel handling this compound, including for disposal, must wear:

  • Safety Goggles: To protect against splashes or airborne particles.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To prevent contamination of personal clothing.

  • Respiratory Protection: A properly fitted respirator should be used when handling the powder form to avoid inhalation.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

For Solid Spills:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Contain the Spill: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

  • Collect the Material: Carefully scoop the contained material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or methanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For Liquid Spills (if in solution):

  • Containment: Surround the spill with an absorbent material.

  • Absorption: Absorb the liquid with a chemical absorbent pad or other suitable material.

  • Collection and Disposal: Place the absorbent material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area as described for solid spills.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][2]

Solid Waste Disposal

This category includes expired or unused neat compounds, as well as contaminated materials like weighing paper and gloves.

  • Containerization: Place all solid waste into a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound." Include the approximate quantity and the date of accumulation.

  • Segregation: Store the solid waste container separately from incompatible materials. In particular, keep it away from strong oxidizing agents, acids, and bases.[3][4]

  • Storage: The waste container should be stored in a designated satellite accumulation area (SAA) within the laboratory.[4][5] This area must be under the control of the laboratory personnel and away from general traffic.

  • Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Liquid Waste Disposal

This applies to solutions containing this compound.

  • Waste Stream Identification: Determine the appropriate liquid hazardous waste stream. This will depend on the solvent used. For example, if dissolved in an organic solvent, it should be placed in the appropriate flammable or halogenated waste container.

  • Containerization: Use a designated, leak-proof, and compatible liquid waste container. Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Labeling: Clearly label the container with "Hazardous Waste" and list all chemical constituents, including their approximate percentages.

  • Segregation: Store liquid waste containers segregated by their hazard class (e.g., flammable, corrosive).[6]

  • Storage and Pickup: Store in the SAA and arrange for pickup as with solid waste.

Decontamination of Empty Containers

Empty containers that once held this compound must also be managed properly.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent.[2] The rinsate from this process must be collected and disposed of as liquid hazardous waste.

  • Label Defacement: After triple-rinsing, deface or remove the original chemical label to prevent any confusion.

  • Final Disposal: Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste, but always check with your institutional guidelines.[2]

Visualizing the Disposal Workflow

To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram can be used.

DisposalWorkflow cluster_assessment Initial Assessment cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_container Empty Container Protocol cluster_final Final Disposal Start Identify Waste: this compound IsSolid Is the waste solid or contaminated material? Start->IsSolid IsLiquid Is the waste a solution? IsSolid->IsLiquid No SolidContainer Place in labeled solid hazardous waste container IsSolid->SolidContainer Yes IsEmptyContainer Is it an empty container? IsLiquid->IsEmptyContainer No LiquidContainer Place in appropriate, labeled liquid hazardous waste container IsLiquid->LiquidContainer Yes TripleRinse Triple rinse with appropriate solvent IsEmptyContainer->TripleRinse Yes EHS_Pickup Arrange for EHS pickup IsEmptyContainer->EHS_Pickup No (Consult EHS) StoreSolid Store in Satellite Accumulation Area SolidContainer->StoreSolid StoreSolid->EHS_Pickup StoreLiquid Store in Satellite Accumulation Area LiquidContainer->StoreLiquid StoreLiquid->EHS_Pickup CollectRinsate Collect rinsate as liquid hazardous waste TripleRinse->CollectRinsate DefaceLabel Deface original label TripleRinse->DefaceLabel CollectRinsate->LiquidContainer DisposeContainer Dispose of container per institutional guidelines DefaceLabel->DisposeContainer

Caption: Decision workflow for the disposal of this compound.

Summary of Key Disposal Information

Waste TypeContainerLabeling RequirementsDisposal Method
Solid Waste (unused compound, contaminated items)Compatible, sealed hazardous waste container"Hazardous Waste," full chemical name, quantity, dateCollection by EHS or licensed contractor
Liquid Waste (solutions)Compatible, sealed liquid hazardous waste container"Hazardous Waste," all constituents with percentagesCollection by EHS or licensed contractor
Empty Containers N/AOriginal label must be defacedTriple rinse, collect rinsate as hazardous waste, then dispose of container per institutional guidelines

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The careful management of chemical waste is a shared responsibility that safeguards our research community and the world beyond.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.